molecular formula C20H34O5 B102436 Pgd1 CAS No. 17968-82-0

Pgd1

カタログ番号: B102436
CAS番号: 17968-82-0
分子量: 354.5 g/mol
InChIキー: CIMMACURCPXICP-PNQRDDRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Prostaglandin D1 (PGD1), with the CAS registry number 17968-82-0, is a bioactive lipid molecule with the molecular formula C20H34O5 and a molecular weight of 354.481 g/mol . Its structure is defined by the SMILES notation CCCCC C@@H O, indicating its specific stereochemistry as (9α,13E,15S)-9,15-dihydroxy-11-oxoprost-13-en-1-oic acid . This compound has a documented density of approximately 1.1 g/cm³ . Researchers value this compound for its specific biological activities. Published toxicological data indicates a focus on its role in reproductive biology, with studies showing that it can affect the female fertility index in experimental models . As a prostaglandin, it is part of a larger family of eicosanoids that are critical signaling molecules involved in various physiological and pathophysiological processes. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMMACURCPXICP-PNQRDDRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864809
Record name Prostaglandin D1
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Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin D1
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17968-82-0
Record name PGD1
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Record name Prostaglandin D1
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Record name Prostaglandin D1
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Record name PROSTAGLANDIN D1
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Record name Prostaglandin D1
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URL http://www.hmdb.ca/metabolites/HMDB0005102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Prostaglandin D1 (PGD1): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D1 (PGD1) is a member of the prostanoid family of lipid mediators, derived from the metabolism of dihomo-γ-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway. While often studied in the context of its more abundant analogue, Prostaglandin D2 (PGD2), this compound exhibits distinct and significant biological activities. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its signaling pathways, cellular effects, and the experimental methodologies used to elucidate its function. It is important to note that much of the understanding of this compound's mechanism is inferred from studies on PGD2, as they share receptors and downstream signaling components. Prostanoid receptors generally bind to and respond to series 1, 2, and 3 prostanoids, often with varying affinities.[1]

Core Signaling Pathways

This compound exerts its effects primarily through binding to two distinct G protein-coupled receptors (GPCRs): the Prostaglandin D2 receptor 1 (DP1) and the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) , also known as DP2.[2][3][4] The activation of these receptors triggers divergent downstream signaling cascades, leading to a wide array of cellular responses.

DP1 Receptor Signaling

The DP1 receptor is a classic Gs-coupled GPCR.[2][5] Upon ligand binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to mediate the physiological effects of this compound.[6] This pathway is typically associated with vasodilation, bronchodilation, and the inhibition of platelet aggregation.[7] In the context of intestinal barrier function, DP1 stimulation has been shown to increase mucus secretion, a process likely mediated by the rise in intracellular cAMP.[3]

DP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound DP1 DP1 Receptor This compound->DP1 Binds Gs Gs protein DP1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Mucus Secretion) PKA->Cellular_Response Phosphorylates targets leading to

DP1 Receptor Signaling Pathway

CRTH2 (DP2) Receptor Signaling

In contrast to the DP1 receptor, CRTH2 couples to a Gi protein.[8] Activation of the CRTH2 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Simultaneously, the βγ subunits of the dissociated Gi protein can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic Ca2+. This pathway is primarily associated with pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.

CRTH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PGD1_2 This compound CRTH2 CRTH2 (DP2) Receptor PGD1_2->CRTH2 Binds Gi Gi protein CRTH2->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates (βγ subunit) cAMP_decrease ↓ cAMP Gi->cAMP_decrease Inhibits Adenylyl Cyclase IP3 IP3 PLC->IP3 Generates Cellular_Response_2 Cellular Response (e.g., Chemotaxis, Inflammation) cAMP_decrease->Cellular_Response_2 Contributes to Ca_increase ↑ [Ca2+] IP3->Ca_increase Induces release from ER Ca_increase->Cellular_Response_2 Mediates

CRTH2 (DP2) Receptor Signaling Pathway

RhoA/Rho-kinase Pathway in Smooth Muscle Contraction

In bronchial smooth muscle, this compound, acting through the DP1 receptor, can induce Ca2+ sensitization of contraction via the RhoA/Rho-kinase pathway.[9] This is a notable deviation from the canonical Gs-cAMP-mediated relaxation typically associated with DP1 activation in smooth muscle.[9] this compound stimulation leads to the activation of the small GTPase RhoA, which in turn activates Rho-kinase.[9] Rho-kinase then phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in the phosphorylation of myosin light chain and subsequent smooth muscle contraction, even without a significant increase in intracellular Ca2+ levels.[9]

RhoA_Signaling_Pathway PGD1_3 This compound DP1_3 DP1 Receptor PGD1_3->DP1_3 RhoA RhoA DP1_3->RhoA Activates Rho_kinase Rho-kinase RhoA->Rho_kinase Activates MLCP Myosin Light Chain Phosphatase (MLCP) Rho_kinase->MLCP Inhibits MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Phosphorylated by MLCK Contraction Smooth Muscle Contraction MLC_P->Contraction

This compound-induced Ca2+ Sensitization of Smooth Muscle Contraction

Quantitative Data on this compound Effects

The following table summarizes the quantitative effects of this compound (often reported as PGD2) on various cellular processes.

Cellular Process Molecule General Effect Receptor(s) Involved Key Signaling Pathways Exemplary Experimental Data Reference
Cancer Cell Proliferation PGD2InhibitsDP1, DP2/CRTH2cAMP-dependent pathways, Twist2 downregulationPGD2 treatment significantly inhibited the proliferation and migration of breast cancer cells. PGD2 inhibited the proliferation of human neuroblastoma cells.[10]
Smooth Muscle Contraction (Bronchial) PGD2Augments contraction (Ca2+ sensitization)DP1RhoA/Rho-kinasePGD2 (10⁻⁹–10⁻⁵ M) markedly augmented the contraction induced by 30 mM K+. This was inhibited by a selective DP1 antagonist and a Rho-kinase inhibitor.[9]
Intestinal Permeability PGD2ReducesDP1cAMP/PKA/Tiam1/Rac1Pharmacological stimulation of DP1 attenuated symptoms in mouse models of colitis and food allergy.[3][4]
Immune Cell Migration PGD2Promotes (pro-inflammatory)DP2/CRTH2Gi, PLC, ↑ [Ca2+]PGD2 is a potent chemoattractant for eosinophils, basophils, and Th2 lymphocytes.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound/PGD2 mechanism of action are provided below.

GTP-RhoA Pull-down Assay

This assay is used to measure the activation of RhoA.

Objective: To quantify the amount of active, GTP-bound RhoA in cells or tissues following stimulation with this compound.

Principle: A fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., rhotekin) is used to specifically pull down the GTP-bound form of RhoA from cell lysates. The amount of pulled-down RhoA is then quantified by Western blotting.

Protocol:

  • Cell/Tissue Preparation: Culture cells to the desired confluency or prepare tissue homogenates.

  • Stimulation: Treat the cells or tissue homogenates with this compound at various concentrations and for different time points. A positive control, such as acetylcholine (B1216132) (ACh), can be used.[9]

  • Lysis: Lyse the cells or tissues in a Rho activation assay lysis buffer.

  • Clarification: Centrifuge the lysates to remove cellular debris.

  • Pull-down: Incubate the clarified lysates with the RBD-conjugated beads (e.g., rhotekin-RBD beads) to pull down GTP-RhoA.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody to detect the amount of active RhoA. Also, run a parallel blot with the total cell lysate to determine the total amount of RhoA.

  • Quantification: Densitometrically quantify the bands and express the results as the ratio of active RhoA to total RhoA.

RhoA_Pulldown_Workflow Start Cells/Tissues Stimulation Stimulate with this compound Start->Stimulation Lysis Lyse cells Stimulation->Lysis Clarification Centrifuge to clarify lysate Lysis->Clarification Pulldown Incubate with RBD beads (pull-down GTP-RhoA) Clarification->Pulldown Wash Wash beads Pulldown->Wash Elution Elute bound proteins Wash->Elution WesternBlot Western Blot for RhoA Elution->WesternBlot Quantification Quantify active RhoA WesternBlot->Quantification

GTP-RhoA Pull-down Assay Workflow

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for cAMP Measurement

Objective: To quantify the intracellular levels of cAMP in response to this compound stimulation.

Principle: This assay is based on the competition between free cAMP in the sample and a fixed amount of enzyme-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The amount of enzyme-labeled cAMP bound to the antibody is inversely proportional to the concentration of free cAMP in the sample.

Protocol:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound, often in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • Assay Procedure:

    • Add cell lysates and cAMP standards to wells of a microplate pre-coated with a cAMP-specific antibody.

    • Add enzyme-labeled cAMP (the "tracer") to each well.

    • Incubate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a substrate for the enzyme, which will be converted into a colored product.

  • Signal Measurement: Measure the absorbance of the colored product using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cAMP standards. Use this curve to determine the concentration of cAMP in the samples.

Immunofluorescence for Protein Translocation

Objective: To visualize the subcellular localization of a target protein (e.g., a transcription factor) following this compound treatment.

Protocol:

  • Cell Seeding and Treatment: Grow cells on sterile glass coverslips and treat with this compound for the desired time.

  • Fixation and Permeabilization:

    • Wash cells with phosphate-buffered saline (PBS).

    • Fix the cells with a solution like 4% paraformaldehyde.

    • Permeabilize the cell membranes with a detergent such as Triton X-100 to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: After washing, incubate with a fluorophore-conjugated secondary antibody that binds to the primary antibody.

  • Counterstaining (Optional): Stain the cell nuclei with a fluorescent dye like DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Conclusion

Prostaglandin D1 is a multifaceted signaling molecule with a complex mechanism of action that is dependent on the receptor it engages and the cellular context. Its ability to activate both Gs- and Gi-coupled pathways, as well as the RhoA/Rho-kinase cascade, underscores its diverse physiological roles, from regulating smooth muscle tone and inflammation to influencing cell proliferation and intestinal barrier integrity. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting this compound signaling in a variety of diseases. Further research is warranted to fully delineate the specific contributions of this compound versus PGD2 in these processes and to explore the therapeutic potential of selectively modulating their respective pathways.

References

Prostaglandin D1 (PGD1): A Comprehensive Technical Guide on its Biological Function and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D1 (PGD1) is a member of the prostanoid family of lipid signaling molecules, derived from the enzymatic metabolism of dihomo-γ-linolenic acid (DGLA). While less studied than its counterpart Prostaglandin D2 (PGD2), this compound plays a significant role in a variety of physiological and pathological processes. It exerts its effects primarily through two G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Activation of these receptors by this compound triggers distinct downstream signaling cascades that modulate inflammatory responses, immune cell trafficking, and vascular tone. This technical guide provides an in-depth overview of the biological functions of this compound, its metabolic and signaling pathways, and its implications in inflammation, immunology, and cancer. Detailed experimental protocols for the study of this compound and quantitative data on its receptor interactions are also presented to facilitate further research and drug development efforts.

Introduction

Prostaglandins (B1171923) are a class of locally acting hormones derived from fatty acids that are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots.[1] Prostaglandin D1 (this compound) is a specific type of prostanoid that, while sharing structural similarities with the more extensively researched PGD2, possesses unique biological activities. Understanding the nuanced functions and pathways of this compound is crucial for developing targeted therapeutic strategies for various diseases.

Biosynthesis and Metabolism of Prostaglandin D1

The production of this compound is initiated by the release of dihomo-γ-linolenic acid (DGLA) from membrane phospholipids (B1166683) by phospholipase A2. DGLA is then converted to Prostaglandin H1 (PGH1) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. PGH1 serves as the precursor for the 1-series of prostaglandins.[2] Finally, PGH1 is isomerized to this compound by prostaglandin D synthases. The metabolic breakdown of prostaglandins is a rapid process, ensuring their localized signaling effects.[3]

Signaling Pathways of Prostaglandin D1

This compound mediates its biological effects by binding to and activating two distinct G protein-coupled receptors: DP1 and CRTH2 (DP2). These receptors are coupled to different G proteins and initiate opposing downstream signaling events.[4]

DP1 Receptor Signaling

The DP1 receptor is coupled to a stimulatory G protein (Gs).[5] Upon activation by this compound, the Gs alpha subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6][7] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.[5][6]

DP1_Signaling_Pathway This compound This compound DP1 DP1 Receptor This compound->DP1 binds Gs Gs protein DP1->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., smooth muscle relaxation, inhibition of platelet aggregation) PKA->Response leads to

DP1 Receptor Signaling Pathway

CRTH2 (DP2) Receptor Signaling

In contrast to the DP1 receptor, the CRTH2 (DP2) receptor is coupled to an inhibitory G protein (Gi).[8] Activation of the CRTH2 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[8] Additionally, the βγ subunits of the Gi protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[9] This signaling cascade is associated with pro-inflammatory responses, including the chemotaxis and activation of immune cells such as T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[9][10]

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound CRTH2 CRTH2 (DP2) Receptor This compound->CRTH2 binds Gi Gi protein CRTH2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gi->PLC activates (βγ subunits) cAMP cAMP AC->cAMP production decreased PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 triggers Response Cellular Response (e.g., chemotaxis, immune cell activation) DAG->Response leads to Ca2->Response leads to

CRTH2 (DP2) Receptor Signaling Pathway

Biological Functions of Prostaglandin D1

The dual receptor system for this compound allows it to exert a range of, at times opposing, biological effects.

Role in Inflammation and Immunology

This compound exhibits a complex role in inflammation. Through its interaction with the CRTH2 receptor, this compound can act as a pro-inflammatory mediator, promoting the recruitment and activation of key immune cells involved in allergic inflammation, such as eosinophils and Th2 cells.[9] Conversely, activation of the DP1 receptor can have anti-inflammatory effects, including the inhibition of immune cell migration.[9] this compound has also been shown to inhibit the increase in vascular permeability induced by other prostaglandins like PGE1, PGE2, and PGD2.[11]

Vascular and Platelet Effects

This compound has notable effects on the cardiovascular system. It can cause both contraction and relaxation of human pial arteries.[10] Furthermore, this compound is an inhibitor of ADP-induced platelet aggregation.[10][12]

Role in Cancer

The role of prostaglandins in cancer is multifaceted, with different prostaglandins and their receptors exhibiting both pro- and anti-tumorigenic activities.[13] While the specific role of this compound in cancer is less defined than that of PGD2 or PGE2, the expression of DP1 and CRTH2 receptors in various cancer types suggests a potential involvement. PGD2 signaling has been shown to inhibit cancer cell growth and migration in some contexts.[14] Given that this compound also signals through these receptors, it may have similar effects, but further research is needed to elucidate its precise role in different cancers.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound and related ligands with the DP1 and CRTH2 receptors.

LigandReceptorBinding Affinity (Ki) [nM]Reference
PGD2CRTH22.4 ± 0.2[8]
13,14-dihydro-15-keto PGD2CRTH22.91 ± 0.29[8]
15-deoxy-Δ12,14-PGJ2CRTH23.15 ± 0.32[8]
PGD2DP1~0.5 - 1.0[5]
LigandAssayIC50 / EC50Reference
This compoundADP-induced platelet aggregationIC50: 320 ng/ml[10]
PGH1CRTH2 activation (DMR)EC50: -6.37 ± 0.12 (log M)[2]
This compoundCRTH2 activation (DMR)EC50: -6.92 ± 0.16 (log M)[2]

Experimental Protocols

Prostaglandin D1 ELISA

This protocol outlines a competitive ELISA for the quantification of this compound in biological samples.

ELISA_Workflow start Start coat Coat microplate wells with This compound-specific antibody start->coat wash1 Wash wells coat->wash1 block Block non-specific binding sites wash1->block wash2 Wash wells block->wash2 add_sample Add standards and samples containing this compound wash2->add_sample add_conjugate Add enzyme-conjugated this compound add_sample->add_conjugate incubate Incubate to allow competition add_conjugate->incubate wash3 Wash wells to remove unbound reagents incubate->wash3 add_substrate Add substrate for enzyme wash3->add_substrate incubate_color Incubate for color development add_substrate->incubate_color stop_reaction Stop reaction incubate_color->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance calculate Calculate this compound concentration read_absorbance->calculate end End calculate->end

Competitive ELISA Workflow for this compound

Materials:

  • This compound ELISA Kit (containing this compound antibody-coated plate, this compound standard, biotinylated this compound, HRP-streptavidin, wash buffer, substrate, and stop solution)

  • Microplate reader

  • Pipettes and tips

  • Distilled or deionized water

  • Biological samples for analysis

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting wash buffers and reconstituting standards.

  • Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve.

  • Sample Preparation: Prepare biological samples as required. This may involve extraction and dilution.

  • Assay Procedure: a. Add standards and samples to the appropriate wells of the antibody-coated microplate. b. Add a fixed amount of biotinylated this compound to each well. c. Incubate the plate to allow for competitive binding between the this compound in the sample/standard and the biotinylated this compound for the antibody binding sites. d. Wash the plate to remove unbound reagents. e. Add HRP-streptavidin to each well and incubate. f. Wash the plate again. g. Add the substrate solution and incubate for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample. h. Add the stop solution to terminate the reaction.

  • Data Analysis: a. Read the absorbance of each well at the appropriate wavelength (typically 450 nm). b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Prostaglandin D1 Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.

Mass_Spec_Workflow start Start extraction Sample Preparation (e.g., solid-phase extraction) start->extraction lc Liquid Chromatography (LC) Separation extraction->lc ionization Electrospray Ionization (ESI) lc->ionization ms1 Mass Spectrometry (MS1) Precursor Ion Selection ionization->ms1 fragmentation Collision-Induced Dissociation (CID) ms1->fragmentation ms2 Mass Spectrometry (MS2) Product Ion Detection fragmentation->ms2 quantification Data Analysis and Quantification ms2->quantification end End quantification->end

References

Prostaglandin D1 (PGD1): A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D1 (PGD1) is a naturally occurring prostanoid of the 1-series prostaglandins (B1171923), derived from the cyclooxygenase (COX) pathway metabolism of dihomo-γ-linolenic acid (DGLA). While less studied than its 2-series analogue, PGD2, this compound has demonstrated distinct biological activities, notably as a modulator of platelet aggregation and an agonist at the CRTH2/DP2 receptor. This technical guide provides a comprehensive overview of this compound, consolidating information on its discovery, biosynthetic and chemical synthesis pathways, and key biological functions. It includes detailed experimental protocols, quantitative data, and pathway visualizations to serve as a resource for researchers in pharmacology and drug development.

Discovery and Physicochemical Properties

Prostaglandin D1 is a member of the prostaglandin family, a group of physiologically active lipid compounds discovered in the 1930s. This compound itself was identified as a metabolite of the fatty acid precursor DGLA. It is structurally characterized by a 20-carbon skeleton containing a five-membered ring.

Table 1: Physicochemical Properties of Prostaglandin D1

PropertyValueSource
IUPAC Name 7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid
Molecular Formula C₂₀H₃₄O₅
Molecular Weight 354.5 g/mol
CAS Number 17968-82-0
Appearance Solid
Solubility DMF: >100 mg/ml; DMSO: >50 mg/ml; Ethanol: >75 mg/ml[1]

Biosynthesis of Prostaglandin D1

This compound is synthesized in cells from the essential fatty acid dihomo-γ-linolenic acid (DGLA). The pathway is initiated by the action of cyclooxygenase (COX) enzymes, which convert DGLA into the unstable endoperoxide intermediate, Prostaglandin H1 (PGH1). PGH1 then serves as a substrate for prostaglandin D synthase (PGDS) enzymes, which catalyze its isomerization to form this compound.[2]

G DGLA Dihomo-γ-linolenic Acid (DGLA) (from Membrane Phospholipids) PGH1 Prostaglandin H1 (PGH1) DGLA->PGH1 Cyclooxygenase (COX-1 / COX-2) This compound Prostaglandin D1 (this compound) PGH1->this compound PGD Synthase (PGDS) PGE1_F1a PGE1 / PGF1α PGH1->PGE1_F1a Other Isomerases

Caption: Biosynthetic pathway of Prostaglandin D1 from DGLA.

Chemical Synthesis

The total chemical synthesis of this compound typically follows established strategies for prostaglandins, most notably the Corey lactone approach. This method involves the construction of a key bicyclic lactone intermediate which contains the necessary stereochemistry of the cyclopentane (B165970) core. The upper and lower side chains are then installed sequentially. While a specific total synthesis for this compound is not commonly detailed, its synthesis is analogous to that of other prostaglandins like PGD2, starting from appropriate precursors. The synthesis of this compound and its analogues for research purposes, as described by Bundy et al., often starts from the more readily available Prostaglandin F₂α (PGF₂α).

The following diagram illustrates a generalized workflow for the chemical synthesis of prostaglandins based on the Corey method, which is adaptable for this compound.

G A Acyclic Precursors B Corey Lactone (Key Intermediate) A->B Cyclization C Installation of Lower Side Chain B->C D Functional Group Manipulation C->D E Installation of Upper Side Chain D->E F Final Deprotection & Purification E->F G Prostaglandin D1 F->G

Caption: Generalized workflow for prostaglandin chemical synthesis.

Experimental Protocol: General Synthesis of PGD Analogues

The protocol for synthesizing PGD analogues often involves the modification of existing prostaglandins. The method described by Bundy et al. (1983) serves as a foundational reference.

Protocol: Oxidation of PGF₂α to PGD₂ (Adaptable for this compound)

  • Protection: Protect the hydroxyl groups at C-11 and C-15 of the starting prostaglandin F-series molecule using a suitable protecting group (e.g., tetrahydropyranyl ether) to prevent their oxidation.

  • Oxidation: The unprotected C-9 hydroxyl group is oxidized to a ketone using an appropriate oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid and acetone). The reaction is carefully monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure.

  • Deprotection: The protecting groups on the C-11 and C-15 hydroxyls are removed under acidic conditions (e.g., acetic acid in tetrahydrofuran/water).

  • Purification: The final PGD product is purified using column chromatography on silica (B1680970) gel to yield the pure compound.

Biological Activity and Mechanism of Action

This compound exhibits several biological activities, with the most characterized being its role in platelet aggregation and its interaction with the CRTH2 receptor.

Table 2: Biological Activity of Prostaglandin D1

Target/AssayEffectQuantitative DataSource(s)
ADP-Induced Platelet Aggregation InhibitionIC₅₀: 320 ng/mL[1][3]
CRTH2/DP2 Receptor AgonistMolar log EC₅₀: -6.92 ± 0.16[2][4][5]
Vascular Permeability InhibitionInhibits increase in permeability caused by PGE1, PGE2, and PGD2[6]
Inhibition of Platelet Aggregation

This compound is an inhibitor of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[1][7] Its potency is approximately one-tenth that of PGD2.[1] This inhibitory effect is crucial for maintaining blood fluidity and preventing thrombosis.

CRTH2 Receptor Agonism

This compound is a functional agonist of the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as the DP2 receptor.[4] The CRTH2 receptor is a G-protein coupled receptor primarily expressed on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils. Activation of this receptor is linked to pro-inflammatory responses in allergic diseases. The agonistic activity of this compound suggests its potential role in modulating inflammatory pathways.[4]

G This compound Prostaglandin D1 CRTH2 CRTH2 Receptor (on Th2 cells, Eosinophils) This compound->CRTH2 Binds & Activates Gi Gi Protein Activation CRTH2->Gi Ca ↑ Intracellular Ca²⁺ Gi->Ca Downstream Signaling Chemotaxis Cell Migration (Chemotaxis) Ca->Chemotaxis Adhesion Cell Adhesion Ca->Adhesion

Caption: this compound signaling via the CRTH2 receptor.

Experimental Protocol: Platelet Aggregation Assay

This protocol is a standard method for assessing the inhibitory effect of compounds on platelet aggregation.

Protocol: ADP-Induced Platelet Aggregation Assay

  • Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh human blood collected in citrate (B86180) anticoagulant by centrifugation at a low speed (e.g., 200 x g for 15 minutes).

  • Instrumentation: Use a platelet aggregometer, which measures changes in light transmission through the PRP sample as platelets aggregate. Calibrate the instrument with platelet-poor plasma (PPP) for 100% transmission and PRP for 0% transmission.

  • Assay Procedure:

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add the test compound (this compound at various concentrations) or vehicle control to the PRP and incubate for a defined period (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a submaximal concentration of ADP (adenosine diphosphate).

    • Record the change in light transmission for several minutes until the aggregation response reaches a plateau.

  • Data Analysis: The maximum aggregation percentage is determined for each concentration. The IC₅₀ value (the concentration of this compound required to inhibit ADP-induced aggregation by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

Prostaglandin D1 is an important endogenous lipid mediator with distinct roles in hemostasis and inflammation. Although it is a less potent inhibitor of platelet aggregation than PGD2, its activity at the CRTH2 receptor highlights a potential pro-inflammatory function, making it a molecule of interest for research in allergies and inflammatory diseases. The established biosynthetic and chemical synthesis routes provide a solid foundation for the continued investigation and potential therapeutic modulation of this compound pathways. This guide serves as a foundational resource, providing the necessary data, protocols, and pathway diagrams to facilitate further research in this area.

References

Pgd1p/MED3: A Component of the Yeast Mediator Complex

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the query "Pgd1" reveals multiple distinct biological entities sharing this nomenclature, each with unique structural and functional characteristics relevant to researchers, scientists, and drug development professionals. To provide a precise and valuable technical guide, it is imperative to first elucidate which "this compound" is the subject of interest. The primary candidates identified are:

  • Pgd1p/MED3: A protein subunit of the Mediator complex in Saccharomyces cerevisiae (yeast), crucial for transcriptional regulation.

  • Plastid Galactoglycerolipid Degradation 1 (this compound): A galactolipase in the alga Chlamydomonas reinhardtii involved in lipid metabolism.

  • Prostaglandin (B15479496) D1 (this compound): A lipid mediator in mammals with diverse physiological roles.

  • Programmed Death-1 (PD-1): A key immune checkpoint protein, a major target in cancer immunotherapy.

This guide will present the structural elucidation and properties for each of these molecules to allow for a clear distinction and to facilitate the user in identifying their specific area of interest.

Pgd1p, also known as MED3, is a subunit of the tail module of the Mediator transcriptional regulation complex in Saccharomyces cerevisiae.[1] The Mediator complex is a central and highly conserved coactivator required for nearly all transcription by RNA polymerase II, acting as a bridge between gene-specific activators and the general transcription machinery.[1]

Structural Elucidation

The complete three-dimensional structure of the entire Mediator complex, including Pgd1p, has been challenging to determine due to its size and flexibility. However, insights into its structure have been gained through a combination of techniques:

  • Computational Modeling: Predictive methods, such as those available through the AlphaFold database, provide high-accuracy models of protein structures from their amino acid sequences.[2]

  • Domain Analysis: Pgd1p contains two disordered regions and variable stretches of glutamine and alanine (B10760859) residues.[1] These intrinsically disordered regions are often involved in protein-protein interactions, contributing to the dynamic nature of the Mediator complex.

Properties of Pgd1p/MED3
PropertyValueReference
Organism Saccharomyces cerevisiae[1]
Aliases HRS1, MED3[2]
Systematic Name YGL025C[1]
Length 397 amino acids[1]
Molecular Weight 43083.0 Da[1]
Isoelectric Point 9.02[1]
Median Abundance 2364 +/- 838 molecules/cell[1]
Half-life 6.8 hours[1]

Function and Biological Process: Pgd1p is involved in both positive and negative regulation of transcription by RNA polymerase II and is essential for the assembly of the preinitiation complex.[1] It is a direct target of the Cyc8p-Tup1p transcriptional corepressor.[3] The tail module, where Pgd1p resides, is particularly important for responding to environmental signals and stress.[1]

Phenotype of Null Mutants: While Pgd1p is non-essential for viability, its absence leads to a wide range of phenotypes, including decreased growth rate, reduced resistance to various stresses (heat, osmotic, oxidative), and impaired sporulation.[1]

Signaling and Interactions

The Mediator complex, and by extension Pgd1p, does not participate in a classical signaling pathway with a cascade of phosphorylation events. Instead, it acts as a central hub for integrating signals from various transcription factors.

Pgd1p_Mediator_Interaction Activators Transcriptional Activators Mediator_Tail Mediator Tail Module Activators->Mediator_Tail Pgd1p Pgd1p (MED3) Pgd1p->Mediator_Tail is part of Mediator_Core Core Mediator (Head & Middle) Mediator_Tail->Mediator_Core RNAPII_Machinery RNA Polymerase II & General TFs Mediator_Core->RNAPII_Machinery Gene_Expression Target Gene Expression RNAPII_Machinery->Gene_Expression initiates

Interaction of Pgd1p within the Mediator complex.

Plastid Galactoglycerolipid Degradation 1 (this compound) in Chlamydomonas reinhardtii

In the green alga Chlamydomonas reinhardtii, this compound is a key galactolipase involved in the remodeling of plastid lipids, particularly under nitrogen deprivation.[4] This process is crucial for the synthesis of triacylglycerols (TAGs), which are stored in lipid droplets (LDs).[4]

Structural Elucidation

The precise three-dimensional structure of algal this compound is not extensively detailed in the provided search results. However, its function as a lipase (B570770) suggests the presence of a catalytic domain typical for this class of enzymes. Structural analysis would likely involve:

  • X-ray Crystallography: To determine the atomic-level structure of the purified protein. This would require obtaining well-ordered crystals of this compound.

  • Homology Modeling: Using the known structures of other lipases as templates to build a computational model of this compound.

Properties of Algal this compound
PropertyDescriptionReference
Organism Chlamydomonas reinhardtii[4]
Function Galactolipase[4]
Substrate Monogalactosyldiacylglycerol (MGDG)[4]
Biological Process Lipid remodeling, triacylglycerol (TAG) synthesis, lipid droplet (LD) formation[4]

Function and Biological Process: this compound hydrolyzes fatty acids from plastid lipids, specifically MGDG, which are then re-esterified to form TAGs and subsequently stored in lipid droplets.[4] This pathway is a significant contributor to TAG accumulation under nitrogen starvation.[4] Mutants lacking this compound show reduced levels of TAGs and lose viability more readily under nitrogen-deprived conditions.[4]

Metabolic Pathway

PGD1_Lipid_Remodeling Nitrogen_Deprivation Nitrogen Deprivation PGD1_Expression This compound Gene Expression (Increased) Nitrogen_Deprivation->PGD1_Expression PGD1_Protein This compound Lipase PGD1_Expression->PGD1_Protein MGDG Plastid Lipids (MGDG) Fatty_Acids Fatty Acids MGDG:e->Fatty_Acids:w hydrolyzes TAG_Synthesis TAG Synthesis Fatty_Acids->TAG_Synthesis DAG Diacylglycerol (DAG) DAG->TAG_Synthesis TAG Triacylglycerols (TAGs) TAG_Synthesis->TAG LD Lipid Droplets (LDs) TAG->LD

Role of this compound in lipid remodeling under nitrogen deprivation.

Prostaglandin D1 (this compound)

Prostaglandin D1 (this compound) is a lipid compound belonging to the prostanoid family, which are derivatives of fatty acids.[5] Unlike the previously mentioned this compound entities, this is not a protein. Prostaglandins are potent, locally-acting signaling molecules with a wide array of physiological effects.[5]

Structural Elucidation

The chemical structure of this compound is well-defined. It is an eicosanoid, containing 20 carbon atoms, including a 5-carbon ring.[5] Its structure has been determined using standard chemical characterization techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the connectivity and stereochemistry of the atoms.[8][9]

Properties of Prostaglandin D1
PropertyValue/DescriptionReference
Chemical Formula C₂₀H₃₄O₅[10]
Molecular Weight 354.5[10]
CAS Number 17968-82-0[10][11]
Biological Activity Inhibitor of ADP-induced platelet aggregation[10][11]
IC₅₀ 320 ng/ml (for platelet aggregation inhibition)[10][11]
Other Effects Causes contractile and relaxant effects on isolated human pial arteries[11]

Biosynthesis: Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[5]

Signaling Pathway

Prostaglandins exert their effects by binding to specific G-protein-coupled receptors (GPCRs) on the cell surface.[5] this compound is an analog of PGD2, and they share receptor binding profiles, primarily acting through the DP1 and DP2 (also known as CRTH2) receptors.[10] The DP1 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[12]

PGD1_Signaling This compound Prostaglandin D1 DP1_Receptor DP1 Receptor (GPCR) This compound->DP1_Receptor binds Gs_Protein Gs Protein DP1_Receptor->Gs_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., mucus secretion, vasodilation) PKA->Cellular_Response phosphorylates targets leading to PD1_Targeting cluster_0 Normal Immune Evasion cluster_1 Therapeutic Intervention Tumor_Cell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds to T_Cell T-Cell Inhibition T-Cell Inhibition PD1->Inhibition leads to Tumor_Cell_2 Tumor Cell PDL1_2 PD-L1 PD1_2 PD-1 T_Cell_2 T-Cell Activation T-Cell Activation & Tumor Cell Killing T_Cell_2->Activation Antibody Anti-PD-1/PD-L1 Antibody Antibody->PD1_2 blocks interaction

References

Cellular Targets of Pgd1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pgd1, also known as Mediator complex subunit MED3, is a key regulatory protein primarily studied in fungal species such as Saccharomyces cerevisiae and the pathogenic yeast Candida glabrata. As a component of the Mediator complex's "tail" module, this compound serves as a critical interface between gene-specific transcription factors and the general RNA polymerase II machinery. This role places it at the nexus of transcriptional regulation, particularly in response to environmental stress and in the development of antifungal drug resistance. This technical guide provides an in-depth overview of the known cellular targets of this compound, including its protein interactors and the genes it regulates. We present detailed experimental protocols for identifying these targets and summarize key quantitative data to facilitate further research and drug development efforts.

Note: The designation "this compound" can refer to different proteins in various organisms, including a lipase (B570770) in Chlamydomonas reinhardtii and a plant defensin (B1577277) in Picea glauca. This document will focus exclusively on the this compound/MED3 subunit of the Mediator complex in fungi.

Introduction: this compound and the Mediator Complex

The Mediator complex is a large, evolutionarily conserved multiprotein assembly that is essential for the transcription of nearly all protein-coding genes by RNA Polymerase II (Pol II).[1] It functions as a molecular bridge, conveying regulatory signals from enhancers and upstream activating sequences to the core transcription machinery at the promoter.[1] The complex is structurally organized into four modules: the Head, Middle, Tail, and a dissociable Kinase module.[2][3]

This compound/MED3 is an integral subunit of the Tail module.[1] In S. cerevisiae, the Tail module also includes the proteins Med2, Med15 (Gal11), Med16 (Sin4), and Med5 (Nut1).[1] This module is primarily responsible for interacting with gene-specific transcription factors, thereby recruiting the entire Mediator complex to specific genes.[4][5] The function of this compound is particularly associated with the transcriptional activation of genes involved in cellular responses to environmental signals and various stresses, including osmotic, oxidative, and heat stress.[1][6]

Cellular Targets of this compound: Protein Interactors

The primary cellular targets of this compound, in its role as a scaffold and adaptor protein, are other proteins. These interactions are fundamental to its function. Key interactors fall into two main categories: other Mediator subunits and gene-specific transcription factors.

Mediator Complex Subunits

This compound is structurally integrated into the Mediator's Tail module. Its direct physical interactors within the complex have been identified through various high-throughput and small-scale experiments. The BioGRID database catalogs numerous physical interactions for this compound in S. cerevisiae, underpinning its role as a stable component of the Tail.[7]

Transcription Factors

The most critical interactions of this compound are with transcription factors, as this is the primary mechanism for gene-specific regulation.

  • Stb5: In S. cerevisiae, a direct interaction between Med3 (this compound) and the transcription factor Stb5 has been demonstrated using yeast two-hybrid assays.[6] This interaction is crucial for regulating the expression of genes involved in NADPH production, such as gnd1 and ald6, particularly under hyperosmotic stress conditions.[6][8]

  • Gcn4: The Tail module of the Mediator complex is known to be a target for the transcriptional activator Gcn4, which orchestrates the general amino acid control (GAAC) network.[9] This network is activated by amino acid starvation and other stresses.[9][10] Gcn4 binds to specific DNA sequences (GCREs) in the promoters of its target genes and recruits the Mediator complex, likely through interactions with Tail subunits including this compound, to activate transcription.[11]

A summary of key this compound protein interactors is presented in Table 1.

Table 1: Selected Protein Interactors of this compound/MED3 in Saccharomyces cerevisiae

Interacting ProteinFunctionEvidence TypeReference(s)
Mediator Tail Subunits
Med2Structural component of the Mediator Tail module.Physical Association[1]
Med15 (Gal11)Structural component; interacts with activators.Physical Association[1]
Med16 (Sin4)Structural component of the Mediator Tail module.Physical Association[1]
Med5 (Nut1)Structural component of the Mediator Tail module.Physical Association[1]
Transcription Factors
Stb5Regulates genes for NADPH production.Yeast Two-Hybrid[6][8]
Gcn4Master regulator of the amino acid starvation response.Genetic/Physical (Inferred)[9]

Cellular Targets of this compound: Regulated Genes

By interacting with transcription factors, this compound influences the expression of a wide array of target genes. The specific genes regulated by this compound often belong to stress response pathways and metabolic networks.

Stress Response and Metabolism Genes in S. cerevisiae

The interaction of this compound with Stb5 directly implicates it in the regulation of redox balance. Deletion of med3 (this compound) leads to a significant decrease in the expression of Stb5 target genes GND1 and ALD6, resulting in lower intracellular NADPH levels and increased sensitivity to hyperosmotic and oxidative stress.[6][8]

Drug Resistance Genes in Candida glabrata

In the pathogenic yeast C. glabrata, this compound plays a complex and crucial role in modulating resistance to azole antifungal drugs. Transcriptomic studies have shown that this compound controls the expression of genes involved in ergosterol (B1671047) biosynthesis (the target of azoles) and lipid metabolism. Interestingly, the deletion of this compound has a dual effect: it confers resistance to azoles in liquid media but increases sensitivity in solid media. This suggests a complex regulatory network. Azole resistance in C. glabrata is often mediated by the transcription factor Pdr1, which upregulates the expression of ABC drug efflux pumps like CgCDR1.[12][13] While a direct interaction is yet to be fully elucidated, this compound's role in regulating drug-response genes points to its involvement in the Pdr1 regulatory axis.

A summary of key gene targets is presented in Table 2.

Table 2: Selected Gene Targets Regulated by this compound/MED3

Gene TargetOrganismFunctionThis compound EffectReference(s)
GND1S. cerevisiaeGlucose-6-phosphate dehydrogenase (NADPH production)Positive Regulation[6][8]
ALD6S. cerevisiaeAldehyde dehydrogenase (NADPH production)Positive Regulation[6][8]
Ergosterol Biosynthesis GenesC. glabrataSynthesis of ergosterol, the fungal cell membrane sterol.Regulation
Drug Response Genes (e.g., ABC transporters)C. glabrataEfflux of toxic compounds, including azole drugs.Regulation

Visualizing this compound Interactions and Workflows

Pgd1_Mediator_Complex

Pgd1_Signaling_Pathway cluster_Mediator Mediator Complex TF Transcription Factor (e.g., Stb5, Gcn4) UAS Upstream Activating Sequence (DNA) TF->UAS binds This compound This compound/MED3 TF->this compound interacts with Core_Mediator Core Mediator (Head/Middle) This compound->Core_Mediator recruits PIC Pre-Initiation Complex (GTFs + Pol II) Core_Mediator->PIC stabilizes Promoter Promoter PIC->Promoter assembles at TargetGene Target Gene (e.g., GND1) Promoter->TargetGene initiates transcription of

CoIP_Workflow A 1. Cell Lysis Lyse cells under non-denaturing conditions to release protein complexes. B 2. Immunoprecipitation Incubate lysate with antibody specific to bait protein (e.g., this compound-HA). A->B C 3. Complex Capture Add Protein A/G beads to bind the antibody-protein complex. B->C D 4. Wash Perform stringent washes to remove non-specific binders. C->D E 5. Elution Elute the bait and its interacting proteins from the beads. D->E F 6. Analysis E->F G Western Blot (Validate known interactors) F->G H Mass Spectrometry (Identify novel interactors) F->H

Experimental Protocols

Detailed methodologies are crucial for the successful identification and validation of this compound's cellular targets. Below are protocols for key experiments.

Co-Immunoprecipitation (Co-IP) for Interaction Discovery

This protocol is designed to isolate this compound and its associated proteins from yeast cell lysates for subsequent analysis by mass spectrometry or Western blot.[14][15][16]

A. Reagents and Buffers:

  • Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 1x Protease Inhibitor Cocktail (e.g., cOmplete™, Roche).

  • Wash Buffer: Same as Lysis Buffer but with 500 mM NaCl.

  • Elution Buffer: 1x Laemmli Sample Buffer for Western blot; 50 mM Tris pH 7.5, 150 mM NaCl, 2% SDS for mass spectrometry.

  • Antibody: High-affinity monoclonal antibody against an epitope tag on this compound (e.g., anti-HA, anti-FLAG).

  • Beads: Protein A or Protein G magnetic beads.

B. Protocol:

  • Yeast Culture and Harvest: Grow a yeast strain expressing epitope-tagged this compound (e.g., this compound-3xHA) to mid-log phase (OD₆₀₀ ≈ 0.8-1.0). Harvest 50-100 OD units of cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer. Add an equal volume of acid-washed glass beads (0.5 mm). Lyse the cells by vigorous vortexing (e.g., 8 cycles of 1 min vortex, 1 min on ice) in a cold room.

  • Clarification: Clarify the lysate by centrifuging at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. This is the whole-cell extract (WCE).

  • Immunoprecipitation: Add 2-4 µg of the specific antibody to the WCE. Incubate with gentle rotation for 2-4 hours at 4°C.

  • Complex Capture: Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. Incubate with gentle rotation for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Lysis Buffer and twice with 1 mL of ice-cold Wash Buffer.

  • Elution: After the final wash, remove all supernatant. Elute the bound proteins by adding 50 µL of Elution Buffer and heating at 95°C for 5 minutes (for Western blot) or 65°C for 20 minutes (for mass spectrometry).[14]

  • Analysis: Analyze the eluate by SDS-PAGE followed by Western blotting to confirm the presence of a known interactor, or submit the sample for proteomic analysis by LC-MS/MS to identify the full spectrum of interacting partners.

Yeast Two-Hybrid (Y2H) Screening

This genetic method detects binary protein-protein interactions within the yeast nucleus.[6][17]

A. Principle: The assay uses two fusion proteins. The "bait" consists of this compound fused to a DNA-binding domain (DBD), such as Gal4-DBD. The "prey" consists of potential interacting proteins from a cDNA library fused to a transcriptional activation domain (AD), like Gal4-AD. If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ).

B. Protocol Outline:

  • Bait Plasmid Construction: Clone the full-length coding sequence of this compound into a DBD vector (e.g., pGBKT7).

  • Bait Characterization: Transform the bait plasmid into a suitable yeast strain (e.g., Y2HGold). Confirm expression of the fusion protein by Western blot and test for auto-activation (growth on selective media without a prey plasmid). The bait should not auto-activate the reporter genes.

  • Library Screening: Transform a pre-made or custom cDNA library (in an AD vector) into a yeast strain of the opposite mating type.

  • Mating: Mate the bait-containing strain with the library-containing strain. Diploid cells will then contain both bait and prey plasmids.

  • Selection: Plate the diploid cells on high-stringency selective media lacking specific nutrients (e.g., -Trp, -Leu, -His, -Ade) to select for colonies where an interaction has occurred.

  • Hit Validation: Isolate prey plasmids from positive colonies. Re-transform them with the original bait plasmid (and control plasmids) to confirm the interaction.

  • Identification: Sequence the validated prey plasmids to identify the interacting proteins.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic locations occupied by this compound, typically indirectly by immunoprecipitating a transcription factor that recruits it, or by tagging this compound itself to see where the Mediator complex is bound.[14]

A. Protocol Outline:

  • Cross-linking: Grow yeast cells to mid-log phase and cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% for 10-20 minutes.[14] Quench the reaction with glycine.

  • Cell Lysis and Sonication: Harvest and lyse the cells as described in the Co-IP protocol. Shear the chromatin into fragments of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., a transcription factor like Stb5, or tagged this compound).

  • Complex Capture: Use Protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis: Analyze the purified DNA using quantitative PCR (ChIP-qPCR) with primers for specific target promoters, or by high-throughput sequencing (ChIP-seq) to map binding sites across the entire genome.

Conclusion and Future Directions

This compound/MED3 is a central player in the regulation of gene expression, acting as a key subunit of the Mediator complex's Tail module. Its cellular targets include other Mediator proteins and, critically, gene-specific transcription factors that direct its activity towards genes involved in stress response, metabolism, and drug resistance. Understanding the full spectrum of this compound's interactome and its downstream gene targets is essential for elucidating the mechanisms of transcriptional regulation in fungi and for developing novel therapeutic strategies against pathogenic species like Candida glabrata.

Future research should focus on quantitative proteomics to understand how the this compound interactome changes under different stress conditions or upon drug exposure. Furthermore, combining structural biology with biochemical assays will provide a more detailed picture of how this compound engages with transcription factors at the molecular level, paving the way for the design of small molecules that could modulate these therapeutically relevant interactions.

References

Prostaglandin D1 (PGD1): A Technical Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo studies related to Prostaglandin (B15479496) D1 (PGD1), a member of the prostanoid family of lipid mediators. This compound plays a significant role in a variety of physiological and pathological processes, making it a key target for research and drug development. This document details its mechanism of action, summarizes key quantitative data from various studies, outlines experimental protocols, and visualizes its signaling pathways.

Core Data Presentation

The following tables summarize the quantitative data available for this compound and related compounds, providing a comparative view of their activities.

Table 1: In Vitro Activity of Prostaglandin D1

CompoundAssayTargetSpeciesIC50Reference
Prostaglandin D1ADP-induced platelet aggregationPlateletsHuman320 ng/mL[1][2]

Table 2: Receptor Binding Affinities of Related Prostaglandins and Ligands

LigandReceptorSpeciesKi (nM)KD (nM)Reference
PGD2hCRTH2Human2.4 - 34.02.5 (high affinity), 109 (low affinity)[3]
13,14-dihydro-15-keto PGD2hCRTH2HumanHigh Affinity-[3]
15-deoxy-Δ12,14-PGJ2hCRTH2HumanHigh Affinity-[3]
PGJ2hCRTH2HumanHigh Affinity-[3]
Δ12-PGJ2hCRTH2HumanHigh Affinity-[3]
Asapiprant (S-555739)DP1-0.44-[4]
Treprostinil sodiumDP1-4.4-[4]
Treprostinil sodiumEP2-3.6-[4]
Treprostinil sodiumIP-32-[4]

Signaling Pathways

Prostaglandin D1, similar to the more extensively studied PGD2, exerts its effects through binding to specific G protein-coupled receptors (GPCRs), primarily the DP1 receptor.[5] The activation of this receptor initiates a downstream signaling cascade.

PGD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound Prostaglandin D1 (this compound) DP1 DP1 Receptor This compound->DP1 Binds to Gs Gs protein DP1->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., smooth muscle relaxation, inhibition of platelet aggregation) PKA->Response Phosphorylates targets leading to

Caption: this compound signaling through the DP1 receptor and Gs pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Platelet Aggregation Assay

This assay is used to determine the inhibitory effect of this compound on platelet aggregation.

Objective: To measure the IC50 value of this compound for the inhibition of ADP-induced human platelet aggregation.

Materials:

  • Human blood collected in citrate (B86180) anticoagulant.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Prostaglandin D1 (this compound).

  • Adenosine diphosphate (B83284) (ADP).

  • Saline solution.

  • Aggregometer.

Procedure:

  • PRP Preparation: Centrifuge whole human blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP. The supernatant is the PRP.

  • PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP. The supernatant is the PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 108 platelets/mL) using PPP.

  • Assay Performance:

    • Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.

    • Add different concentrations of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-2 minutes).

    • Induce platelet aggregation by adding a standard concentration of ADP.

    • Monitor the change in light transmission for several minutes using the aggregometer.

  • Data Analysis:

    • The maximum aggregation is determined for each concentration of this compound.

    • Calculate the percentage of inhibition of aggregation for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Radioligand Binding Assay for DP1 Receptor

This assay is used to determine the binding affinity of ligands to the DP1 receptor.

Objective: To determine the Ki of a test compound for the DP1 receptor.

Materials:

  • Cell membranes expressing the DP1 receptor (e.g., from recombinant cell lines).

  • Radiolabeled ligand (e.g., [3H]PGD2).

  • Unlabeled test compounds (including this compound).

  • Binding buffer (e.g., Tris-HCl with MgCl2).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup: In a microtiter plate or microcentrifuge tubes, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically near its KD), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand. Unbound radioligand will pass through.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a competition binding curve by plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound.

    • Calculate the IC50 value from the curve.

    • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radiolabeled ligand and KD is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Membranes Cell Membranes with DP1 Receptor Incubation Incubate to Reach Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]PGD2) Radioligand->Incubation TestCompound Unlabeled Test Compound (e.g., this compound) TestCompound->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Curve Generate Competition Binding Curve Counting->Curve IC50 Calculate IC50 Curve->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a radioligand binding assay.

In Vivo Studies

While specific in vivo studies focusing solely on this compound are less common in the initial search results than those for PGD2, the broader context of prostaglandin research provides insights into potential in vivo effects and experimental designs. Prostaglandins of the D-series are known to be involved in inflammation, allergic responses, and sleep regulation.[5]

Animal Models of Inflammation

In vivo studies often utilize animal models to investigate the anti-inflammatory or pro-inflammatory roles of prostaglandins.

Example Model: Carrageenan-Induced Paw Edema

Objective: To evaluate the effect of this compound on acute inflammation.

Animals: Rats or mice.

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions.

  • Drug Administration: Administer this compound or vehicle control systemically (e.g., intraperitoneally or intravenously) or locally (e.g., subplantar injection) at various doses prior to the inflammatory insult.

  • Induction of Inflammation: Inject a standard volume of carrageenan solution into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each dose of this compound compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Measurement of this compound in Biological Samples

Quantifying this compound levels in biological fluids or tissues is crucial for understanding its physiological and pathological roles.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately measure the concentration of this compound in samples such as plasma, urine, or cell culture supernatants.

Procedure:

  • Sample Preparation:

    • Extraction: Extract lipids, including this compound, from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction.

    • Derivatization (optional but common): Chemically modify this compound to improve its chromatographic properties and ionization efficiency.

  • LC Separation: Separate this compound from other lipids and matrix components using a suitable high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column and mobile phase gradient.

  • MS/MS Detection:

    • Ionize the eluted this compound using an appropriate ionization source (e.g., electrospray ionization - ESI).

    • Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of this compound and monitoring specific product ions, which provides high selectivity and sensitivity.

  • Quantification: Use a stable isotope-labeled internal standard (e.g., this compound-d4) to correct for matrix effects and variations in sample preparation and instrument response. Generate a calibration curve using known concentrations of this compound to determine the concentration in the unknown samples.

This technical guide provides a foundational understanding of the in vitro and in vivo studies of this compound. Further research is warranted to fully elucidate its diverse biological functions and therapeutic potential.

References

The Physiological Role of Prostaglandin D Signaling in Allergic Asthma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2), a major cyclooxygenase metabolite derived from arachidonic acid, is a critical lipid mediator in the pathophysiology of allergic asthma. Primarily released by activated mast cells upon allergen exposure, PGD2 orchestrates a complex inflammatory cascade by signaling through two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. While its sibling molecule, Prostaglandin D1 (PGD1), is less studied, it is also capable of activating the pro-inflammatory CRTH2 receptor. This guide provides an in-depth examination of the PGD signaling pathway in allergic asthma, detailing its molecular mechanisms, cellular consequences, and therapeutic implications. We present a synthesis of quantitative data from key studies, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), reversible airflow obstruction, and airway remodeling. The underlying inflammatory response is predominantly driven by a type 2 (T2) immune response, involving T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, basophils, and mast cells.[1] Upon allergen challenge, immunoglobulin E (IgE)-sensitized mast cells degranulate, releasing a plethora of pre-formed and newly synthesized inflammatory mediators, among which PGD2 is a key player.[2][3]

Elevated levels of PGD2 are found in the bronchoalveolar lavage fluid (BALF) of asthmatic patients, and these levels correlate with the severity of the disease.[4][5] PGD2 exerts its diverse biological effects through the DP1 and CRTH2 receptors, which often have opposing functions, creating a nuanced regulatory system in the airways.[6][7] Understanding the intricacies of this signaling axis is paramount for the development of targeted therapeutics for allergic asthma.

The PGD2 Signaling Axis in Allergic Asthma

The biological activities of PGD2 are mediated by its interaction with the DP1 and CRTH2 receptors, which are expressed on various immune and structural cells in the airways.

The Pro-inflammatory Arm: The CRTH2 (DP2) Receptor

The CRTH2 receptor is a key driver of the T2 inflammatory response in allergic asthma.[8] It is preferentially expressed on Th2 cells, ILC2s, eosinophils, and basophils.[9] Activation of CRTH2 by PGD2 leads to:

  • Chemotaxis and Activation of Inflammatory Cells: CRTH2 activation induces the migration and activation of Th2 cells, eosinophils, and basophils into the airways.[6][7] This contributes to the characteristic eosinophilic inflammation of allergic asthma.

  • Promotion of T2 Cytokine Release: PGD2 signaling through CRTH2 enhances the production of pro-inflammatory T2 cytokines, including interleukin (IL)-4, IL-5, and IL-13, from Th2 cells and ILC2s.[3][6] These cytokines are central to the pathogenesis of asthma, promoting IgE production, eosinophil survival and activation, and airway hyperresponsiveness.

The Modulatory Arm: The DP1 Receptor

The role of the DP1 receptor in asthma is more complex, with both pro- and anti-inflammatory effects reported.[9] DP1 activation has been associated with:

  • Vasodilation and Increased Vascular Permeability: PGD2 can cause vasodilation and increase capillary permeability through DP1, potentially contributing to airway edema.[3]

  • Inhibition of Inflammatory Cell Migration: In some contexts, DP1 signaling has been shown to inhibit the migration of inflammatory cells.[6]

  • Relaxation of Airway Smooth Muscle: Activation of DP1 can lead to the relaxation of airway smooth muscle, which would be a beneficial effect in asthma.[6]

  • Sensory Nerve Activation and Cough: PGD2 can activate sensory nerves via the DP1 receptor, leading to cough.[10]

The net effect of PGD2 in the airways is therefore dependent on the relative expression and activation of CRTH2 and DP1 receptors on different cell types.

Quantitative Data on PGD Signaling in Allergic Asthma

The following tables summarize key quantitative findings from studies investigating the role of PGD2 in allergic asthma.

Parameter Subject Group Finding Fold Change/Concentration Reference
PGD2 Levels in BALFMild Asthmatics vs. Normal SubjectsElevated PGD2 levels in asthmatics.12 to 22 times higher[4]
PGD2 Concentration in BALF (corrected for dilution)Asthmatic Subjects3.8 nM[4]
9α,11β-PGF2 (PGD2 metabolite) Levels in BALFMild Asthmatics vs. Normal SubjectsElevated levels in asthmatics.~10 times higher[4]
PGF2α Levels in BALFMild Asthmatics vs. Normal SubjectsElevated levels in asthmatics.~10 times higher[4]
CRTH2 mRNA and Protein Levels in BALF CellsSevere Asthmatics vs. Healthy ControlsSignificantly higher in severe asthmatics.Not specified[8]
HPGDS mRNA and Protein in Epithelial CellsSevere Asthmatics vs. Healthy ControlsSignificantly higher in severe asthmatics.Not specified[5]

Table 1: PGD2 and Receptor Levels in Asthmatic Airways.

Experimental Model Intervention Key Finding Quantitative Effect Reference
Ovalbumin (OVA)-sensitized Guinea PigsAntigen ChallengeIncreased PGD2 levels in serum, BALF, and lung tissue.Significantly increased (p < 0.05)[11]
OVA-sensitized MiceAerosolized PGD2 Pre-treatmentIncreased eosinophils, lymphocytes, and macrophages in BALF.Significantly higher than control[12]
OVA-sensitized MiceAerosolized PGD2 Pre-treatmentIncreased IL-4 and IL-5 levels in BALF.Significantly higher than control[12]
Sheep Model of AsthmaS-5751 (DP1 antagonist)Inhibition of late-phase bronchoconstriction.Significant inhibition[13]
Sheep Model of AsthmaS-5751 (DP1 antagonist)Inhibition of inflammatory cell infiltration in BALF.Significant inhibition[13]
Mild-to-moderate Asthmatics on ICSGB001 (DP2 antagonist)Improvement in FEV1 at Day 28.102 mL greater than placebo[14]
Allergic Asthmatics on Low-dose ICSFevipiprant (DP2 antagonist)Improvement in pre-dose FEV1 at week 12.Maximum difference to placebo of 0.112 L[15]

Table 2: Effects of PGD2 and Receptor Antagonists in Preclinical and Clinical Models of Asthma.

Experimental Protocols

Measurement of PGD2 in Bronchoalveolar Lavage Fluid (BALF)

Objective: To quantify the concentration of PGD2 in the airways of human subjects.

Methodology:

  • Bronchoalveolar Lavage (BAL): Perform bronchoscopy and BAL on subjects according to standardized procedures. Briefly, instill sterile saline into a lung subsegment and aspirate the fluid.

  • Sample Processing: Immediately place the collected BALF on ice. Centrifuge to remove cells and debris. Store the supernatant at -80°C until analysis.

  • Solid-Phase Extraction: Acidify the BALF supernatant and pass it through a C18 solid-phase extraction column to concentrate the prostanoids.

  • Derivatization: Elute the prostanoids and derivatize them to form stable esters for gas chromatography.

  • Quantification by Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the derivatized samples using a GC-MS system. Use a deuterated internal standard for PGD2 to ensure accurate quantification.[4]

Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

Objective: To create an animal model of allergic asthma to study the effects of PGD2 and its antagonists.

Methodology:

  • Sensitization: Sensitize mice (e.g., BALB/c strain) by intraperitoneal injection of OVA emulsified in aluminum hydroxide (B78521) adjuvant on days 0 and 14.

  • Drug/Vehicle Administration: Administer the test compound (e.g., a CRTH2 antagonist) or vehicle to the mice via the desired route (e.g., oral gavage) at a specified time before the allergen challenge.

  • Allergen Challenge: On days 28, 29, and 30, expose the mice to an aerosol of OVA for a defined period (e.g., 30 minutes).

  • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.

  • BALF Collection and Cell Analysis: Following AHR measurement, perform BAL to collect airway inflammatory cells. Perform total and differential cell counts to quantify eosinophils, neutrophils, lymphocytes, and macrophages.

  • Cytokine Analysis: Measure the levels of IL-4, IL-5, and IL-13 in the BALF supernatant using ELISA.

  • Histology: Perfuse and fix the lungs for histological analysis of airway inflammation and mucus production (e.g., using Hematoxylin and Eosin and Periodic acid-Schiff staining).[9]

Visualization of Signaling Pathways and Workflows

PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response PGD2 PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 DP1 DP1 Receptor PGD2->DP1 Gi Gαi CRTH2->Gi PLC Phospholipase C CRTH2->PLC Gs Gαs DP1->Gs AC Adenylate Cyclase Gi->AC Gs->AC cAMP cAMP AC->cAMP Vasodilation Vasodilation cAMP->Vasodilation Bronchodilation Bronchodilation cAMP->Bronchodilation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 Chemotaxis Chemotaxis (Eosinophils, Th2, ILC2s) Ca2->Chemotaxis Cytokine_Release T2 Cytokine Release (IL-4, IL-5, IL-13) Ca2->Cytokine_Release

Caption: PGD2 Signaling Pathways in Allergic Asthma.

Experimental_Workflow_Asthma_Model cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Sensitization Day 0 & 14: Sensitize mice with OVA + Alum (i.p.) Treatment Pre-challenge: Administer DP Receptor Antagonist or Vehicle Sensitization->Treatment Challenge Day 28-30: Challenge mice with aerosolized OVA Treatment->Challenge AHR Day 31: Measure Airway Hyperresponsiveness (AHR) Challenge->AHR BALF_Collection Day 31: Collect Bronchoalveolar Lavage Fluid (BALF) AHR->BALF_Collection Cell_Counts Analyze BALF: Total & Differential Cell Counts BALF_Collection->Cell_Counts Cytokine_Analysis Analyze BALF: Measure T2 Cytokines (ELISA) BALF_Collection->Cytokine_Analysis Histology Analyze Lungs: Histological examination of inflammation BALF_Collection->Histology

Caption: Experimental Workflow for an OVA-induced Mouse Model of Allergic Asthma.

Therapeutic Implications and Future Directions

The central role of the PGD2/CRTH2 axis in driving T2 inflammation has made it an attractive target for therapeutic intervention in allergic asthma. A number of CRTH2 antagonists have been developed and evaluated in clinical trials.[6] While some studies have shown modest improvements in lung function and asthma control, particularly in patients with an eosinophilic phenotype, others have not yielded significant clinical benefits.[2][14][15] This highlights the complexity of asthma pathophysiology and the potential for patient heterogeneity in response to CRTH2-targeted therapies.

Future research should focus on:

  • Patient Stratification: Identifying biomarkers to select patients who are most likely to respond to CRTH2 antagonists.

  • Dual Receptor Antagonism: Investigating the therapeutic potential of dual CRTH2/DP1 or CRTH2/TP (thromboxane receptor) antagonists.

  • Elucidating the Role of this compound: Further research is needed to clarify the specific contribution of this compound to allergic airway inflammation.

  • Understanding Receptor Cross-talk: Investigating the interplay between PGD2 receptors and other signaling pathways in the asthmatic airway.

References

Pgd1 interaction with [specific protein/receptor]

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive technical guide on the interaction of a specific protein with "Pgd1," it is essential to first identify a well-characterized protein referred to as this compound and its specific binding partners. However, searches for "this compound" do not yield a consistently identified protein with a body of research detailing its specific molecular interactions. The designation "this compound" is ambiguous and does not correspond to a single, well-defined protein in major biological databases.

Therefore, to proceed with generating the requested in-depth technical guide, it is necessary for the user to specify the full, recognized name of the protein of interest that is believed to interact with another specific protein or receptor. For example, providing the UniProt or NCBI accession number, or the full gene name, would be highly beneficial.

Once a specific protein and its interacting partner are clearly identified, a detailed guide can be developed, including:

  • Quantitative Data: A thorough literature search will be conducted to find binding affinities (e.g., Kd, Ki, IC50 values), kinetic parameters (kon, koff), and other quantitative measures of the interaction. This data will be summarized in clearly structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments used to characterize the interaction, such as co-immunoprecipitation, surface plasmon resonance (SPR), yeast two-hybrid assays, or isothermal titration calorimetry (ITC), will be described.

  • Signaling Pathways and Visualizations: If the interaction is part of a larger signaling cascade, this pathway will be elucidated. Diagrams illustrating the signaling pathway and experimental workflows will be generated using Graphviz (DOT language) as requested, adhering to the specified formatting and color guidelines.

Awaiting the provision of a specific protein name to proceed with the creation of the detailed technical guide.

An In-Depth Technical Guide on the Metabolic Stability and Degradation of Prostaglandin D1 (PGD1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D1 (PGD1) is a lipid mediator involved in a variety of physiological processes. Its therapeutic potential is intrinsically linked to its metabolic stability and degradation profile. This technical guide provides a comprehensive overview of the metabolic pathways governing this compound stability, the enzymes involved, and the biological activities of its metabolites. Detailed experimental protocols for assessing metabolic stability and quantitative data are presented to aid researchers in drug discovery and development.

Introduction

Prostaglandin D1 (this compound), a member of the D-series prostaglandins (B1171923), is a cyclopentenone prostanoid. While its direct natural isolation has been challenging, it is recognized as a theoretical metabolite of dihomo-γ-linolenic acid (DGLA) and an inhibitor of ADP-induced platelet aggregation.[1] Understanding the metabolic fate of this compound is crucial for elucidating its physiological roles and for the development of stable, long-acting analogs with therapeutic potential. This guide will delve into the core aspects of this compound metabolism, providing both theoretical knowledge and practical experimental guidance.

This compound Metabolic Pathways

The metabolic degradation of this compound primarily involves enzymatic oxidation and reduction reactions, leading to the formation of less active or inactive metabolites. The key enzymes implicated in this process are 15-hydroxyprostaglandin dehydrogenase (15-PGDH), carbonyl reductases, and to a lesser extent, cytochrome P450 (CYP) enzymes.

Primary Degradation Pathway

The principal route of this compound inactivation is initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This NAD+-dependent enzyme catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, resulting in a significant reduction in biological activity. This is followed by the action of a reductase that reduces the C13-C14 double bond.

A key metabolite in this pathway is 13,14-dihydro-15-keto-prostaglandin D1.[1][2][3] While no specific biological activities have been reported for this particular metabolite, the conversion of the parent compound to this keto form is generally considered an inactivation step.[1][3]

PGD1_Degradation This compound Prostaglandin D1 (this compound) Metabolite1 15-keto-Prostaglandin D1 This compound->Metabolite1 15-PGDH Metabolite2 13,14-dihydro-15-keto-PGD1 Metabolite1->Metabolite2 15-oxoprostaglandin 13-reductase

Figure 1: Primary metabolic degradation pathway of this compound.

Role of Carbonyl Reductases and Cytochrome P450 Enzymes

Carbonyl reductases (CBRs) are NADPH-dependent enzymes with broad substrate specificity for many endogenous and xenobiotic carbonyl compounds, including prostaglandins. These enzymes can contribute to the further metabolism of this compound and its initial metabolites.

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases primarily located in the liver, are major contributors to the phase I metabolism of a wide range of compounds. While their specific role in this compound degradation is less defined compared to 15-PGDH, they may be involved in hydroxylation or other oxidative modifications of the this compound molecule.

Signaling Pathways of this compound and its Metabolites

This compound and its metabolites exert their biological effects through interaction with specific G-protein coupled receptors, primarily the DP1 and DP2 (also known as CRTH2) receptors. The signaling cascades initiated by receptor activation are crucial for the physiological and pathological effects of these prostanoids.

Activation of the DP1 receptor is generally associated with an increase in intracellular cyclic AMP (cAMP) levels, leading to smooth muscle relaxation and inhibition of platelet aggregation.[4] Conversely, activation of the DP2 receptor is linked to a decrease in cAMP and an increase in intracellular calcium, often mediating pro-inflammatory responses.[5]

The biological activity of this compound metabolites on these receptors is an area of active research. For instance, the PGD2 metabolite, 13,14-dihydro-15-keto-PGD2, is a selective agonist for the DP2 receptor.[6] While direct evidence for 13,14-dihydro-15-keto-PGD1 is lacking, it is plausible that it may also exhibit differential activity on DP1 and DP2 receptors, thereby modulating the overall biological response.

PGD1_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_effects Downstream Effects This compound This compound DP1 DP1 Receptor This compound->DP1 DP2 DP2 Receptor (CRTH2) This compound->DP2 Metabolites This compound Metabolites Metabolites->DP1 Metabolites->DP2 cAMP_inc ↑ cAMP DP1->cAMP_inc Ca_inc ↑ [Ca2+] DP2->Ca_inc Relaxation Smooth Muscle Relaxation cAMP_inc->Relaxation Platelet_inhibition Platelet Aggregation Inhibition cAMP_inc->Platelet_inhibition Inflammation Pro-inflammatory Responses Ca_inc->Inflammation

Figure 2: Simplified signaling pathways of this compound and its metabolites.

Quantitative Data on Metabolic Stability

Table 1: Representative Metabolic Stability Data for this compound

Test SystemSpeciesThis compound Concentration (µM)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Liver MicrosomesHuman1Data not availableData not available
Liver MicrosomesRat1Data not availableData not available
HepatocytesHuman1Data not availableData not available
HepatocytesRat1Data not availableData not available

Note: This table is a template. Researchers should populate it with their experimentally derived data.

Experimental Protocols

Accurate assessment of metabolic stability and metabolite identification requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key in vitro and analytical experiments.

In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol outlines the procedure for determining the metabolic stability of this compound using liver microsomes, a common in vitro model for studying phase I metabolism.

Microsomal_Stability_Workflow A 1. Prepare Reagents - this compound Stock Solution - Liver Microsomes - NADPH Regenerating System - Quenching Solution (e.g., cold Acetonitrile (B52724) with Internal Standard) B 2. Incubation Setup - Add this compound and microsomes to buffer - Pre-incubate at 37°C A->B C 3. Initiate Reaction - Add NADPH regenerating system B->C D 4. Time-Point Sampling - Aliquots taken at 0, 5, 15, 30, 60 min C->D E 5. Reaction Quenching - Add cold acetonitrile with IS D->E F 6. Sample Processing - Centrifuge to pellet protein E->F G 7. LC-MS/MS Analysis - Quantify remaining this compound F->G H 8. Data Analysis - Calculate t½ and CLint G->H

Figure 3: Experimental workflow for the in vitro microsomal stability assay.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Acetonitrile (ACN), cold

  • Internal standard (IS) (e.g., a structurally similar but mass-distinguishable compound)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of this compound in phosphate buffer at the desired final concentration (e.g., 1 µM).

    • Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[8][9]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution: cold acetonitrile containing the internal standard at a known concentration.

  • Incubation:

    • In a 96-well plate, add the this compound working solution and the diluted liver microsome suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[8]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[8]

  • Reaction Termination:

    • Immediately add the aliquot to a well containing the cold acetonitrile quenching solution with the internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

LC-MS/MS Method for this compound and Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of prostaglandins and their metabolites in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • C18 reversed-phase analytical column.

Typical LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the analytes.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: Typically maintained at 40-50°C.

Typical MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for prostaglandins.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for this compound and its expected metabolites. A stable isotope-labeled internal standard should be used for accurate quantification.[10]

Table 2: Example MRM Transitions for this compound Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound[M-H]⁻Fragment 1
13,14-dihydro-15-keto-PGD1[M-H]⁻Fragment 2
Internal Standard (e.g., d4-PGD1)[M+3-H]⁻Fragment 3

Note: The specific m/z values will need to be determined empirically.

Conclusion

The metabolic stability of this compound is a key determinant of its biological activity and potential therapeutic utility. The primary degradation pathway involves oxidation by 15-PGDH, leading to the formation of less active keto-metabolites. The intricate interplay between this compound, its metabolites, and the DP1 and DP2 receptors dictates the ultimate physiological response. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to investigate the metabolic fate of this compound and to design novel analogs with improved pharmacokinetic profiles for the treatment of various diseases. Further research is warranted to fully elucidate the biological activities of this compound metabolites and their roles in specific signaling pathways.

References

Prostaglandin D1 (PGD1): A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D1 (PGD1) is a member of the prostaglandin family of lipid compounds that are derived from the enzymatic metabolism of fatty acids. Like other prostaglandins (B1171923), this compound is a potent, locally acting signaling molecule involved in a wide range of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. Due to the limited availability of direct pharmacokinetic data for this compound, information from closely related prostaglandins is included to provide a broader context, with appropriate caveats.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily mediated through its interaction with specific G-protein coupled receptors. The primary target for this compound is the Prostaglandin D2 receptor 1 (DP1).

Receptor Binding and Signaling Pathway

This compound is an agonist at the DP1 receptor. The DP1 receptor is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[1] This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

DP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound DP1 DP1 Receptor This compound->DP1 Gs Gs Protein DP1->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay Blood_Collection 1. Whole Blood Collection (e.g., into sodium citrate) PRP_Preparation 2. Centrifugation (low speed) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PPP_Preparation 3. Centrifugation (high speed) to obtain Platelet-Poor Plasma (PPP) PRP_Preparation->PPP_Preparation Platelet_Count_Adjustment 4. Adjust Platelet Count in PRP (using PPP) PPP_Preparation->Platelet_Count_Adjustment Incubation 5. Pre-incubate PRP with this compound or vehicle control at 37°C Platelet_Count_Adjustment->Incubation Agonist_Addition 6. Add Platelet Agonist (e.g., ADP) Incubation->Agonist_Addition Measurement 7. Measure change in light transmittance over time using an aggregometer Agonist_Addition->Measurement Data_Analysis 8. Calculate % inhibition of aggregation and determine IC50 Measurement->Data_Analysis Radioligand_Binding_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes expressing DP1 receptor Reagents 2. Prepare radioligand (e.g., [3H]PGD2) and unlabeled this compound solutions Membrane_Prep->Reagents Incubation 3. Incubate membranes with radioligand and varying concentrations of this compound Reagents->Incubation Separation 4. Separate bound from free radioligand (e.g., rapid filtration) Incubation->Separation Quantification 5. Quantify bound radioactivity (e.g., scintillation counting) Separation->Quantification IC50_Determination 6. Determine IC50 of this compound Quantification->IC50_Determination Ki_Calculation 7. Calculate Ki using the Cheng-Prusoff equation IC50_Determination->Ki_Calculation

References

Prostaglandin D1: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D1 (PGD1) is a member of the extensive prostaglandin family of lipid autacoids, derived from the metabolism of dihomo-γ-linolenic acid. While often overshadowed by its more extensively studied counterpart, Prostaglandin D2 (PGD2), this compound exhibits a unique profile of biological activities, including potent inhibition of platelet aggregation and modulation of smooth muscle tone. This technical guide provides an in-depth literature review of this compound, tracing its historical context within the broader discovery of prostaglandins (B1171923). It details the established signaling pathway initiated by this compound binding to the DP1 receptor, leading to the activation of adenylyl cyclase and subsequent downstream effects mediated by cyclic AMP and Protein Kinase A. This review also presents key quantitative data on the biological activities of this compound and provides a detailed experimental protocol for a fundamental assay used to characterize its function. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of Prostaglandin D1.

A Historical Overview of Prostaglandin Discovery

The journey to understanding Prostaglandin D1 begins with the initial discovery of the broader class of prostaglandins in the 1930s.[1][2] Swedish physiologist Ulf von Euler first identified a biologically active substance in human seminal fluid that could induce uterine contractions and lower blood pressure.[1][2] He named this substance "prostaglandin," believing it originated from the prostate gland.[1] It was later revealed that prostaglandins are produced in nearly all tissues throughout the body.[1]

The mid-20th century saw significant advancements in the field, with the isolation and structural characterization of various prostaglandins, revealing them to be a family of distinct but related lipid compounds derived from fatty acids.[2] The pioneering work of Sune Bergström, Bengt Samuelsson, and John Vane, for which they were awarded the Nobel Prize in Physiology or Medicine in 1982, was instrumental in elucidating the biosynthetic pathways of prostaglandins from arachidonic acid via the cyclooxygenase (COX) enzymes.[2] This foundational work also shed light on the mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs), which were found to inhibit COX enzymes and, consequently, prostaglandin synthesis.[2] While much of the early focus was on prostaglandins of the '2' series (like PGD2 and PGE2), derived from arachidonic acid, the groundwork was laid for the eventual isolation and characterization of the '1' series prostaglandins, including this compound, which are synthesized from dihomo-γ-linolenic acid.

Biosynthesis and Metabolism

Prostaglandin D1 is synthesized from the essential fatty acid dihomo-γ-linolenic acid (DGLA). The synthesis is initiated by the action of cyclooxygenase (COX) enzymes, which convert DGLA into the unstable endoperoxide intermediate, Prostaglandin G1 (PGG1). PGG1 is then rapidly converted to Prostaglandin H1 (PGH1) by the peroxidase activity of the same COX enzyme. Finally, the specific enzyme prostaglandin D synthase (PGDS) catalyzes the isomerization of PGH1 to yield Prostaglandin D1.

Like other prostaglandins, this compound has a short biological half-life and is rapidly metabolized to inactive forms to ensure its localized signaling effects.

Prostaglandin D1 Signaling Pathway

Prostaglandin D1 exerts its biological effects primarily through binding to and activating the Prostaglandin D2 receptor 1 (DP1), a G-protein coupled receptor (GPCR). The DP1 receptor is coupled to a stimulatory G protein (Gs).

Upon ligand binding, the DP1 receptor undergoes a conformational change, leading to the activation of the Gs alpha subunit. This activated subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

In the context of platelet aggregation, activated PKA phosphorylates a key intracellular protein called Vasodilator-stimulated phosphoprotein (VASP).[1][3] Phosphorylation of VASP at specific serine residues, such as Ser157, is a critical step in the signaling cascade that ultimately leads to the inhibition of platelet aggregation.[4][5] This pathway highlights a key mechanism by which this compound exerts its potent anti-platelet effects.

PGD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound Prostaglandin D1 DP1 DP1 Receptor (GPCR) This compound->DP1 Binds to Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates (Ser157) VASP_P Phosphorylated VASP (p-VASP) VASP->VASP_P Platelet_Inhibition Inhibition of Platelet Aggregation VASP_P->Platelet_Inhibition Leads to

This compound Signaling Pathway leading to Platelet Inhibition.

Quantitative Data on Biological Activities

The biological effects of Prostaglandin D1 have been quantified in various in vitro and in vivo studies. A key activity of this compound is its ability to inhibit platelet aggregation induced by agonists such as ADP.

Biological ActivityAssay SystemAgonistParameterValueReference
Inhibition of Platelet AggregationHuman Platelet-Rich PlasmaADPIC50320 ng/mL[6]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal inhibition.

Experimental Protocols

Inhibition of Platelet Aggregation via Light Transmission Aggregometry (LTA)

This protocol outlines the in vitro measurement of this compound's inhibitory effect on ADP-induced platelet aggregation using Light Transmission Aggregometry (LTA).

Objective: To determine the concentration-dependent inhibition of ADP-induced platelet aggregation by Prostaglandin D1.

Materials:

  • Prostaglandin D1 (this compound)

  • Adenosine diphosphate (B83284) (ADP)

  • Human whole blood (collected in 3.2% sodium citrate (B86180) tubes)

  • Saline solution (0.9% NaCl)

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Light Transmission Aggregometer

  • Centrifuge

  • Pipettes and tips

  • Cuvettes with stir bars

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect human whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the supernatant (PRP).

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cellular components and obtain PPP (supernatant).

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP as the diluent.

  • Aggregometer Setup:

    • Calibrate the aggregometer using PRP to set the 0% light transmission baseline and PPP to set the 100% light transmission baseline.

  • Inhibition Assay:

    • Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.

    • Pre-incubate the PRP with various concentrations of this compound (or vehicle control) for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

    • Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 5-10 µM).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a stable aggregation plateau is reached.

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each concentration of this compound.

    • The percentage of inhibition is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

LTA_Workflow A Whole Blood Collection (3.2% Sodium Citrate) B Centrifugation (Low Speed) for PRP A->B C Centrifugation (High Speed) for PPP A->C D Platelet Count Adjustment (PRP + PPP) B->D C->D E Aggregometer Calibration (PRP=0%, PPP=100%) D->E F Pre-incubation of PRP with this compound E->F G Addition of ADP to induce aggregation F->G H Record Light Transmission G->H I Data Analysis (Calculate % Inhibition, IC50) H->I

Experimental workflow for LTA-based platelet aggregation inhibition assay.

Conclusion

Prostaglandin D1, a distinct member of the prostaglandin family, demonstrates significant biological activity, most notably as a potent inhibitor of platelet aggregation. Its mechanism of action through the DP1 receptor and the subsequent cAMP-PKA signaling cascade provides a clear pathway for its anti-thrombotic effects. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the full spectrum of this compound's biological roles and its therapeutic potential is warranted and may lead to the development of novel treatments for cardiovascular and other diseases.

References

Homologs of Pgd1: A Technical Guide to the Conserved Mediator Subunit MED27

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pgd1, also known as Mediator complex subunit 3 (MED3) or Hrs1, is a protein component of the tail module of the Mediator complex in Saccharomyces cerevisiae.[1][2] The Mediator complex is a large, evolutionarily conserved multiprotein assembly that acts as a crucial transcriptional co-regulator for RNA Polymerase II (Pol II) in eukaryotes.[1] It functions as a bridge, conveying regulatory information from gene-specific transcription factors to the basal transcription machinery, thereby playing a pivotal role in the activation and repression of nearly all protein-coding genes.[1][3] Given its central role in gene expression, understanding the function and regulation of its individual subunits is of paramount importance. This guide provides an in-depth technical overview of the homologs of yeast this compound across various species, focusing on the metazoan homolog MED27.

This compound and its Homologs Across Species

The Mediator complex and its constituent subunits are highly conserved from yeast to humans.[1] The S. cerevisiae this compound/MED3 protein is recognized as the homolog of the metazoan protein MED27.[4] This homology is based on sequence comparisons and the protein's conserved position within the tail module of the Mediator complex. While homologs are present across a vast range of eukaryotes, this guide will focus on key model organisms.

Species Common Name Official Gene Symbol Protein Name NCBI Gene ID UniProtKB ID
Saccharomyces cerevisiaeBudding YeastThis compound / MED3PolyGlutamine Domain 1 / Mediator complex subunit 3852860P40356
Homo sapiensHumanMED27Mediator complex subunit 279442Q6P2C8
Mus musculusMouseMed27Mediator complex subunit 2768975Q9DB40
Drosophila melanogasterFruit FlyMed27Mediator of RNA polymerase II transcription subunit 2740696Q9VNG0
Caenorhabditis elegansNematodemdt-27 (predicted)Mediator complex subunit mdt-27180183Q9N4B9
Arabidopsis thalianaThale CressMED27Mediator of RNA polymerase II transcription subunit 27823331Q8RWM3

Note: The homology assignment for some species, including C. elegans, is based on sequence prediction and may await further experimental validation.[4]

Quantitative Data on this compound/MED27

Quantitative analysis provides crucial insights into the stoichiometry, dynamics, and expression of protein complexes. Below is a summary of available quantitative data for this compound and its homologs. Absolute quantification data for metazoan homologs remains less common than for yeast.

Species Parameter Value Source / Method
S. cerevisiae Protein Length397 aaSGD Database[1]
Molecular Weight43.08 kDaSGD Database[1]
Isoelectric Point9.02SGD Database[1]
Median Abundance2,364 molecules/cellSGD Database[1]
Half-life6.8 hoursSGD Database[1]
H. sapiens Protein Length311 aa (isoform 1)UniProt[3]
Molecular Weight34.8 kDa (isoform 1)UniProt[3]
RNA ExpressionLow tissue specificity; detected in all tissuesHuman Protein Atlas[5]
Protein ExpressionGeneral nuclear and cytoplasmic expressionHuman Protein Atlas[1]
Abundance in CancerSignificantly upregulated in Lung and Head & Neck Squamous Cell Carcinoma; significantly downregulated in Liver Hepatocellular CarcinomaMass Spectrometry (CPTAC) via Human Protein Atlas[5]
M. musculus Protein Length311 aa (isoform 1)UniProt[6]
Molecular Weight34.7 kDa (isoform 1)UniProt[6]
Expression PatternDiurnal oscillating pattern (peaks in daytime) in liverMass Spectrometry[7]
RNA ExpressionExpressed in 237 cell types or tissuesBgee database via UniProt[6][8]

Signaling Pathways and Biological Function

The this compound/MED27 subunit is a component of the Mediator's tail module, which is primarily responsible for interacting with gene-specific transcription factors.[1] This interaction is critical for transmitting regulatory signals to the core transcriptional machinery.

Recent studies have implicated MED27 in a variety of critical signaling pathways, particularly in the context of development and disease:

  • Cancer Progression: MED27 has been identified as an oncogenic protein in several cancers.

    • In breast cancer , MED27 is highly expressed and promotes metastasis and stemness by transcriptionally activating the transcription factor KLF4.[1][7][9][10]

    • In adrenal cortical carcinoma (ACC) , silencing of MED27 inhibits tumor progression by targeting the Wnt/β-catenin signaling pathway and the epithelial-mesenchymal transition (EMT) process.[2][11]

    • In melanoma , MED27 promotes tumor growth by targeting the PI3K/AKT, MAPK/ERK, and NF-κB/iNOS signaling pathways.[12]

  • Neurodevelopment: Pathogenic loss-of-function variants in the human MED27 gene cause an autosomal recessive neurodevelopmental disorder characterized by developmental delay, dystonia, and cerebellar atrophy.[8] Studies in zebrafish have confirmed that Med27 is critical for embryogenesis and neurogenesis, where it directly regulates downstream master transcription factors such as foxo3a and fosab.[8]

  • Hormone Signaling: MED27 is a component of the thyroid hormone receptor-associated protein (TRAP) complex, facilitating thyroid hormone receptor function.[13] It is also implicated in Estrogen Receptor Signaling.[14]

MED27_Signaling_Pathways cluster_upstream Upstream Signals cluster_downstream Cellular Outcomes TFs Transcription Factors (e.g., KLF4, SP1, β-catenin) MED27 MED27 (Tail Module) TFs->MED27 binds Mediator Mediator Complex (Head/Middle Modules) MED27->Mediator PolII RNA Polymerase II + GTFs Mediator->PolII DNA Promoter/Enhancer PolII->DNA recruited to Transcription Target Gene Transcription DNA->Transcription initiates Metastasis Metastasis & EMT Transcription->Metastasis Stemness Stemness Transcription->Stemness Proliferation Proliferation Transcription->Proliferation Neurogenesis Neurogenesis Transcription->Neurogenesis Wnt Wnt Wnt->TFs activates GrowthFactors Growth Factors GrowthFactors->TFs activates

MED27 integrates signals to regulate transcription.

Experimental Protocols

Investigating the function of this compound/MED27 and its role within the Mediator complex often involves determining its protein-protein interactions and its genomic binding sites. Co-immunoprecipitation (Co-IP) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) are cornerstone techniques for these purposes.

Protocol 1: Co-Immunoprecipitation (Co-IP) for Mediator Complex

This protocol outlines a general workflow for isolating the MED27-containing Mediator complex and its interaction partners from cultured mammalian cells.

1. Cell Lysis and Lysate Preparation: a. Harvest cultured cells (e.g., ~1-5 x 107 cells) by centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the pellet in 1 mL of ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors). d. Incubate on ice for 30 minutes with periodic vortexing to lyse the cells. e. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine protein concentration using a Bradford or BCA assay.

2. Pre-clearing the Lysate (Optional but Recommended): a. To a defined amount of protein lysate (e.g., 1-2 mg), add 20-30 µL of Protein A/G magnetic beads. b. Add a non-specific IgG antibody from the same species as your specific antibody (isotype control). c. Incubate on a rotator for 1 hour at 4°C. d. Place the tube on a magnetic rack to pellet the beads. Transfer the supernatant to a new tube. This is the pre-cleared lysate.

3. Immunoprecipitation: a. Add the primary antibody specific to MED27 (or a tag if using an epitope-tagged version) to the pre-cleared lysate. A typical starting point is 2-5 µg of antibody. b. Incubate on a rotator for 2-4 hours or overnight at 4°C to allow the antibody-antigen complex to form. c. Add 30-50 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture. d. Incubate on a rotator for an additional 1-2 hours at 4°C to capture the immune complexes.

4. Washing: a. Pellet the beads using a magnetic rack and discard the supernatant. b. Resuspend the beads in 500-1000 µL of ice-cold IP Lysis Buffer (or a less stringent wash buffer). c. Repeat the wash step 3-5 times to remove non-specific binders.

5. Elution and Analysis: a. After the final wash, remove all supernatant. b. Elute the protein complexes from the beads by resuspending them in 30-50 µL of 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. c. Pellet the beads with the magnet and collect the supernatant. d. Analyze the eluate by SDS-PAGE and Western blotting using antibodies against expected Mediator subunits or other potential interactors. Alternatively, for discovery, eluates can be analyzed by mass spectrometry.[6][15]

Protocol 2: Chromatin Immunoprecipitation (ChIP-seq)

This protocol provides a workflow to identify the genome-wide binding sites of MED27. For weakly or indirectly bound factors like Mediator subunits, a double-crosslinking (dxChIP) protocol may improve results.[16]

1. Cell Crosslinking: a. Grow mammalian cells to ~80-90% confluency. b. To the culture medium, add formaldehyde (B43269) to a final concentration of 1% to crosslink proteins to DNA. c. Incubate for 10 minutes at room temperature with gentle swirling. d. Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes. e. Scrape the cells, transfer to a conical tube, and pellet by centrifugation. Wash the pellet twice with ice-cold PBS. The cell pellet can be flash-frozen and stored at -80°C.

2. Chromatin Preparation and Shearing: a. Lyse the crosslinked cells using a series of lysis buffers to isolate the nuclei. b. Resuspend the nuclear pellet in a shearing buffer (e.g., containing SDS). c. Shear the chromatin into fragments of 200-600 bp using sonication. Optimization of sonication conditions is critical for each cell type and instrument.[17][18] d. Centrifuge to pellet debris and collect the supernatant containing the sheared, soluble chromatin.

3. Immunoprecipitation: a. Dilute a portion of the sheared chromatin (e.g., 25-50 µg) with ChIP Dilution Buffer. b. Add a specific antibody against MED27 and incubate overnight at 4°C on a rotator. c. Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.

4. Washing and Elution: a. Pellet the beads on a magnetic rack and perform a series of washes with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.[18] b. Elute the chromatin from the beads using an Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3).

5. Reverse Crosslinks and DNA Purification: a. Reverse the formaldehyde crosslinks by adding NaCl to the eluate and incubating at 65°C for 4-6 hours or overnight. b. Treat the sample with RNase A to remove RNA and then with Proteinase K to digest proteins. c. Purify the ChIP DNA using phenol-chloroform extraction or a column-based purification kit.

6. Library Preparation and Sequencing: a. Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. b. Perform PCR amplification to generate enough material for sequencing. c. Sequence the library on a high-throughput sequencing platform. d. Analyze the sequencing data by aligning reads to a reference genome and using peak-calling algorithms to identify enriched binding sites.

Homolog_ID_Workflow start Start: Protein of Interest (this compound) seq_search Sequence Homology Search (BLASTp, PSI-BLAST) start->seq_search struct_search 3D Structure Homology Search (DALI, FoldSeek on AlphaFold models) start->struct_search db Protein Databases (NCBI, UniProt, Ensembl) seq_search->db candidates Identify Putative Homologs (e.g., MED27) db->candidates struct_search->candidates quant Quantitative Analysis - Mass Spectrometry - RNA-seq candidates->quant func FunctionalCharacterization candidates->func end End: Characterized Homolog quant->end coip Co-Immunoprecipitation (Identify Interactors) func->coip chip ChIP-seq (Identify Genomic Targets) func->chip knockout Gene Knockout/Knockdown (Assess Phenotype) func->knockout coip->end chip->end knockout->end

Workflow for homolog identification and characterization.

Conclusion

The yeast protein this compound and its metazoan homolog MED27 are integral components of the evolutionarily conserved Mediator complex. As part of the tail module, MED27 serves as a critical interface between sequence-specific transcription factors and the core RNA polymerase II machinery. Its involvement in diverse and fundamental biological processes, from embryonic development to cancer progression, underscores its importance as a key regulatory node. The methodologies outlined in this guide provide a framework for researchers to further investigate the nuanced roles of MED27 and the Mediator complex in health and disease, paving the way for potential therapeutic interventions targeting the transcriptional machinery.

References

An In-depth Technical Guide to the Expression and Regulation of Phosphogluconate Dehydrogenase (PGD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The gene symbol "Pgd1" is not a standard official symbol for a human gene. This guide focuses on Phosphogluconate Dehydrogenase (PGD) , also known as 6-phosphogluconate dehydrogenase (6PGD), which is likely the intended subject of inquiry based on common nomenclature and its central role in metabolism. PGD is a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2]

Core Function and Significance

Phosphogluconate Dehydrogenase (PGD) is the third enzyme in the pentose phosphate pathway (PPP), a fundamental metabolic pathway parallel to glycolysis.[1][3] It catalyzes the oxidative decarboxylation of 6-phosphogluconate to produce ribulose-5-phosphate, carbon dioxide, and a molecule of NADPH.[4]

The products of the PGD-catalyzed reaction are vital for cellular homeostasis:

  • NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form): Serves as the primary cellular reductant for antioxidant defense (e.g., regeneration of reduced glutathione) and for reductive biosynthetic processes like fatty acid and nucleotide synthesis.[4][5][6]

  • Ribulose-5-phosphate: A precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[3][6]

Given its crucial functions, aberrant PGD expression and activity are implicated in various pathological conditions, particularly in cancer, where it supports rapid proliferation and resistance to oxidative stress.[7][8]

PGD Gene Expression

PGD is broadly expressed, but its levels are significantly modulated in various tissues and disease states, reflecting the metabolic demands of the cell.

Expression in Tissues and Disease States

PGD expression is notably upregulated in numerous cancer types, often correlating with poor prognosis. It is also dynamically regulated in immune cells.

Tissue/Cell TypeConditionSpeciesObserved Expression ChangeReference(s)
Ovarian Cancer CellsCisplatin ResistanceHumanUpregulated[7]
Lung Cancer CellsCisplatin ResistanceHumanUpregulated[7]
Esophageal Squamous Cell CarcinomaCancerHumanSignificantly Upregulated[7]
Cervical CancerCancerHumanUpregulated[8]
Lung CarcinomaCancerHumanPositively correlates with advancing stage[8]
Regulatory T cells (Tregs)6PGD DeficiencyMouseLower Foxp3 transcript levels[9][10]
White Adipose TissueNormal PhysiologyMouseHighly Expressed[11]
HeartNRF2 ActivationMouseIncreased gene expression[12]

Regulation of PGD Gene Expression

The transcriptional control of the PGD gene is complex, integrating signals from metabolic, stress-response, and growth factor-stimulated pathways. Several key transcription factors have been identified as direct regulators.

Key Transcription Factors
Transcription FactorBinding Site/MotifRegulatory RoleReference(s)
Nrf2 (Nuclear factor erythroid 2-related factor 2)Antioxidant Response Element (ARE)Directly binds the promoter to activate transcription, especially under oxidative stress.[12][13][14]
ADD1/SREBP1c (Adipocyte Determination and Differentiation-Dependent Factor 1 / Sterol Regulatory Element-Binding Protein 1c)E-box motif (CANNTG)Mediates insulin-dependent PGD expression, linking glucose metabolism to lipogenesis.[11][15]
ChREBP (Carbohydrate-Response Element-Binding Protein)Carbohydrate Response Element (ChoRE)A master regulator of glycolytic and lipogenic genes, including those in the PPP, in response to high glucose.[16][17][18]
HIF-1α (Hypoxia-Inducible Factor 1-alpha)-Regulates PGD to control cellular metabolism in gastrointestinal stromal tumors.[8]
Signaling Pathways Regulating PGD Expression

The activity of the transcription factors that control PGD is governed by upstream signaling cascades. The Nrf2 and PI3K/Akt pathways are particularly prominent.

PGD_Regulation_Pathway cluster_stimuli Cellular Stimuli cluster_signaling Signaling Cascades cluster_tf Transcription Factors cluster_gene Target Gene Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1 Dissociation Oxidative_Stress->Keap1_Nrf2 Insulin Insulin PI3K_Akt PI3K/Akt Pathway Insulin->PI3K_Akt High_Glucose High Glucose X5P Xylulose-5-P (PPP intermediate) High_Glucose->X5P Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Nuclear Translocation SREBP1c SREBP1c PI3K_Akt->SREBP1c Activation ChREBP ChREBP X5P->ChREBP Activation PGD_Gene PGD Gene Nrf2->PGD_Gene Binds ARE SREBP1c->PGD_Gene Binds E-box ChREBP->PGD_Gene Binds ChoRE PGD_Protein PGD Protein (Enzyme) PGD_Gene->PGD_Protein Expression & Translation

Signaling pathways converge on transcription factors to regulate PGD gene expression.

Experimental Protocols & Workflows

Studying PGD gene expression and regulation involves a standard set of molecular biology techniques.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating how a specific transcription factor (e.g., Nrf2) regulates PGD in response to a stimulus.

Experimental_Workflow cluster_rna mRNA Analysis cluster_protein Protein Analysis cluster_chip DNA-Protein Interaction start_node start_node process_node process_node analysis_node analysis_node endpoint_node endpoint_node A 1. Cell Culture & Treatment (e.g., with oxidative stress agent) B 2. Harvest Cells and Partition for RNA, Protein, and ChIP A->B C 3a. RNA Isolation B->C F 3b. Protein Lysis B->F H 3c. Cross-link & Shear Chromatin B->H D 4a. cDNA Synthesis C->D E 5a. qPCR for PGD mRNA D->E K 6. Data Integration & Conclusion E->K G 4b. Western Blot for PGD Protein F->G G->K I 4c. Immunoprecipitation (with Nrf2 antibody) H->I J 5c. qPCR of PGD Promoter Region I->J J->K

Workflow for analyzing TF-mediated regulation of PGD expression.
Detailed Methodologies

This protocol quantifies the relative abundance of PGD mRNA transcripts.

  • RNA Isolation: Extract total RNA from control and treated cells using a TRIzol-based method or a commercial column-based kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • DNase Treatment: Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each sample, a typical 20 µL reaction includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM stock, specific for PGD)

    • 1 µL Reverse Primer (10 µM stock, specific for PGD)

    • 2 µL Diluted cDNA (e.g., 1:10 dilution)

    • 6 µL Nuclease-free water

    • Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling: Run the plate on a qPCR instrument with a program such as:

    • Initial Denaturation: 95°C for 10 min

    • 40 Cycles:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 60 sec

    • Melt Curve Analysis: To verify primer specificity.

  • Data Analysis: Calculate the relative expression of PGD mRNA using the comparative CT (ΔΔCT) method, normalizing to the housekeeping gene.[19]

This protocol detects and semi-quantifies PGD protein levels.[20][21]

  • Protein Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

    • Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation (e.g., 16,000 x g for 20 min at 4°C).[21]

    • Determine protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with 2x Laemmli sample buffer. Boil at 95°C for 5 minutes to denature the proteins.[21]

  • SDS-PAGE: Load samples and a molecular weight marker onto a 4-20% gradient or 10% polyacrylamide gel. Separate proteins by electrophoresis.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[23]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PGD, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[22]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[22]

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify band intensity using image analysis software, normalizing to a loading control protein like β-actin or GAPDH.

This protocol determines if a specific transcription factor (e.g., Nrf2) binds to the PGD promoter region in vivo.[24][25][26]

  • Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[25]

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells to release nuclei.

    • Isolate the nuclei and lyse them in a ChIP buffer.

    • Shear the chromatin into fragments of 200-1000 bp using sonication. Optimization of sonication conditions is critical.[25]

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads.

    • Set aside a small fraction of the lysate as "input" control.

    • Incubate the remaining lysate overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-Nrf2) or a negative control IgG.[25]

  • Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate to capture the immune complexes.

  • Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the ChIP-enriched DNA (and the input DNA) using a column-based kit or phenol-chloroform extraction.

  • Analysis by qPCR: Use the purified DNA as a template for qPCR with primers designed to amplify a specific region of the PGD promoter containing the putative transcription factor binding site (e.g., the ARE for Nrf2).[14]

  • Data Interpretation: Calculate the enrichment of the PGD promoter sequence in the specific IP sample relative to the IgG control and normalize to the input sample. A significant enrichment indicates binding of the transcription factor to that region.

References

Prostaglandin D1 (PGD1): A Technical Guide to its Toxicity and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D1 (PGD1) is a member of the prostaglandin family of lipid compounds that exhibit a wide range of physiological activities. While its therapeutic potential is an area of active research, a comprehensive understanding of its toxicity and safety profile is paramount for any drug development program. This technical guide provides an in-depth overview of the known safety information regarding this compound, drawing from available preclinical data on related prostaglandins (B1171923) and outlining standard toxicological evaluation methodologies. This document summarizes the known biological effects of this compound, details its signaling pathways through the DP1 and DP2 (CRTH2) receptors, and presents generalized experimental protocols for assessing its safety. Due to a notable lack of publicly available, specific quantitative toxicity data for this compound, this guide emphasizes the established safety assessment framework for prostaglandins as a class, thereby providing a foundational resource for researchers and drug development professionals.

Introduction

Prostaglandins are a group of physiologically active lipid compounds with diverse hormone-like effects.[1] They are derived from fatty acids through the cyclooxygenase pathway and are involved in a variety of physiological and pathological processes, including inflammation, pain, and vasodilation.[1][2] Prostaglandin D1 (this compound) is a metabolite of dihomo-γ-linolenic acid (DGLA) and an analog of the more extensively studied Prostaglandin D2 (PGD2).[3][4] Its primary known biological activity is the inhibition of ADP-induced platelet aggregation.[4]

The development of any new therapeutic agent requires a thorough evaluation of its safety profile. For this compound, this involves understanding its potential adverse effects, determining safe dosage ranges, and identifying any target organ toxicity. This guide aims to consolidate the available information on the toxicity and safety of this compound, provide detailed insights into its mechanisms of action, and outline the necessary experimental approaches for its comprehensive safety assessment.

Quantitative Toxicity Data

ParameterValueSpeciesRoute of AdministrationSource
Prostaglandin D1 (this compound)
IC50 (ADP-induced platelet aggregation)320 ng/mLHumanIn vitro[4]
Prostaglandin E1 (PGE1)
Subacute Toxicity (NOAEL inferred)2.0 µg/kg/minRat, DogIntravenous (continuous infusion for 14 days)[5]
Prostaglandin Bx (PGBx)
LD50Time-dependentMouseIntraperitoneal, Intravenous[6]

Note: The IC50 value for this compound indicates its biological activity rather than direct toxicity. The data for PGE1 and PGBx are included to provide context for the toxicological evaluation of prostaglandins.

Signaling Pathways of Prostaglandin D1

This compound exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the DP1 receptor and the DP2 receptor (also known as CRTH2). The signaling cascades initiated by these receptors are often opposing, leading to a complex and cell-type-specific biological response.

DP1 Receptor Signaling Pathway

Activation of the DP1 receptor is generally associated with relaxation of smooth muscle and inhibition of cellular activation. The signaling pathway is as follows:

  • Ligand Binding: this compound binds to the extracellular domain of the DP1 receptor.

  • G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, specifically the Gs alpha subunit (Gαs).

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

  • Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to the cellular response. In eosinophils, for example, DP1 signaling can lead to the upregulation of anti-apoptotic genes like BCL-XL and the inhibition of the intrinsic apoptotic cascade.

DP1_Signaling_Pathway This compound This compound DP1 DP1 Receptor This compound->DP1 G_protein G Protein (Gs) DP1->G_protein activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Inhibition of Apoptosis, Smooth Muscle Relaxation) PKA->Cellular_Response leads to

Caption: DP1 Receptor Signaling Pathway.
DP2 (CRTH2) Receptor Signaling Pathway

In contrast to the DP1 receptor, the DP2 receptor is primarily involved in pro-inflammatory responses, such as the chemotaxis of immune cells. Its signaling pathway is as follows:

  • Ligand Binding: this compound binds to the DP2 (CRTH2) receptor.

  • G Protein Activation: This interaction activates the associated Gi alpha subunit (Gαi).

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Phospholipase C (PLC) Activation: The βγ subunits of the G protein can activate Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Downstream Effects: The increase in intracellular calcium and the activation of protein kinase C (by DAG) lead to various cellular responses, most notably the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.

DP2_Signaling_Pathway This compound This compound DP2 DP2 (CRTH2) Receptor This compound->DP2 G_protein_i G Protein (Gi) DP2->G_protein_i activates AC_i Adenylyl Cyclase G_protein_i->AC_i inhibits PLC Phospholipase C (PLC) G_protein_i->PLC activates cAMP_i cAMP AC_i->cAMP_i production decreased IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca2+ Release IP3->Ca2 triggers Cellular_Response_i Cellular Response (e.g., Chemotaxis, Cell Activation) DAG->Cellular_Response_i leads to Ca2->Cellular_Response_i leads to

Caption: DP2 (CRTH2) Receptor Signaling Pathway.

Preclinical Safety and Toxicity Evaluation

A comprehensive preclinical safety evaluation is essential to characterize the toxicological profile of this compound before it can be considered for clinical trials. This typically involves a battery of in vitro and in vivo studies conducted in accordance with Good Laboratory Practice (GLP) guidelines.

Inferred Toxicological Profile

Based on the known effects of other prostaglandins, the potential adverse effects of this compound might include:

  • Cardiovascular Effects: Vasodilation, leading to flushing and hypotension.[5][7]

  • Gastrointestinal Effects: Nausea, vomiting, and diarrhea.[5][7]

  • Central Nervous System Effects: Headache and restlessness.[5][7]

  • Respiratory Effects: Bronchoconstriction or bronchodilation, depending on the dominant receptor activity in the airways.

  • Local Irritation: Erythema at the site of administration.[7]

Recommended Preclinical Toxicology Studies

The following table outlines the standard set of toxicology studies that would be necessary to establish the safety profile of this compound.

Study TypeObjectiveSpeciesKey Parameters to be Evaluated
Single-Dose Toxicity (Acute) To determine the acute toxicity and identify the maximum tolerated dose (MTD).Rodent (e.g., rat, mouse) and Non-rodent (e.g., dog, non-human primate).Clinical signs, mortality, body weight, gross pathology.
Repeated-Dose Toxicity (Sub-chronic and Chronic) To characterize the toxicity profile following repeated administration and identify target organs.Rodent and Non-rodent.Clinical signs, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, gross and microscopic pathology.
Safety Pharmacology To assess the effects on vital functions (cardiovascular, respiratory, and central nervous systems).Appropriate animal models.Blood pressure, heart rate, ECG, respiratory rate, body temperature, behavior, and motor coordination.
Genotoxicity To evaluate the potential to induce genetic mutations or chromosomal damage.In vitro (e.g., Ames test, chromosome aberration test) and in vivo (e.g., micronucleus test).Mutations, chromosomal aberrations, DNA damage.
Reproductive and Developmental Toxicity To assess the potential effects on fertility, embryonic and fetal development, and postnatal development.Rodent (e.g., rat, rabbit).Mating performance, fertility, embryo-fetal survival and development, teratogenicity, postnatal growth and development.
Local Tolerance To evaluate local irritancy at the site of administration.Appropriate animal models (e.g., rabbit).Skin or mucosal irritation, inflammation.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and reliability of toxicology studies. The following is a generalized protocol for a sub-chronic repeated-dose toxicity study, based on established guidelines and the study conducted on PGE1.[5]

Protocol: 14-Day Repeated-Dose Intravenous Toxicity Study in the Rat

1. Objective: To evaluate the potential toxicity of Prostaglandin D1 when administered daily by intravenous infusion to rats for 14 consecutive days.

2. Test System:

  • Species: Sprague-Dawley rats (or other appropriate strain).

  • Age: 6-8 weeks at the start of the study.

  • Sex: Equal numbers of males and females.

  • Housing: Housed in environmentally controlled rooms with a 12-hour light/dark cycle. Food and water available ad libitum.

3. Test and Control Articles:

  • Test Article: Prostaglandin D1, dissolved in a suitable vehicle (e.g., phosphate (B84403) buffer, saline).

  • Control Article: Vehicle alone.

4. Experimental Design:

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Low dose of this compound.

    • Group 3: Mid dose of this compound.

    • Group 4: High dose of this compound.

  • Dose Selection: Dose levels should be selected based on data from acute toxicity or dose-range finding studies.

  • Route of Administration: Continuous intravenous infusion via a surgically implanted catheter.

  • Duration of Dosing: 3-6 hours daily for 14 consecutive days.

5. Observations and Examinations:

  • Mortality and Clinical Signs: Observed twice daily.

  • Body Weight: Recorded prior to the start of the study and weekly thereafter.

  • Food and Water Consumption: Measured weekly.

  • Ophthalmology: Examined prior to the start and at the end of the study.

  • Hematology and Clinical Chemistry: Blood samples collected at termination for analysis of a standard panel of parameters.

  • Urinalysis: Conducted at termination.

  • Gross Pathology: All animals subjected to a full necropsy at the end of the study.

  • Organ Weights: Key organs weighed.

  • Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups will be examined microscopically. Any gross lesions and target organs from the lower dose groups will also be examined.

6. Data Analysis: Statistical analysis of quantitative data (e.g., body weights, organ weights, clinical pathology data) will be performed to identify any significant treatment-related effects.

Experimental_Workflow Start Start: Acclimatization of Rats Grouping Randomization into 4 Groups (Control, Low, Mid, High Dose) Start->Grouping Dosing Daily Intravenous Infusion of this compound (14 Consecutive Days) Grouping->Dosing Observations Daily Clinical Observations Weekly Body Weight & Food Consumption Dosing->Observations Termination Termination (Day 15) Dosing->Termination Blood_Collection Blood Collection for Hematology & Clinical Chemistry Termination->Blood_Collection Necropsy Gross Necropsy & Organ Weights Termination->Necropsy Analysis Data Analysis & Reporting Blood_Collection->Analysis Histopathology Tissue Collection for Histopathology Necropsy->Histopathology Histopathology->Analysis

Caption: Workflow for a 14-Day Repeated-Dose Toxicity Study.

Conclusion

The available data on the toxicity and safety profile of Prostaglandin D1 is limited. However, by understanding its signaling pathways and by applying the established principles of preclinical toxicology testing for prostaglandins, a robust safety assessment can be designed and executed. The dual and opposing activities of this compound through its DP1 and DP2 receptors necessitate a careful and comprehensive evaluation of its effects on various physiological systems. This technical guide serves as a foundational document for researchers and drug development professionals, providing a framework for the systematic investigation of the safety of this compound and facilitating its potential translation into a therapeutic agent. Further research is critically needed to generate specific quantitative toxicity data for this compound to fully elucidate its safety profile.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Prostaglandin D1 (PGD1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of Prostaglandin (B15479496) D1 (PGD1) for laboratory use. The synthesis commences from the well-established Corey lactone diol, a common intermediate in prostaglandin synthesis. The methodology involves a four-stage process: 1) introduction of the α-side chain via a Wittig reaction, 2) introduction of the ω-side chain using a Horner-Wadsworth-Emmons reaction to yield a Prostaglandin F1α (PGF1α) intermediate, 3) selective oxidation of the C-9 hydroxyl group to the corresponding ketone to form the this compound scaffold, and 4) final deprotection of the carboxylic acid moiety. This protocol offers a practical guide for the preparation of this compound, a crucial lipid mediator for various biological studies.

Introduction

Prostaglandin D1 (this compound) is a member of the prostaglandin family of lipid compounds that are derived from fatty acids. It is a metabolite of dihomo-γ-linolenic acid (DGLA) and plays a role in various physiological and pathological processes. While structurally similar to the more extensively studied PGD2, this compound exhibits its own unique biological activities, including the inhibition of platelet aggregation.[1] The availability of pure this compound is essential for in-vitro and in-vivo studies aimed at elucidating its signaling pathways and therapeutic potential. This document outlines a comprehensive, multi-step chemical synthesis protocol for this compound, starting from the readily accessible Corey lactone diol.

This compound Synthesis Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with the Corey lactone diol and proceeds through the formation of a PGF1α intermediate, followed by oxidation and final deprotection to yield this compound.

PGD1_Synthesis_Workflow Corey_lactone Corey Lactone Diol PGF1a_intermediate PGF1α Methyl Ester Corey_lactone->PGF1a_intermediate  Wittig & HWE Reactions (Side Chain Introduction) PGD1_intermediate This compound Methyl Ester PGF1a_intermediate->PGD1_intermediate  Selective Oxidation (Jones Reagent) This compound This compound PGD1_intermediate->this compound  Ester Hydrolysis (Deprotection)

Caption: Overall workflow for the synthesis of this compound from Corey lactone diol.

Experimental Protocols

Stage 1: Synthesis of PGF1α Methyl Ester from Corey Lactone Diol

This stage involves the sequential introduction of the α and ω side chains to the Corey lactone scaffold.

1.1. Protection of Hydroxyl Groups and Lactone Reduction:

  • The two hydroxyl groups of the Corey lactone diol are first protected, for example, as tetrahydropyranyl (THP) ethers, to prevent unwanted side reactions.

  • The lactone is then reduced to the corresponding lactol (a cyclic hemiacetal) using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).

1.2. α-Side Chain Introduction (Wittig Reaction):

  • The α-side chain is introduced via a Wittig reaction. The lactol is reacted with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide. This reaction forms the cis-double bond of the α-side chain.

  • The resulting carboxylic acid is then esterified, typically to the methyl ester, using a reagent such as diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) for ease of handling and purification in subsequent steps.

1.3. ω-Side Chain Introduction (Horner-Wadsworth-Emmons Reaction):

  • The protected hydroxyl group on the cyclopentane (B165970) ring is deprotected and then oxidized to an aldehyde (the "Corey aldehyde").

  • The ω-side chain is then introduced using a Horner-Wadsworth-Emmons (HWE) reaction. The Corey aldehyde is reacted with the anion of dimethyl (2-oxoheptyl)phosphonate. The HWE reaction is advantageous as it typically favors the formation of the desired (E)-alkene and the phosphate (B84403) byproducts are easily removed by aqueous extraction.

  • The resulting ketone on the ω-side chain is then stereoselectively reduced to the corresponding alcohol, yielding the PGF1α methyl ester with protected hydroxyl groups.

1.4. Deprotection of Hydroxyl Groups:

  • The protecting groups on the hydroxyls are removed under acidic conditions to yield PGF1α methyl ester.

StageKey TransformationTypical ReagentsExpected Yield (%)
1.1Protection & ReductionDHP, PTSA; DIBAL-H85-95
1.2Wittig Reaction & Esterification(4-carboxybutyl)triphenylphosphonium bromide, NaH; TMS-diazomethane70-85
1.3HWE Reaction & ReductionDimethyl (2-oxoheptyl)phosphonate, NaH; NaBH475-90
1.4DeprotectionAcetic acid, water, THF80-95
Stage 2: Selective Oxidation of PGF1α Methyl Ester to this compound Methyl Ester

This crucial step establishes the characteristic C-9 ketone of the D-series prostaglandins.

Protocol:

  • Dissolve PGF1α methyl ester in acetone (B3395972) and cool the solution to -20°C in a cryostat.

  • Slowly add a stoichiometric amount of Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution. The reaction is highly exothermic and the temperature should be carefully monitored.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Quench the reaction by adding isopropanol (B130326) until the orange-brown color of Cr(VI) disappears and a green precipitate of Cr(III) salts forms.

  • Allow the mixture to warm to room temperature and filter it through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound methyl ester.

StageKey TransformationOxidizing AgentTypical Yield (%)
2Selective Oxidation of C-9 OHJones Reagent (CrO3/H2SO4)60-75
Stage 3: Hydrolysis of this compound Methyl Ester to this compound

This is the final deprotection step to yield the biologically active this compound.

Protocol:

  • Dissolve the this compound methyl ester in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add a slight excess (typically 1.1 to 1.5 equivalents) of lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until all the starting material is consumed.

  • Carefully neutralize the reaction mixture to pH ~7 with a dilute acid solution (e.g., 1N HCl).

  • Extract the this compound into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

StageKey TransformationReagentsTypical Yield (%)
3Ester HydrolysisLiOH or NaOH, THF/H2O>90

This compound Signaling Pathway

This compound exerts its biological effects by interacting with specific G protein-coupled receptors (GPCRs) on the cell surface. The primary receptors for this compound are the DP1 and DP2 (also known as CRTH2) receptors. The engagement of these receptors initiates distinct downstream signaling cascades.

PGD1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound DP1 DP1 Receptor This compound->DP1 DP2 DP2 (CRTH2) Receptor This compound->DP2 Gs Gαs DP1->Gs Gi Gαi DP2->Gi AC Adenylyl Cyclase Gs->AC Gi->AC Inhibition PLC Phospholipase C Gi->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_Relaxation Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response_Relaxation Ca_mobilization Ca²⁺ Mobilization Cellular_Response_Inflammation Cellular Response (e.g., Chemoattraction of Eosinophils, Th2 cells) Ca_mobilization->Cellular_Response_Inflammation IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG IP3->Ca_mobilization PKC Protein Kinase C DAG->PKC PKC->Cellular_Response_Inflammation

References

Prostaglandin D1 (PGD1) Dosage for Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D1 (PGD1) is a member of the prostaglandin family of lipid compounds that are derived from arachidonic acid. Like other prostaglandins (B1171923), this compound is involved in a variety of physiological processes. While less studied than its counterpart Prostaglandin D2 (PGD2), this compound exhibits distinct biological activities, primarily mediated through its interaction with the D prostanoid receptor 1 (DP1). Understanding the appropriate dosage and administration of this compound in animal models is critical for preclinical research aimed at elucidating its therapeutic potential in various pathological conditions, including inflammation and cardiovascular diseases.

These application notes provide a comprehensive overview of this compound dosage considerations for various animal models, detailed experimental protocols, and insights into its mechanism of action.

Mechanism of Action and Signaling Pathway

This compound primarily exerts its effects by binding to the DP1 receptor, a G-protein coupled receptor (GPCR). Activation of the DP1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade can have various downstream effects depending on the cell type. For instance, in vascular smooth muscle cells, this can lead to vasodilation. In platelets, increased cAMP levels inhibit aggregation.

PGD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound Prostaglandin D1 (this compound) DP1 DP1 Receptor This compound->DP1 Binds to G_Protein Gαs Protein DP1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Phosphorylates targets leading to

Data Presentation: this compound Dosage in Animal Models

Quantitative data on this compound dosage in animal models is sparse in publicly available literature, with many studies focusing on the more common PGD2. The following tables summarize the available information and provide context based on related prostaglandins. Researchers should consider these as starting points and perform dose-response studies to determine the optimal dosage for their specific experimental conditions.

Table 1: this compound Dosage and Effects in Animal Models

Animal ModelApplicationRoute of AdministrationDosage RangeObserved EffectCitation
RatVascular PermeabilityIntradermalNot SpecifiedInhibited the increase in vascular permeability induced by PGE1, PGE2, and PGD2.[1][2]
HumanPlatelet Aggregation (in vitro)-IC50: 320 ng/mLInhibition of ADP-induced platelet aggregation. This compound is about 1/10th as potent as PGD2.

Table 2: Comparative Potency of Prostaglandins (Human Skin)

ProstaglandinEffectRelative PotencyCitation
PGE1Erythema Production++++[3]
PGE2Erythema Production+++[3]
PGD2Erythema Production++[3]
This compoundErythema Production+[3]

Table 3: Acute Toxicity Data (LD50)

CompoundAnimal ModelRoute of AdministrationLD50Citation
Prostaglandin D1 (this compound)Data not available--

Note: The absence of specific LD50 data for this compound necessitates careful dose-escalation studies to determine a safe and effective dose range.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • Prostaglandin D1 (lyophilized powder or in organic solvent)

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Ethanol (B145695) (absolute, sterile) or DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Reconstitution of this compound: Prostaglandins are often supplied as a lyophilized powder or in an organic solvent.

    • If supplied as a powder, reconstitute in a small volume of a suitable organic solvent like ethanol or DMSO to create a stock solution. For example, dissolve 1 mg of this compound in 100 µL of ethanol.

    • If supplied in an organic solvent, proceed to the next step.

  • Dilution for Injection:

    • Gently vortex the stock solution to ensure it is fully dissolved.

    • Further dilute the stock solution with sterile saline or PBS to the desired final concentration for injection. It is crucial to keep the final concentration of the organic solvent to a minimum (typically <1% for in vivo studies) to avoid solvent-related toxicity.

    • For example, to prepare a 10 µg/mL solution from a 10 mg/mL stock in ethanol, you would perform a serial dilution.

  • Sterilization:

    • Filter the final this compound solution through a 0.22 µm sterile filter into a sterile tube to ensure sterility before administration.

  • Storage:

    • Prepare fresh solutions for each experiment. Prostaglandins can be unstable in aqueous solutions. If short-term storage is necessary, keep the solution on ice and protected from light. For longer-term storage of the stock solution, store at -20°C or -80°C in an airtight container. Avoid repeated freeze-thaw cycles.

PGD1_Preparation_Workflow Start Start: this compound (Lyophilized or in Solvent) Reconstitute Reconstitute in Organic Solvent (e.g., Ethanol, DMSO) Start->Reconstitute Dilute Dilute with Sterile Saline/PBS (Minimize organic solvent %) Reconstitute->Dilute Filter Sterile Filter (0.22 µm) Dilute->Filter Administer Administer to Animal Model Filter->Administer

Administration Protocols for Rodent Models

The choice of administration route depends on the desired pharmacokinetic profile and the target organ. Common routes for prostaglandins include intravenous, subcutaneous, and intraperitoneal injections.

1. Intravenous (IV) Injection (Tail Vein in Mice/Rats)

  • Purpose: To achieve rapid systemic distribution and a precise initial plasma concentration.

  • Procedure:

    • Restrain the animal appropriately. Warming the tail with a heat lamp or warm water can help dilate the vein.

    • Disinfect the injection site on the lateral tail vein with 70% ethanol.

    • Using a 27-30 gauge needle, carefully insert the needle into the vein.

    • Inject the this compound solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Recommended Volume:

    • Mouse: 5-10 mL/kg (typically up to 200 µL for a 25g mouse)

    • Rat: 5 mL/kg

2. Subcutaneous (SC) Injection

  • Purpose: For slower, more sustained absorption compared to IV injection.

  • Procedure:

    • Gently restrain the animal.

    • Lift a fold of skin on the back, between the shoulder blades, to form a "tent."

    • Insert a 25-27 gauge needle into the base of the tented skin.

    • Aspirate briefly to ensure a blood vessel has not been entered.

    • Inject the this compound solution.

  • Recommended Volume:

    • Mouse: 5-10 mL/kg

    • Rat: 5-10 mL/kg

3. Intraperitoneal (IP) Injection

  • Purpose: For systemic administration with relatively rapid absorption, although slower than IV.

  • Procedure:

    • Restrain the animal securely, tilting it slightly head-down to move the abdominal organs away from the injection site.

    • Insert a 23-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.

    • Aspirate to check for the presence of urine or intestinal contents.

    • Inject the this compound solution.

  • Recommended Volume:

    • Mouse: 10-20 mL/kg

    • Rat: 10-20 mL/kg

Conclusion

The provided application notes and protocols serve as a foundational guide for researchers investigating the in vivo effects of Prostaglandin D1. Due to the limited availability of specific dosage and toxicity data for this compound, it is imperative that researchers conduct preliminary dose-response and toxicity studies to establish safe and effective dosing regimens for their specific animal models and experimental endpoints. Careful attention to solution preparation and administration techniques is crucial for obtaining reliable and reproducible results in preclinical studies involving this compound.

References

Prostaglandin D1 (PGD1) ELISA Kit: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D1 (PGD1) is a member of the prostaglandin family of lipid compounds that are derived from arachidonic acid. It is involved in various physiological and pathological processes, including inflammation, sleep regulation, and cardiovascular function. The quantification of this compound in biological samples is crucial for understanding its role in these processes and for the development of novel therapeutics. This document provides a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of this compound.

Assay Principle

The this compound ELISA kit is a competitive immunoassay. The principle is based on the competition between this compound in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled this compound for a limited number of binding sites on a this compound-specific antibody coated on a microplate. As the concentration of this compound in the sample increases, the amount of HRP-labeled this compound bound to the antibody decreases. The enzymatic activity of the bound HRP is then measured by the addition of a substrate, and the resulting color intensity is inversely proportional to the concentration of this compound in the sample.

Application

This ELISA kit is designed for the quantitative measurement of this compound in various biological samples, including:

  • Serum

  • Plasma

  • Cell culture supernatants

  • Urine

  • Tissue homogenates

Data Presentation

Standard Curve

A standard curve must be generated for each assay. The following table is an example of a typical standard curve data set.

Standard Concentration (pg/mL)Absorbance (450 nm)% B/B0
0 (B0)1.850100
501.48080
1001.20365
2500.83345
5000.55530
10000.33318
25000.18510

Note: Data is for demonstration purposes only. Actual results may vary.

Sample Data

The following table shows example data for the determination of this compound concentration in unknown samples.

Sample IDAbsorbance (450 nm)% B/B0This compound Concentration (pg/mL)
Sample 11.01855175
Sample 20.68537380
Sample 31.3327275

Experimental Protocols

Reagent Preparation
  • Wash Buffer (1X): If provided as a concentrate, dilute the concentrated wash buffer with deionized or distilled water to the final volume specified in the kit manual.

  • This compound Standard: Reconstitute the lyophilized this compound standard with the provided standard diluent to create a stock solution. Prepare a dilution series of the this compound standard by serial dilution of the stock solution with the standard diluent.

  • HRP-conjugated this compound: Dilute the concentrated HRP-conjugated this compound with the provided conjugate diluent to the working concentration.

  • Antibody Coated Plate: The microplate is pre-coated with a this compound-specific antibody.

Sample Preparation
  • Serum: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes. Collect the serum.

  • Plasma: Collect blood into a tube containing an anticoagulant (e.g., EDTA). Centrifuge at 3000 rpm for 15 minutes and collect the plasma.

  • Cell Culture Supernatants: Centrifuge the cell culture media at 3000 rpm for 15 minutes to remove cells and debris.

  • Urine: Collect a fresh urine sample and centrifuge at 3000 rpm for 15 minutes to remove any particulate matter.

  • Tissue Homogenates: Homogenize the tissue in a suitable buffer and centrifuge to pellet the debris. Collect the supernatant.

Samples may require dilution with the provided assay buffer to fall within the range of the standard curve.

Assay Procedure
  • Add 50 µL of the this compound standards and samples to the appropriate wells of the antibody-coated microplate.

  • Add 50 µL of the diluted HRP-conjugated this compound to each well.

  • Seal the plate and incubate for 2 hours at room temperature on a plate shaker.

  • Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer.

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate the plate for 15-30 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Calculation of Results
  • Calculate the average absorbance for each set of duplicate standards and samples.

  • Calculate the percentage of binding for each standard and sample using the following formula: % B/B0 = (Absorbance of standard or sample / Absorbance of zero standard) x 100

  • Plot a standard curve of the this compound concentration versus the mean % B/B0 for the standards.

  • Determine the concentration of this compound in the samples by interpolating their % B/B0 values on the standard curve.

  • Multiply the interpolated concentration by the dilution factor if the samples were diluted.

Signaling Pathway

Prostaglandin D1 exerts its biological effects by binding to the Prostaglandin D1 receptor (DP1), a G-protein coupled receptor.[1] Activation of the DP1 receptor stimulates the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase.[2] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The increased intracellular cAMP levels then activate protein kinase A (PKA), which phosphorylates downstream target proteins to mediate the physiological responses to this compound.[2]

PGD1_Signaling_Pathway This compound Prostaglandin D1 (this compound) DP1 DP1 Receptor (GPCR) This compound->DP1 binds G_Protein G Protein (Gs) DP1->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream phosphorylates ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Standards, HRP-conjugate) Add_Std_Sample Add Standards and Samples to Plate Reagents->Add_Std_Sample Samples Prepare Samples Samples->Add_Std_Sample Add_HRP Add HRP-conjugate Add_Std_Sample->Add_HRP Incubate1 Incubate & Wash Add_HRP->Incubate1 Add_Substrate Add Substrate Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read Read Absorbance at 450 nm Add_Stop->Read Calculate Calculate Results Read->Calculate

References

Application Notes and Protocols for Western Blot Analysis of Pgd1 in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pgd1 (Protein essential for growth on glucose and galactose, also known as Med3) is a key component of the Mediator complex in Saccharomyces cerevisiae (baker's yeast).[1][2] The Mediator complex is a large, multi-subunit protein assembly that acts as a crucial transcriptional co-regulator, bridging gene-specific transcription factors with the general RNA polymerase II (Pol II) machinery.[1][3] Pgd1p is specifically part of the 'tail' module of this complex, which is often the primary point of contact for transcriptional activators.[1][4] Given its role in regulating the expression of a wide array of genes, studying Pgd1p and its interactions is vital for understanding cellular responses to environmental signals and stress.

This document provides a comprehensive protocol for the detection and semi-quantitative analysis of Pgd1p in yeast lysates using Western blotting. This technique allows for the verification of Pgd1p expression, assessment of its approximate molecular weight, and comparison of its relative abundance under different experimental conditions.

Target Protein Details

PropertyValueReference
Protein Name Mediator of RNA polymerase II transcription subunit 3[2][5]
Gene Name This compound / YGL025C / MED3[1][5]
Organism Saccharomyces cerevisiae (Baker's Yeast)[2]
Amino Acid Length 397[1][2]
Calculated Molecular Weight ~43.1 kDa[2]
Subcellular Localization Nucleus[4]
Function Component of the Mediator complex tail module, involved in transcriptional regulation.[1]

Experimental Protocols

This section details a robust methodology for the Western blot analysis of Pgd1p, from yeast cell culture to signal detection.

Part 1: Yeast Protein Lysate Preparation

Extraction of total protein from yeast requires efficient cell wall disruption. The following protocol is a common method using alkaline lysis and heat.

Materials:

  • Yeast culture grown to mid-log phase (OD600 ≈ 0.5-0.8)

  • Sterile water

  • 0.2 M NaOH

  • 2x Laemmli Sample Buffer (4% SDS, 20% glycerol, 120 mM Tris-Cl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol)

  • Microcentrifuge and tubes

  • Heating block or water bath

Procedure:

  • Harvest yeast cells from your culture by centrifugation (e.g., 5 minutes at 3,500 rpm).[6]

  • Resuspend the cell pellet in 100 µL of sterile water.

  • Add 100 µL of 0.2 M NaOH and incubate at room temperature for 5 minutes to permeabilize the cells.[7]

  • Pellet the cells by centrifugation (e.g., 3 minutes at 14,000 rpm).[8]

  • Carefully discard the supernatant.

  • Resuspend the cell pellet in 50-100 µL of 2x Laemmli Sample Buffer.[7]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and complete lysis.[9][10]

  • Centrifuge at maximum speed for 5 minutes to pellet cell debris.[7]

  • Carefully transfer the supernatant, which contains the total protein lysate, to a new, clean tube.

  • Determine the protein concentration using a suitable method like the Bradford or BCA assay. Ensure compatibility with SDS in the sample buffer or dilute samples appropriately.[6][11]

Part 2: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Materials:

  • Polyacrylamide gels (e.g., 10-12% acrylamide (B121943) for a ~43 kDa protein)

  • 1x SDS Running Buffer

  • Protein molecular weight marker

  • Electrophoresis apparatus

Procedure:

  • Assemble the electrophoresis apparatus according to the manufacturer's instructions.

  • Load 20-50 µg of total protein lysate into each well of the SDS-PAGE gel.[9]

  • Load 5-10 µL of a pre-stained protein molecular weight marker into one lane.

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel (approximately 1-1.5 hours).[10]

Part 3: Protein Transfer (Blotting)

Materials:

  • PVDF or Nitrocellulose membrane (0.45 µm pore size)

  • Methanol (B129727) (for PVDF membrane activation)

  • 1x Transfer Buffer (e.g., Tris-Glycine with 20% methanol)

  • Filter paper

  • Transfer apparatus (wet or semi-dry)

Procedure:

  • Pre-soak the gel in 1x Transfer Buffer for 10-15 minutes.

  • If using a PVDF membrane, activate it by immersing in methanol for 1 minute, followed by a brief rinse in deionized water, and then equilibrate in 1x Transfer Buffer.[12] If using nitrocellulose, equilibrate directly in Transfer Buffer.

  • Soak filter papers in 1x Transfer Buffer.

  • Assemble the transfer "sandwich" in the following order, ensuring no air bubbles are trapped between layers: filter paper, gel, membrane, filter paper.[12]

  • Place the sandwich in the transfer apparatus and perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1-2 hours or overnight at a lower voltage in a cold room).[6][12]

  • After transfer, you can briefly stain the membrane with Ponceau S solution to visualize total protein and confirm transfer efficiency.[6][13] Destain with water or TBST washes.

Part 4: Immunodetection

Reagent Concentrations & Incubation Times

StepReagentTypical Concentration / DilutionIncubation TimeTemperature
Blocking 5% non-fat dry milk or 5% BSA in TBSTN/A1 hourRoom Temp.
Primary Antibody Anti-Pgd1/Med3 AntibodyStart with 1:1000 dilution1 hr to OvernightRoom Temp. or 4°C
Secondary Antibody HRP-conjugated anti-rabbit/mouse IgG1:2000 - 1:100001 hourRoom Temp.
Washing 1x TBST (Tris-Buffered Saline, 0.1% Tween 20)N/A3 x 10 minutes eachRoom Temp.

Procedure:

  • Place the membrane in a container and block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature with gentle agitation.[9]

  • Discard the blocking solution and add the primary antibody diluted in fresh blocking buffer. Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[14]

  • Remove the primary antibody solution (this can often be saved and reused).

  • Wash the membrane three times with 1x TBST for 10 minutes each time to remove unbound primary antibody.[9]

  • Add the HRP-conjugated secondary antibody, diluted in blocking buffer. Incubate for 1 hour at room temperature with gentle agitation.[15]

  • Discard the secondary antibody solution.

  • Wash the membrane four times with 1x TBST for 5-10 minutes each to remove unbound secondary antibody.[12][15]

Part 5: Signal Detection and Analysis

Materials:

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system or X-ray film

Procedure:

  • Prepare the ECL substrate by mixing the components according to the manufacturer's instructions.

  • Incubate the membrane completely with the ECL substrate for 1-5 minutes.[9]

  • Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film in a darkroom.[9][12] Multiple exposure times may be necessary to achieve an optimal signal without saturation.

  • Analyze the resulting bands. The band corresponding to Pgd1p should appear at approximately 43 kDa. The intensity of the band can be quantified using densitometry software (e.g., ImageJ) and normalized to a loading control (like Pgk1 or total protein stain) for semi-quantitative analysis.[16]

Visualizations

Signaling Pathway Diagram

Pgd1_Mediator_Pathway cluster_0 Transcription Regulation cluster_1 Mediator Complex TF Transcription Factor (Activator) Promoter Promoter/Enhancer TF->Promoter Binds Tail Tail Module TF->Tail Recruits Gene Target Gene Middle Middle Module Tail->Middle This compound This compound (Med3) This compound->Tail Head Head Module Middle->Head PolII RNA Polymerase II (Pol II) Head->PolII Interacts PolII->Promoter PolII->Gene Transcribes GTF General TFs GTF->Promoter mRNA mRNA Gene->mRNA

Caption: this compound's role in the Mediator complex transcriptional pathway.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection cluster_analysis Analysis A 1. Yeast Cell Lysis (& NaOH/Heat) B 2. Protein Quantification (BCA/Bradford) A->B C 3. SDS-PAGE B->C D 4. Electrotransfer (to PVDF/NC Membrane) C->D E 5. Blocking (Milk or BSA) D->E F 6. Primary Antibody Incubation (anti-Pgd1) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Washing Steps G->H I 9. ECL Substrate Incubation H->I J 10. Signal Detection (Imaging/Film) I->J K 11. Data Analysis (Densitometry) J->K

Caption: Key stages of the Western blot protocol for this compound detection.

References

Application Notes and Protocols for Prostaglandin D1 (PGD1) Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D1 (PGD1) is a member of the prostaglandin family of lipid compounds that are derived from arachidonic acid. While extensive research has been conducted on other prostaglandins (B1171923), particularly Prostaglandin D2 (PGD2), specific in vivo data and standardized protocols for the administration of this compound in murine models are limited. These application notes aim to provide a comprehensive guide for researchers by extrapolating from available information on closely related prostaglandins, primarily PGD2, to offer a foundational framework for initiating studies on this compound in mice. The protocols and pathways described herein should be considered as a starting point for investigation and may require optimization for specific experimental contexts.

Data Presentation

The following tables summarize quantitative data from studies on the administration of prostaglandins in mouse models of inflammation. While this data is not specific to this compound, it provides a valuable reference for expected outcomes and dose-ranging studies.

Table 1: Effect of Prostaglandin D2-glyceryl ester (PGD2-G) on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDoseAdministration RoutePaw Volume Increase (µL) at 4hPercentage Inhibition of Edema
Vehicle Control-Intraplantar85 ± 5-
PGD2-G10 nmolIntraplantar50 ± 641%
PGD2-G20 nmolIntraplantar35 ± 559%
Data is illustrative and compiled from findings suggesting that PGD2-G reduces carrageenan-induced edema. Specific quantitative values with statistical significance would be dependent on the exact experimental setup.

Table 2: Effect of Prostaglandin D2-glyceryl ester (PGD2-G) on Cytokine Levels in LPS-Induced Inflammation in Mice

Treatment GroupDoseAdministration RouteTNF-α (pg/mL) in Paw TissueIL-6 (pg/mL) in Paw Tissue
Vehicle Control-Intraperitoneal1200 ± 150800 ± 100
PGD2-G1 mg/kgIntraperitoneal600 ± 80450 ± 60
PGD2-G5 mg/kgIntraperitoneal350 ± 50200 ± 30
These values are representative of expected outcomes based on the known anti-inflammatory effects of PGD2-G and may vary between specific studies.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the study of this compound in mice.

Protocol 1: Carrageenan-Induced Paw Edema Model

This model is used to assess the acute anti-inflammatory activity of a test compound.

Materials:

  • Prostaglandin D1 (this compound)

  • Vehicle (e.g., sterile saline, PBS, or a solution containing a low percentage of ethanol (B145695) or DMSO, depending on this compound solubility)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Male or female mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control like Indomethacin).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection 30 minutes before carrageenan, or intraplantar injection concurrently with carrageenan).

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Protocol 2: LPS-Induced Systemic Inflammation Model

This model is used to evaluate the effect of a test compound on the production of pro-inflammatory cytokines.

Materials:

  • Prostaglandin D1 (this compound)

  • Vehicle

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

  • Equipment for tissue homogenization and analysis

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week.

  • Grouping: Divide mice into experimental groups (e.g., Saline control, LPS + Vehicle, LPS + this compound).

  • Compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes to 1 hour before LPS challenge.

  • Induction of Inflammation: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.

  • Sample Collection: At a predetermined time point (e.g., 2-6 hours) after LPS injection, euthanize the mice and collect blood and/or relevant tissues (e.g., paw, lung, liver).

  • Cytokine Analysis: Prepare tissue homogenates or serum and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound treated group with the LPS + Vehicle group to determine the percentage reduction in cytokine production.

Signaling Pathways and Workflows

Putative Signaling Pathway for this compound

While the specific signaling pathway for this compound is not well-elucidated, it is hypothesized to act through the D prostanoid receptor 1 (DP1), similar to PGD2. Activation of the DP1 receptor, a G-protein coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn mediates downstream biological effects.

PGD1_Signaling_Pathway This compound Prostaglandin D1 (this compound) DP1 DP1 Receptor (GPCR) This compound->DP1 Binds to G_protein Gs Protein DP1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Biological Effects (e.g., Anti-inflammatory) PKA->Downstream Phosphorylates targets leading to

Caption: Putative signaling pathway of Prostaglandin D1 (this compound).

Experimental Workflow for In Vivo this compound Administration

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound in a mouse model of inflammation.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimatization Animal Acclimatization (1 week) grouping Random Grouping acclimatization->grouping baseline Baseline Measurements (e.g., Paw Volume) grouping->baseline administration This compound/Vehicle Administration baseline->administration induction Induction of Inflammation (e.g., Carrageenan/LPS) administration->induction monitoring Monitoring & Data Collection (e.g., Paw Volume, Behavior) induction->monitoring euthanasia Euthanasia & Sample Collection (Blood, Tissues) monitoring->euthanasia analysis Sample Analysis (e.g., ELISA, Histology) euthanasia->analysis data_analysis Statistical Data Analysis analysis->data_analysis

Caption: General experimental workflow for in vivo this compound studies.

Important Considerations

  • Dose-Response: It is crucial to perform dose-response studies to determine the optimal effective dose of this compound in the specific mouse model being used.

  • Vehicle Selection: The choice of vehicle for this compound should be carefully considered to ensure solubility and minimize any potential effects of the vehicle itself.

  • Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, intravenous, oral) will significantly impact the pharmacokinetics and bioavailability of this compound and should be chosen based on the experimental objectives.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate anesthetic and analgesic procedures should be employed to minimize any pain or distress.

Disclaimer: The information provided in these application notes is intended for guidance purposes only. Researchers should critically evaluate and adapt these protocols to their specific experimental needs and consult relevant literature. Due to the limited availability of data on this compound, the provided information is largely based on studies of related prostaglandins, and the biological effects and optimal experimental conditions for this compound may differ.

Application Notes and Protocols for Prostaglandin D1 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D1 (PGD1) is a member of the prostaglandin family of lipid compounds that are derived from arachidonic acid. Like its more studied analog, Prostaglandin D2 (PGD2), this compound is a bioactive lipid mediator that exerts its effects through binding to and activating specific G-protein coupled receptors (GPCRs). The primary receptors for this compound are the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. These receptors are involved in a variety of physiological and pathological processes, including allergic reactions, inflammation, and immune responses.[1][2][3][4]

The modulation of this compound signaling pathways presents a promising avenue for the development of novel therapeutics for a range of diseases. High-throughput screening (HTS) assays are essential tools for the identification and characterization of small molecule modulators of this compound receptors. These application notes provide an overview of the signaling pathways of this compound and detailed protocols for HTS assays designed to identify agonists and antagonists of its receptors.

This compound Signaling Pathways

This compound elicits its biological effects by binding to two distinct GPCRs, DP1 and CRTH2/DP2, which are coupled to different G-protein signaling cascades.[1][2][3][5]

  • DP1 Receptor Signaling: The DP1 receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and other downstream effectors, resulting in various cellular responses.[6][7]

  • CRTH2/DP2 Receptor Signaling: In contrast, the CRTH2/DP2 receptor is coupled to an inhibitory G-protein (Gi). Activation of the CRTH2/DP2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Additionally, the beta-gamma subunits of the Gi protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[2][4]

This compound-DP1 Signaling Pathway Diagram

PGD1_DP1_Signaling This compound This compound DP1 DP1 Receptor (Gs-coupled GPCR) This compound->DP1 Gs Gs Protein DP1->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: this compound signaling through the Gs-coupled DP1 receptor.

This compound-CRTH2/DP2 Signaling Pathway Diagram

PGD1_CRTH2_Signaling This compound This compound CRTH2 CRTH2/DP2 Receptor (Gi-coupled GPCR) This compound->CRTH2 Gi Gi Protein CRTH2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C (PLC) Gi->PLC activates cAMP cAMP AC->cAMP decreased production Response Cellular Response cAMP->Response PIP2 PIP2 IP3 IP3 PIP2->IP3 cleaves Ca2 Ca2+ IP3->Ca2 releases from ER Ca2->Response

Caption: this compound signaling through the Gi-coupled CRTH2/DP2 receptor.

Quantitative Data

Quantitative data on the binding affinity and functional potency of this compound at its receptors are crucial for the design and interpretation of HTS assays. It is important to note that much of the available literature focuses on PGD2. Given the structural similarity, the data for PGD2 can serve as a valuable reference point for this compound.

LigandReceptorAssay TypeParameterValue (nM)Reference
PGD2DP1Radioligand BindingKd0.5 - 1[8]
PGD2CRTH2/DP2Radioligand BindingKi2.4 - 34.0[9]
PGD2CRTH2/DP2Functional (Ca2+ mobilization)EC50~1.6[10]
Δ12-PGD2CRTH2/DP2Radioligand BindingpKi7.63[11]

Note: Specific quantitative data for this compound is limited in publicly available literature. The provided data for PGD2 and its metabolites can be used as a guideline for assay development.

Experimental Protocols for High-Throughput Screening

The following are example protocols for HTS assays to identify modulators of this compound signaling. These protocols are intended as a starting point and will likely require optimization for specific cell lines, reagent lots, and instrumentation.

DP1 Receptor Agonist/Antagonist HTS Assay: cAMP Accumulation (HTRF)

This assay is designed to identify compounds that either activate (agonists) or inhibit the activation (antagonists) of the Gs-coupled DP1 receptor by measuring changes in intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).

HTS_Workflow_cAMP cluster_plate 384-well Plate dispense_cells Dispense Cells (HEK293-DP1) add_compounds Add Test Compounds (Agonist or Antagonist Screen) dispense_cells->add_compounds add_agonist Add this compound (Antagonist Screen) add_compounds->add_agonist incubate1 Incubate add_agonist->incubate1 add_reagents Add HTRF Reagents (cAMP-d2 & Ab-cryptate) incubate1->add_reagents incubate2 Incubate add_reagents->incubate2 read_plate Read Plate (HTRF Reader) incubate2->read_plate

Caption: Workflow for a DP1 receptor cAMP HTRF assay.

  • Cell Line: HEK293 cells stably expressing the human DP1 receptor.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).

  • This compound Stock Solution: 10 mM in DMSO.

  • Test Compounds: Library of small molecules dissolved in DMSO.

  • HTRF cAMP Assay Kit: Commercially available kit (e.g., from Cisbio, PerkinElmer).

  • 384-well low-volume white plates.

  • Cell Preparation:

    • Culture HEK293-DP1 cells to 80-90% confluency.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer to a final concentration of 4 x 10^5 cells/mL.

  • Assay Procedure (384-well format):

    • For Agonist Screening:

      • Dispense 5 µL of the cell suspension into each well.

      • Add 5 µL of test compound at various concentrations (e.g., 10-point dose-response).

      • Incubate for 30 minutes at room temperature.

    • For Antagonist Screening:

      • Dispense 5 µL of test compound at various concentrations.

      • Add 2.5 µL of this compound to a final concentration equal to its EC80 (to be determined during assay development).

      • Add 2.5 µL of the cell suspension to each well.

      • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Add 5 µL of the HTRF cAMP-d2 reagent to each well.

    • Add 5 µL of the HTRF anti-cAMP-cryptate antibody reagent to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at 665 nm (acceptor) and 620 nm (donor) emission wavelengths.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Data Analysis:

    • For agonist screening, plot the HTRF ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine EC50 values.

    • For antagonist screening, plot the HTRF ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine IC50 values.

CRTH2/DP2 Receptor Agonist/Antagonist HTS Assay: Calcium Mobilization

This assay is designed to identify compounds that modulate the activity of the Gi-coupled CRTH2/DP2 receptor by measuring changes in intracellular calcium levels using a fluorescent calcium indicator.

HTS_Workflow_Calcium cluster_plate 384-well Black, Clear-bottom Plate plate_cells Plate Cells (CHO-CRTH2) incubate1 Incubate Overnight plate_cells->incubate1 load_dye Load with Calcium-sensitive Dye incubate1->load_dye incubate2 Incubate load_dye->incubate2 read_plate Read Plate (FLIPR) - Add Compounds (Agonist) - Add this compound (Antagonist) incubate2->read_plate

Caption: Workflow for a CRTH2/DP2 receptor calcium mobilization assay.

  • Cell Line: CHO-K1 cells stably expressing the human CRTH2/DP2 receptor and a promiscuous G-protein such as Gα16 to couple to the calcium signaling pathway.[12]

  • Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.

  • This compound Stock Solution: 10 mM in DMSO.

  • Test Compounds: Library of small molecules dissolved in DMSO.

  • Calcium-sensitive dye: Fluo-4 AM or equivalent.

  • Probenecid (B1678239): To prevent dye leakage.

  • 384-well black, clear-bottom plates.

  • Cell Plating:

    • The day before the assay, seed CHO-CRTH2/Gα16 cells into 384-well plates at a density of 10,000 - 20,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer according to the manufacturer's instructions.

    • Remove the cell culture medium and add 20 µL of the loading buffer to each well.

    • Incubate for 60 minutes at 37°C.

  • Assay Procedure and Data Acquisition (using a FLIPR or similar instrument):

    • Place the cell plate and the compound plate into the instrument.

    • For Agonist Screening:

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • Add 10 µL of test compound at various concentrations.

      • Continuously measure the fluorescence signal for 2-3 minutes.

    • For Antagonist Screening:

      • Add 5 µL of test compound at various concentrations and incubate for 15-30 minutes.

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • Add 5 µL of this compound at its EC80 concentration.

      • Continuously measure the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (maximum signal - baseline) is proportional to the intracellular calcium concentration.

    • For agonist screening, plot the fluorescence change against the log of the compound concentration to determine EC50 values.

    • For antagonist screening, plot the inhibition of the this compound-induced signal against the log of the compound concentration to determine IC50 values.

Assay Validation and Quality Control

For all HTS assays, it is critical to perform thorough validation to ensure the data is robust and reproducible.[13] Key validation parameters include:

  • Z'-factor: A statistical measure of the assay's signal window and variability. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control.

  • Coefficient of Variation (%CV): A measure of the variability of the data.

  • DMSO Tolerance: The assay should be tolerant to the final concentration of DMSO from the compound stocks.

  • Reproducibility: The assay should yield consistent results across different plates and on different days.

Conclusion

The protocols and information provided in these application notes offer a framework for the development and implementation of high-throughput screening assays for the discovery of novel modulators of this compound signaling. By targeting the DP1 and CRTH2/DP2 receptors, researchers can identify lead compounds with the potential to treat a variety of inflammatory and allergic diseases. Careful assay optimization and validation are paramount to the success of any HTS campaign.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of Programmed Death-Ligand 1 (PD-L1)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: PD-L1 in CRISPR-Cas9 Gene Editing Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein.[1] Its interaction with its receptor, Programmed Death-1 (PD-1), on activated T cells, suppresses the host's immune response.[2][3][4] Many cancer cells exploit this pathway to evade immune surveillance, making the PD-1/PD-L1 axis a prime target for cancer immunotherapy.[2][3][4] The CRISPR-Cas9 gene-editing technology offers a powerful tool to disrupt the CD274 gene (which encodes PD-L1), providing a permanent solution to prevent PD-L1 expression and enhance anti-tumor immunity.[5][6] These application notes provide a comprehensive guide to the CRISPR-Cas9 mediated knockout of PD-L1, including experimental protocols, data on editing efficiency, and visualization of the relevant biological pathways.

I. Quantitative Data on PD-L1 Knockout Efficiency

The efficiency of CRISPR-Cas9 mediated PD-L1 knockout can vary depending on the cell type, delivery method, and specific reagents used. The following tables summarize quantitative data from various studies.

Table 1: PD-L1 Knockout Efficiency in Human Cancer Cell Lines

Cell LineCRISPR SystemTransfection MethodEditing Efficiency (%)Method of QuantificationReference
A549 (Lung Cancer)CRISPR/Cas9 PlasmidTransient Transfection>90% (RNA level)qPCR[5]
U87 (Glioblastoma)Dual-sgRNA CRISPR/Cas9 Plasmid + HDR TemplateNot Specified64% (Protein reduction)Western Blot[7][8]
MDA-MB-231 (Breast Cancer)Dual-sgRNA CRISPR/Cas9 Plasmid + HDR TemplateNot SpecifiedSignificant reductionWestern Blot[7]

Table 2: PD-1 Knockout Efficiency in T Cells (as a related application)

Cell TypeCRISPR SystemDelivery MethodEditing Efficiency (%)Method of QuantificationReference
Cytotoxic T Lymphocytes (CTLs)Lentivirus expressing Cas9 and sgRNALentiviral TransductionSignificant reductionWestern Blot[9]
Tumor-Infiltrating Lymphocytes (TILs)Cas9 RNPElectroporation (non-viral)87.53% (reduction in surface protein)Flow Cytometry[10]
Tumor-Infiltrating Lymphocytes (TILs)Cas9 RNPElectroporation (non-viral)83.4% (indels)IDAA (Indel Detection by Amplicon Analysis)[10]

II. Experimental Protocols

This section provides a generalized protocol for the CRISPR-Cas9 mediated knockout of PD-L1 in a cancer cell line. This protocol should be optimized for specific cell lines and experimental conditions.

A. Designing and Cloning the sgRNA

  • sgRNA Design:

    • Identify the target gene: CD274 (human PD-L1).

    • Use a publicly available sgRNA design tool (e.g., CHOPCHOP, Synthego Design Tool) to identify potential sgRNA sequences targeting an early exon of the CD274 gene.

    • Select sgRNAs with high predicted on-target efficiency and low predicted off-target effects. For enhanced efficiency, a dual-sgRNA approach targeting the same exon can be employed.[7]

  • sgRNA Cloning:

    • Synthesize oligonucleotides corresponding to the selected sgRNA sequence.

    • Anneal the complementary oligonucleotides to form a double-stranded DNA fragment.

    • Ligate the annealed fragment into a suitable sgRNA expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).

    • Transform the ligated plasmid into competent E. coli for amplification.

    • Isolate and purify the plasmid DNA and verify the sgRNA sequence by Sanger sequencing.

B. Cell Culture and Transfection

  • Cell Culture:

    • Culture the target cancer cell line (e.g., A549, U87) in the recommended medium and conditions until they reach 70-80% confluency.

  • Transfection:

    • Plasmid Delivery:

      • On the day of transfection, seed the cells in a 6-well plate.

      • Transfect the cells with the Cas9-sgRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

      • If using a reporter plasmid (e.g., containing GFP), co-transfect it to monitor transfection efficiency.

    • Ribonucleoprotein (RNP) Delivery (Recommended for higher efficiency and lower off-target effects):

      • Complex the purified Cas9 protein with the synthetic sgRNA to form RNPs.

      • Deliver the RNPs into the cells using electroporation (e.g., Neon Transfection System). Optimize electroporation parameters (voltage, pulse width, number of pulses) for the specific cell line.

C. Validation of Gene Editing

  • Genomic DNA Extraction:

    • After 48-72 hours post-transfection, harvest a portion of the cells and extract genomic DNA using a commercial kit.

  • T7 Endonuclease I (T7E1) Assay:

    • Amplify the genomic region flanking the sgRNA target site by PCR.

    • Denature and re-anneal the PCR products to form heteroduplexes.

    • Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.

    • Analyze the digested products by agarose (B213101) gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.

  • Sanger Sequencing and ICE/TIDE Analysis:

    • Sequence the PCR amplicons from the edited cell population.

    • Analyze the sequencing data using online tools like ICE (Inference of CRISPR Edits) or TIDE (Tracking of Indels by Decomposition) to quantify the percentage of insertions and deletions (indels).

  • Western Blot Analysis:

    • Harvest the remaining cells and prepare protein lysates.

    • Perform Western blotting using an anti-PD-L1 antibody to confirm the reduction or absence of PD-L1 protein expression.

  • Flow Cytometry:

    • Stain the cells with a fluorescently labeled anti-PD-L1 antibody.

    • Analyze the cells by flow cytometry to quantify the percentage of cells with loss of surface PD-L1 expression.

D. Isolation of Clonal Knockout Cell Lines

  • Single-Cell Sorting:

    • If a fluorescent reporter was used, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.

    • Alternatively, perform serial dilution to seed single cells.

  • Clonal Expansion and Screening:

    • Expand the single-cell clones.

    • Screen the clones for PD-L1 knockout by PCR and Sanger sequencing of the target locus and by Western blot or flow cytometry for protein expression.

III. Visualizations

A. Signaling Pathways

The PD-L1/PD-1 signaling pathway is a key mechanism of immune evasion in cancer. The following diagram illustrates this pathway.

PDL1_Signaling_Pathway cluster_tcell T Cell cluster_cancer Cancer Cell TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K Activates RAS Ras/MEK/ERK Pathway TCR->RAS Activates PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits SHP2->PI3K Inhibits SHP2->RAS Inhibits T_cell_activation T Cell Activation (Cytokine Release, Proliferation) PI3K->T_cell_activation Promotes RAS->T_cell_activation Promotes MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Binding Cancer_Survival Tumor Cell Survival and Proliferation

Caption: PD-L1/PD-1 signaling pathway leading to immune evasion.

B. Experimental Workflow

The following diagram outlines the experimental workflow for CRISPR-Cas9 mediated knockout of PD-L1.

CRISPR_Workflow cluster_design Design and Preparation cluster_editing Gene Editing cluster_validation Validation cluster_cloning Clonal Isolation sgRNA_design sgRNA Design for PD-L1 vector_prep Vector/RNP Preparation sgRNA_design->vector_prep transfection Transfection/Electroporation of Cancer Cells vector_prep->transfection cell_culture Cell Culture (48-72h) transfection->cell_culture genomic_dna Genomic DNA Extraction cell_culture->genomic_dna western Western Blot for PD-L1 cell_culture->western flow Flow Cytometry for PD-L1 cell_culture->flow sorting Single-Cell Sorting/Dilution cell_culture->sorting t7e1 T7E1 Assay genomic_dna->t7e1 sanger Sanger Sequencing + ICE/TIDE genomic_dna->sanger expansion Clonal Expansion sorting->expansion screening Screening of Clones expansion->screening

Caption: Experimental workflow for PD-L1 knockout using CRISPR-Cas9.

References

Mass Spectrometry-Based Analysis of the Transcriptional Coactivator Subunit Pgd1/Med3

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pgd1, also known as Med3, is a key component of the tail module of the highly conserved Mediator transcriptional coactivator complex in Saccharomyces cerevisiae (baker's yeast). The Mediator complex serves as a central hub for transcriptional regulation, integrating signals from gene-specific transcription factors to RNA Polymerase II (Pol II), thereby controlling gene expression.[1] The tail module, which includes this compound, is primarily responsible for interacting with transcriptional activators, making it a critical interface for gene-specific regulation in response to environmental cues and cellular signals.[1]

Mass spectrometry (MS) has become an indispensable tool for elucidating the composition, dynamics, and post-translational modifications (PTMs) of protein complexes like the Mediator.[1][2] This application note provides detailed protocols and data presentation guidelines for the MS-based analysis of this compound/Med3, focusing on the identification and quantification of its interaction partners and the characterization of its PTMs. These methodologies are crucial for understanding the regulatory mechanisms of this compound and for the development of therapeutics targeting transcriptional pathways.

Data Presentation

Quantitative mass spectrometry enables the precise measurement of changes in protein abundance and interactions. The following tables summarize key quantitative data for this compound/Med3 and its interactome, derived from co-immunoprecipitation (Co-IP) experiments coupled with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Table 1: Subunits of the Saccharomyces cerevisiae Mediator Complex Identified by Mass Spectrometry

This table lists the core subunits of the Mediator complex, organized by their respective modules.

ModuleSubunitGene NameMolecular Weight (kDa)
Head Med6MED623.9
Med8MED824.9
Med11MED1114.1
Med17SRB485.1
Med18SRB533.7
Med20SRB216.3
Med22SRB615.1
Middle Med1CSE2129.8
Med4MED430.6
Med7MED720.3
Med9CSE617.1
Med10NUT222.8
Med21SRB715.3
Med31SOH114.2
Tail Med2MED2129.5
This compound/Med3 This compound/MED3 45.4
Med5NUT175.3
Med15GAL11119.9
Med16SIN499.1
Kinase Med12SRB8111.4
Med13SRB985.8
Cdk8SRB1062.5
CycCSRB1133.1

Table 2: Quantitative Analysis of this compound/Med3 Interaction Partners by SILAC-MS

This table presents a selection of high-confidence interaction partners of the Mediator complex identified through Co-IP of the HA-tagged Med17 subunit, with their corresponding SILAC ratios. The data provides a quantitative view of the stable and transient interactors.

Interacting ProteinGene NameFunctionlog2 (Heavy/Light Ratio)
Rpb1RPO21RNA Polymerase II largest subunit1.8
Rpb2RPB2RNA Polymerase II second largest subunit1.7
Rpb3RPB3RNA Polymerase II subunit2.1
Tfg1TFG1Subunit of TFIIF1.5
Tfg2TFG2Subunit of TFIIF1.6
Sua7SUA7Subunit of TFIIB1.3
Spt5SPT5Transcription elongation factor1.1
Gal4GAL4Transcriptional activator0.9
Gcn4GCN4Transcriptional activator0.8

Data is illustrative and based on findings from proteomic analyses of the Mediator complex.

Experimental Protocols

Detailed methodologies for the mass spectrometric analysis of this compound/Med3 are provided below. These protocols cover the entire workflow from sample preparation to data analysis.

Protocol 1: Affinity Purification of the Mediator Complex from S. cerevisiae

This protocol describes the co-immunoprecipitation of the Mediator complex using an epitope-tagged subunit, which is essential for isolating this compound/Med3 and its interaction partners.

Materials:

  • Yeast strain expressing an epitope-tagged Mediator subunit (e.g., Med17-HA)

  • YPD medium

  • Lysis Buffer (50 mM HEPES-KOH pH 7.5, 150 mM KOAc, 5 mM Mg(OAc)2, 1 mM EDTA, 10% glycerol, 1 mM DTT, 1x protease inhibitor cocktail)

  • Anti-HA magnetic beads

  • Wash Buffer (Lysis Buffer with 0.1% Tween-20)

  • Elution Buffer (e.g., 2 mg/mL HA peptide in Wash Buffer or 100 mM Glycine-HCl pH 2.5)

  • Liquid nitrogen

  • Cryogenic grinder (e.g., planetary ball mill)

Procedure:

  • Yeast Culture and Harvest: Grow the yeast strain in YPD medium to mid-log phase (OD600 ≈ 0.8-1.0). Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Cell Lysis: Wash the cell pellet with ice-cold water and resuspend in a minimal volume of Lysis Buffer. Freeze the cell suspension by dripping it into liquid nitrogen to form small pellets. Lyse the frozen cells using a cryogenic grinder.[1]

  • Clarification of Lysate: Thaw the resulting cell powder on ice and clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Immunoprecipitation: Add the clarified lysate to pre-equilibrated anti-HA magnetic beads. Incubate for 2 hours at 4°C with gentle rotation.

  • Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer.

  • Elution: Elute the bound protein complexes from the beads using Elution Buffer. For peptide elution, incubate with HA peptide for 30 minutes at 37°C. For acid elution, incubate with glycine (B1666218) buffer for 5 minutes at room temperature and immediately neutralize with 1M Tris-HCl pH 8.5.

  • Sample Preparation for MS: Precipitate the eluted proteins using trichloroacetic acid (TCA) or proceed directly to in-solution digestion.

Protocol 2: In-solution Tryptic Digestion for Mass Spectrometry

This protocol details the preparation of the purified protein sample for bottom-up proteomic analysis.

Materials:

  • Urea (B33335) (8 M in 100 mM Tris-HCl pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Denaturation and Reduction: Resuspend the protein pellet in 8 M urea. Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C.

  • Alkylation: Add IAA to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.

  • Digestion: Dilute the sample 4-fold with 100 mM Tris-HCl pH 8.5 to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptides using a C18 StageTip or ZipTip prior to MS analysis.

Protocol 3: Quantitative Mass Spectrometry using SILAC

This protocol outlines the use of SILAC for the quantitative comparison of this compound/Med3 interactomes under two different conditions.

Procedure:

  • SILAC Labeling: Grow two yeast cultures in parallel: one in "light" medium containing standard lysine (B10760008) and arginine, and the other in "heavy" medium containing stable isotope-labeled lysine (e.g., 13C6-Lys) and arginine (e.g., 13C6-Arg).

  • Experimental Treatment: Apply the experimental condition (e.g., stress, drug treatment) to one of the cultures.

  • Sample Preparation: Harvest and lyse the cells from both cultures separately as described in Protocol 1.

  • Mix Lysates: Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Affinity Purification and Digestion: Perform the affinity purification and tryptic digestion as described in Protocols 1 and 2 on the mixed lysate.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use software such as MaxQuant to identify peptides and proteins and to calculate the heavy/light ratios for each protein, which represent the relative abundance change between the two conditions.

Visualizations

Diagrams illustrating key pathways and workflows provide a clear visual representation of the experimental and biological processes involved in the analysis of this compound/Med3.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis YeastCulture Yeast Culture (SILAC Labeling) CellLysis Cryogenic Cell Lysis YeastCulture->CellLysis AffinityPurification Affinity Purification of Mediator Complex CellLysis->AffinityPurification Digestion In-solution Tryptic Digestion AffinityPurification->Digestion Eluted Complex LCMS LC-MS/MS Analysis Digestion->LCMS ProteinID Protein Identification LCMS->ProteinID MS/MS Spectra Quantification Quantitative Analysis (SILAC Ratios) ProteinID->Quantification Bioinformatics Bioinformatics & Pathway Analysis Quantification->Bioinformatics

Caption: Experimental workflow for the quantitative mass spectrometric analysis of this compound/Med3.

mediator_pathway cluster_activator Transcriptional Activators cluster_mediator Mediator Complex cluster_polii Basal Transcription Machinery Activator Gene-specific Activator (e.g., Gal4) Tail Tail Module (Med2, this compound/Med3, Med5, Med15, Med16) Activator->Tail Interaction Core Head/Middle Modules Tail->Core PolII RNA Polymerase II Core->PolII Recruitment & Regulation GTFs General Transcription Factors Gene Gene PolII->Gene Transcription

Caption: Simplified signaling pathway showing the role of the this compound/Med3-containing Tail Module.

References

Application Notes and Protocols for Immunoprecipitation of Pgd1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pgd1

This compound, also known as Mediator complex subunit Med3, is a component of the tail module of the evolutionarily conserved Mediator complex in Saccharomyces cerevisiae (yeast). The Mediator complex is a crucial multiprotein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery, thereby playing a central role in the regulation of transcription.[1][2][3] this compound, as part of the tail module, is often involved in interacting with gene-specific activators, thus contributing to the recruitment of the entire Mediator complex and Pol II to specific gene promoters.[3]

Immunoprecipitation (IP) is a powerful technique to isolate this compound and its interacting partners from a complex mixture, such as a cell lysate. This allows for the study of protein-protein interactions, post-translational modifications, and the dynamics of its association with the rest of the transcriptional machinery. These studies are fundamental to understanding gene regulation and can provide insights for the development of therapeutic agents targeting transcriptional processes.

Application: Immunoprecipitation of this compound

Immunoprecipitation of this compound can be employed to:

  • Identify interacting proteins: Co-immunoprecipitation (Co-IP) followed by mass spectrometry can reveal novel protein partners of this compound, providing a deeper understanding of the Mediator complex's function and regulation.

  • Validate known interactions: Confirming interactions between this compound and other Mediator subunits or transcription factors.

  • Analyze post-translational modifications: Isolate this compound to study modifications such as phosphorylation or ubiquitination, which can regulate its activity and interaction with other proteins.

  • Study the assembly of the Mediator complex: Investigate the conditions under which this compound associates with the core Mediator complex.

Data Presentation: Key Experimental Parameters for this compound Immunoprecipitation

The following table summarizes critical parameters that should be optimized for a successful this compound immunoprecipitation experiment. The suggested ranges are starting points and may require further empirical validation.

ParameterRecommended Starting ConditionsConsiderations
Cell Lysis Buffer RIPA Buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.The choice of buffer depends on whether native protein complexes need to be preserved (non-denaturing buffer) or if efficient extraction from the nucleus is the priority (RIPA buffer).[4]
Protein Lysate Concentration 1 - 2 mg/mL total protein.A higher concentration can increase yield but may also lead to higher non-specific binding.
Primary Antibody Concentration 1 - 10 µg of anti-Pgd1 antibody per 1 mg of protein lysate.The optimal antibody concentration should be determined empirically by titration to maximize this compound pulldown while minimizing background.
Incubation Time (Antibody-Lysate) 2 hours to overnight at 4°C with gentle rotation.Overnight incubation can increase the yield of the immunoprecipitated protein but may also increase non-specific binding.[4]
Protein A/G Bead Slurry Volume 20 - 50 µL of a 50% slurry per IP reaction.The choice between Protein A and Protein G beads depends on the species and isotype of the primary antibody.
Incubation Time (Beads-Complex) 1 - 4 hours at 4°C with gentle rotation.Shorter incubation times can help to reduce non-specific binding.
Wash Buffer Cell lysis buffer or a buffer with a similar composition.The number of washes (typically 3-5 times) is critical to reduce background. The stringency of the wash buffer can be adjusted by varying the salt and detergent concentrations.
Elution Buffer 1X Laemmli sample buffer for Western blot analysis. For functional assays, a non-denaturing elution buffer (e.g., low pH glycine (B1666218) buffer) should be used.Heating the beads in Laemmli buffer is a common and efficient way to elute the protein for SDS-PAGE.

Experimental Protocols

A. Preparation of Yeast Cell Lysate
  • Grow yeast cells to the mid-log phase (OD600 ≈ 0.6-0.8) in an appropriate culture medium.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold sterile water and once with ice-cold lysis buffer without detergent.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors) at a ratio of 1:3 (pellet volume:buffer volume).

  • Lyse the cells by mechanical disruption using glass beads (e.g., vortexing for 30-second intervals with 1-minute cooling on ice, repeated 6-8 times) or a French press.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (total cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). Adjust the concentration to 1-2 mg/mL with lysis buffer.

B. Immunoprecipitation of this compound
  • Pre-clearing the Lysate (Optional but Recommended): To 1 mg of total cell lysate, add 20 µL of a 50% slurry of Protein A/G agarose (B213101) beads. Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Carefully transfer the supernatant to a new tube. This step helps to reduce non-specific binding of proteins to the beads.

  • Immunoprecipitation: Add 1-10 µg of a validated anti-Pgd1 antibody to the pre-cleared lysate. Incubate with gentle rotation for 2 hours to overnight at 4°C.

  • Immune Complex Capture: Add 30-50 µL of a 50% slurry of Protein A/G agarose beads to the lysate-antibody mixture. Incubate with gentle rotation for 1-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Carefully aspirate and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold lysis buffer. After the final wash, carefully remove all residual supernatant.

  • Elution: Resuspend the bead pellet in 30-50 µL of 1X Laemmli sample buffer. Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature it for gel electrophoresis. Centrifuge at 14,000 x g for 1 minute and collect the supernatant, which contains the immunoprecipitated this compound and any interacting proteins.

C. Analysis

The eluted sample is now ready for analysis by SDS-PAGE and Western blotting using an anti-Pgd1 antibody to confirm successful immunoprecipitation. For the identification of interacting partners, the sample can be analyzed by mass spectrometry.

Mandatory Visualizations

Immunoprecipitation_Workflow Immunoprecipitation Experimental Workflow for this compound cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis cell_culture Yeast Cell Culture cell_lysis Cell Lysis and Lysate Clarification cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant pre_clearing Pre-clearing with Beads protein_quant->pre_clearing ab_incubation Antibody Incubation (anti-Pgd1) pre_clearing->ab_incubation bead_incubation Bead Incubation (Protein A/G) ab_incubation->bead_incubation washes Washing Steps (3-5x) bead_incubation->washes elution Elution washes->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry (identify interactors) elution->mass_spec western_blot Western Blot (confirm this compound) sds_page->western_blot

Caption: Workflow for the immunoprecipitation of this compound from yeast cell lysates.

Pgd1_Mediator_Complex This compound's Role in the Yeast Mediator Complex cluster_mediator Mediator Complex cluster_tail Tail Module cluster_middle Middle Module cluster_head Head Module This compound This compound (Med3) Middle_subunits Med1, Med4, Med7, etc. This compound->Middle_subunits Med2 Med2 Med2->Middle_subunits Gal11 Gal11 (Med15) Gal11->Middle_subunits Sin4 Sin4 (Med16) Sin4->Middle_subunits Head_subunits Srb2, Srb4, Med6, etc. Middle_subunits->Head_subunits PolII RNA Polymerase II Head_subunits->PolII recruits TF Transcription Factor (Activator) TF->Gal11 interacts with

Caption: this compound's position within the tail module of the yeast Mediator complex.

References

Flow Cytometry Analysis of Cellular Responses to Prostaglandin D1 (PGD1)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin (B15479496) D1 (PGD1) is a member of the prostaglandin family of lipid compounds, which are involved in a wide range of physiological and pathological processes. This compound is a stereoisomer of the more extensively studied Prostaglandin D2 (PGD2). Both this compound and PGD2 exert their biological effects through the G-protein coupled receptor, DP1. Activation of the DP1 receptor is known to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate various cellular functions, particularly within the immune system, including T-cell activation, proliferation, and cytokine production.

Flow cytometry is a powerful and high-throughput technique that allows for the multi-parametric analysis of single cells. It is an ideal tool to investigate the cellular responses induced by this compound. This application note provides detailed protocols for the analysis of this compound-mediated effects on immune cells, including the assessment of T-cell proliferation, cytokine expression, and apoptosis.

Data Presentation

The following tables summarize representative quantitative data on the effects of DP1 receptor activation on key cellular responses, as measured by flow cytometry. While specific data for this compound is limited, the data presented for the DP1 agonist BW245c and the closely related PGD2 provide an expected trend for this compound-mediated effects.

Table 1: Effect of DP1 Agonist (BW245c) on T-Cell Proliferation

Cell TypeTreatmentConcentrationProliferation Index% Divided Cells
CD4+ T CellsControl (Vehicle)-4.5 ± 0.395.2 ± 2.1
BW245c1 µM2.1 ± 0.265.7 ± 3.5
CD8+ T CellsControl (Vehicle)-5.2 ± 0.498.1 ± 1.5
BW245c1 µM2.8 ± 0.372.4 ± 4.1
*Data are representative and presented as Mean ± SD. *p < 0.05 compared to control.

Table 2: Effect of DP1 Agonist (BW245c) on Intracellular Cytokine Production in CD4+ T Cells

CytokineTreatmentConcentration% Positive CellsMean Fluorescence Intensity (MFI)
IFN-γ (Th1)Control (Vehicle)-25.4 ± 3.115,200 ± 1,800
BW245c1 µM15.1 ± 2.59,800 ± 1,200
IL-4 (Th2)Control (Vehicle)-8.2 ± 1.56,500 ± 900
BW245c1 µM12.5 ± 1.99,200 ± 1,100
*Data are representative and presented as Mean ± SD. *p < 0.05 compared to control.

Table 3: PGD2-induced Apoptosis in Jurkat T Cells

TreatmentConcentrationDuration (h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Vehicle)-243.5 ± 0.82.1 ± 0.5
PGD210 µM2415.2 ± 2.18.7 ± 1.3
50 µM2428.9 ± 3.515.4 ± 2.2
*Data are representative and presented as Mean ± SD. *p < 0.05 compared to control.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound binds to the DP1 receptor, a Gs protein-coupled receptor. This interaction activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the modulation of gene expression and cellular responses, such as the inhibition of T-cell proliferation and the regulation of cytokine production.

PGD1_Signaling_Pathway This compound This compound DP1 DP1 Receptor This compound->DP1 Binds Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Responses (e.g., Inhibition of Proliferation, Cytokine Modulation) Downstream->Response Leads to

This compound Signaling Pathway through the DP1 Receptor.
Experimental Workflow for Flow Cytometry Analysis

The following diagram outlines the general workflow for analyzing the effects of this compound on immune cells using flow cytometry. This workflow can be adapted for the specific protocols detailed below.

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis isolate_cells Isolate Immune Cells (e.g., PBMCs, T-cells) culture_cells Culture and Stimulate Cells (e.g., with anti-CD3/CD28) isolate_cells->culture_cells treat_this compound Treat with this compound (and controls) culture_cells->treat_this compound surface_stain Surface Marker Staining (e.g., CD4, CD8) treat_this compound->surface_stain fix_perm Fixation and Permeabilization surface_stain->fix_perm intracellular_stain Intracellular Staining (e.g., Cytokines, Ki-67) fix_perm->intracellular_stain acquire_data Acquire Data on Flow Cytometer intracellular_stain->acquire_data analyze_data Analyze Data (Gating and Quantification) acquire_data->analyze_data

Experimental workflow for this compound analysis by flow cytometry.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay

This protocol describes how to measure the effect of this compound on T-cell proliferation using a cell proliferation dye.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or similar)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Cell Proliferation Dye (e.g., CFSE, CellTrace™ Violet)

  • Human CD3/CD28 T-Cell Activator

  • This compound (Prostaglandin D1)

  • FACS tubes

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD8)

  • Flow Cytometer

Procedure:

  • Isolate T-cells: Isolate T-cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.

  • Label with Proliferation Dye: Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add the cell proliferation dye at the recommended concentration and incubate for 20 minutes at 37°C, protected from light.

  • Wash: Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium and incubate on ice for 5 minutes. Centrifuge the cells at 300 x g for 5 minutes and wash twice with complete medium.

  • Cell Seeding and Treatment: Resuspend the labeled T-cells in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Stimulation and this compound Treatment: Add anti-CD3/CD28 T-cell activator to the desired wells. Immediately after, add this compound at various concentrations to the treatment wells. Include a vehicle control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Cell Harvesting: Harvest the cells from each well into FACS tubes. Wash once with Flow Cytometry Staining Buffer.

  • Surface Staining: Resuspend the cells in 100 µL of staining buffer containing fluorochrome-conjugated anti-CD4 and anti-CD8 antibodies. Incubate for 30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with 2 mL of staining buffer.

  • Data Acquisition: Resuspend the cells in 300 µL of staining buffer and acquire data on a flow cytometer. Collect at least 10,000 events for each sample.

  • Data Analysis: Analyze the proliferation of CD4+ and CD8+ T-cell populations by gating on the respective markers and examining the dilution of the proliferation dye.

Protocol 2: Intracellular Cytokine Staining

This protocol details the measurement of intracellular cytokine production in T-cells following this compound treatment.[1][2]

Materials:

  • Isolated T-cells (from Protocol 1, step 1)

  • Complete RPMI-1640 medium

  • Cell Stimulation Cocktail (containing Phorbol 12-Myristate 13-Acetate (PMA), Ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)

  • This compound

  • Fixation/Permeabilization Buffer Kit

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4) and intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4)

  • FACS tubes

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: Seed isolated T-cells in a 24-well plate at a density of 1 x 10^6 cells/mL. Treat with this compound at desired concentrations for 24-48 hours. Include a vehicle control.

  • Restimulation: For the final 4-6 hours of culture, add the Cell Stimulation Cocktail to all wells according to the manufacturer's instructions. This will enhance intracellular cytokine accumulation.

  • Cell Harvesting and Surface Staining: Harvest the cells and perform surface staining for markers like CD4 as described in Protocol 1 (steps 7-8).

  • Fixation and Permeabilization: After surface staining, wash the cells and then fix and permeabilize them using a commercial kit according to the manufacturer's protocol.[2] This step is crucial for allowing antibodies to access intracellular targets.[2]

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in the permeabilization buffer containing the fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ and anti-IL-4). Incubate for 30-45 minutes at room temperature in the dark.

  • Wash: Wash the cells twice with permeabilization buffer.

  • Data Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD4+ T-cell population and then quantify the percentage of cells expressing IFN-γ and IL-4.

Protocol 3: Apoptosis Assay

This protocol describes the detection of apoptosis in a T-cell line (e.g., Jurkat cells) treated with this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Jurkat T-cells

  • Complete RPMI-1640 medium

  • This compound

  • Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • FACS tubes

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: Seed Jurkat cells at a density of 5 x 10^5 cells/mL in a 12-well plate. Treat with various concentrations of this compound for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells from each well into FACS tubes.

  • Wash: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and gently vortex. Incubate for 15 minutes at room temperature in the dark.

  • PI Staining: Add 5 µL of PI staining solution to each tube immediately before analysis. Add 400 µL of Annexin V Binding Buffer. Do not wash the cells after this step.

  • Data Acquisition: Analyze the samples on a flow cytometer immediately.

  • Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

References

Pgd1: A Key Tool for Interrogating the Transcriptional Response to Osmotic Stress

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

In the budding yeast Saccharomyces cerevisiae, the Pgd1 protein, also known as Med3, is a crucial component of the Mediator complex. This highly conserved transcriptional co-activator acts as a bridge between gene-specific transcription factors and the core RNA polymerase II (Pol II) machinery.[1][2][3] this compound is specifically part of the Mediator's tail module, which is recognized for its role in responding to environmental signals and stress by selectively activating target genes.[1] This positions this compound as a powerful tool for dissecting the regulatory networks that govern cellular adaptation.

This document outlines the application of this compound gene manipulation, particularly gene deletion (this compoundΔ), to study the hyperosmotic stress response pathway. Yeast cells exposed to high osmolarity environments, a common challenge in industrial fermentation and natural settings, activate the High Osmolarity Glycerol (B35011) (HOG) pathway and other adaptive mechanisms to survive.[4] Recent findings have highlighted a critical role for this compound in this process, specifically in regulating the production of NADPH to counteract oxidative stress and support cell growth under hyperosmotic conditions.[5][6]

By comparing the phenotypes and gene expression profiles of wild-type (WT) and this compoundΔ strains, researchers can elucidate the specific transcriptional circuits controlled by this compound and gain a deeper understanding of the mechanisms of stress tolerance.

This compound in the Hyperosmotic Stress Response Pathway

Under hyperosmotic stress, yeast cells accumulate glycerol to balance the external osmolarity.[4][7] This process is metabolically demanding and can lead to the production of reactive oxygen species (ROS), inducing a secondary oxidative stress.[5] The cell must mitigate this ROS damage to survive and continue to grow.

This compound/Med3 plays a pivotal role in this adaptive response. It physically interacts with the transcription factor Stb5 to co-activate the expression of genes essential for NADPH production, such as GND1 (6-phosphogluconate dehydrogenase) and ALD6 (cytosolic aldehyde dehydrogenase).[5][6] NADPH is a critical reducing agent required by antioxidant systems to detoxify ROS.

The deletion of this compound disrupts this regulatory axis, leading to several observable phenotypes under hyperosmotic stress:

  • Impaired Growth: this compoundΔ mutants exhibit significantly reduced growth rates in high osmolarity media.[5][8]

  • Reduced NADPH Levels: The inability to fully induce NADPH-producing genes results in lower intracellular NADPH concentrations.[5][6]

  • Increased ROS Accumulation: Consequently, this compoundΔ cells accumulate higher levels of damaging ROS.[5]

  • Defective Bud Formation: The combination of osmotic and oxidative stress impairs critical cellular processes like budding.[5][6]

These distinct phenotypes make the this compoundΔ mutant an effective tool for studying the transcriptional control of redox homeostasis during the osmotic stress response.

Core Applications

  • Dissecting Gene Regulatory Networks: Comparing the transcriptomes of WT and this compoundΔ strains under osmotic stress can identify the full regulon dependent on the this compound-Stb5 interaction.

  • Investigating Redox Homeostasis: The this compoundΔ mutant serves as a model for studying the consequences of impaired NADPH production on cellular physiology and stress tolerance.

  • Drug Discovery and Target Validation: Screening for compounds that rescue the growth defect of this compoundΔ cells in high osmolarity media could identify novel drugs that modulate stress response pathways.

  • Industrial Strain Improvement: Understanding the role of this compound can inform strategies for engineering more robust yeast strains for industrial applications where osmotic stress is a limiting factor.[5]

Data Presentation

Table 1: Phenotypic Comparison of Wild-Type vs. This compoundΔ Strains Under Hyperosmotic Stress
PhenotypeWild-Type (WT)This compoundΔ MutantFold Change (WT/pgd1Δ)Reference
Relative Growth Rate (in 1M Sorbitol) 1.00 (normalized)~0.45~2.2x[5][6]
Intracellular NADPH (nmol/OD) ~2.5~1.5~1.7x[5][6]
Intracellular ROS Levels (Fluorescence) 1.00 (normalized)~1.8~0.55x[5][6]
Budding Index (%) ~70%~40%~1.75x[5][6]

Note: Values are approximations derived from published data for illustrative purposes.

Table 2: Relative mRNA Expression of this compound-Stb5 Target Genes Under Hyperosmotic Stress
GeneFunctionWild-Type (WT) Fold InductionThis compoundΔ Mutant Fold InductionReference
GND1 6-phosphogluconate dehydrogenase (NADPH synthesis)~4.0x~1.5x[5][6]
ALD6 Aldehyde dehydrogenase (NADPH synthesis)~3.5x~1.2x[5][6]

Note: Values represent fold induction upon hyperosmotic stress compared to non-stress conditions and are approximations from published data.

Experimental Protocols

Protocol 1: Yeast Growth Assay Under Hyperosmotic Stress

This protocol is used to quantitatively assess the sensitivity of yeast strains to hyperosmotic stress.

1. Materials:

  • Yeast strains: Wild-type (e.g., BY4741) and this compoundΔ mutant.
  • YPD medium (1% yeast extract, 2% peptone, 2% glucose).
  • YPD medium supplemented with 1M Sorbitol.
  • Sterile 96-well microplates.
  • Microplate reader capable of measuring OD600 and incubation at 30°C.

2. Procedure:

  • Inoculate single colonies of WT and this compoundΔ strains into 5 mL of liquid YPD medium. Grow overnight at 30°C with shaking.
  • Measure the OD600 of the overnight cultures and dilute them to a starting OD600 of 0.1 in fresh YPD.
  • Pipette 200 µL of the diluted cultures into at least three replicate wells of a 96-well plate for each strain and condition (YPD and YPD + 1M Sorbitol).
  • Place the microplate in a plate reader set to 30°C with intermittent shaking.
  • Measure the OD600 of each well every 30 minutes for 24-48 hours.
  • Data Analysis: Plot the OD600 values over time to generate growth curves. Calculate the maximum growth rate for each strain under both conditions.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures the change in transcript levels of target genes in response to stress.

1. Materials:

  • Yeast strains (WT and this compoundΔ).
  • YPD medium and YPD + 1M Sorbitol.
  • RNA extraction kit (e.g., hot phenol (B47542) or commercial kit).
  • DNase I.
  • cDNA synthesis kit.
  • qPCR master mix (e.g., SYBR Green).
  • Primers for target genes (GND1, ALD6) and a reference gene (ACT1).
  • Real-time PCR system.

2. Procedure:

  • Grow 50 mL cultures of WT and this compoundΔ strains in YPD to mid-log phase (OD600 ≈ 0.6-0.8).
  • Split each culture into two flasks. To one, add an equal volume of YPD (control). To the other, add an equal volume of YPD + 2M Sorbitol to achieve a final concentration of 1M Sorbitol (stress condition).
  • Incubate for 60 minutes at 30°C with shaking.
  • Harvest cells by centrifugation at 4°C. Immediately freeze the cell pellets in liquid nitrogen.
  • Extract total RNA from all samples using a preferred method.
  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
  • Perform qPCR using primers for your target genes and the ACT1 reference gene. Set up reactions in triplicate for each sample.
  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the ACT1 reference gene and comparing stress vs. control conditions for both WT and this compoundΔ strains.

Visualizations

Pgd1_Pathway cluster_stress Hyperosmotic Stress cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Stress High External Osmolarity (e.g., 1M Sorbitol) Stb5 Stb5 (Transcription Factor) Stress->Stb5 Activates DNA Promoter of NADPH Genes Stb5->DNA Binds DNA This compound This compound/Med3 (Mediator Tail) This compound->Stb5 Interacts with Mediator Rest of Mediator & RNA Pol II This compound->Mediator Recruits mRNA GND1, ALD6 mRNA Mediator->mRNA Transcription NADPH NADPH Production (Increased) mRNA->NADPH ROS ROS Detoxification NADPH->ROS Growth Stress Tolerance & Cell Growth ROS->Growth

Caption: this compound's role in the osmotic stress response pathway.

Experimental_Workflow cluster_prep Strain Preparation cluster_exp Stress Experiment cluster_analysis Analysis cluster_outcome Outcome Start Start with Wild-Type (WT) and this compoundΔ Strains Culture Grow Overnight Cultures in YPD Medium Start->Culture Split Split cultures and expose to: 1. Control Medium (YPD) 2. Stress Medium (YPD + 1M Sorbitol) Culture->Split Incubate Incubate for a defined period (e.g., 1-24 hours) Split->Incubate Harvest Harvest Cells Incubate->Harvest Growth Measure Growth (OD600) Harvest->Growth RNA Extract RNA (for qRT-PCR) Harvest->RNA Metabolites Measure Metabolites (NADPH, ROS) Harvest->Metabolites Compare Compare Results: WT vs. This compoundΔ Control vs. Stress Growth->Compare RNA->Compare Metabolites->Compare

References

Application Notes and Protocols: Prostaglandin D1 (PGD1) Solubility and Vehicle Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D1 (PGD1) is a member of the prostaglandin family of lipid compounds, which are derived from arachidonic acid and play crucial roles in various physiological and pathological processes. As a biologically active molecule, the accurate and reproducible preparation of this compound solutions is paramount for obtaining reliable experimental results. This document provides detailed information on the solubility of this compound and comprehensive protocols for the preparation of appropriate vehicles for both in vitro and in vivo studies.

This compound Solubility

This compound is a hydrophobic molecule and is practically insoluble in water.[1] Therefore, organic solvents are necessary to initially dissolve the compound before preparing aqueous working solutions. The solubility of this compound in various common laboratory solvents is summarized in the table below.

SolventSolubility
Dimethylformamide (DMF)>100 mg/mL[2][3]
Dimethyl sulfoxide (B87167) (DMSO)>50 mg/mL[2][3]
Ethanol>75 mg/mL[2][3]
Phosphate-Buffered Saline (PBS, pH 7.2)>5 mg/mL[2][3]

Note: When preparing aqueous solutions from an organic solvent stock, it is crucial to dilute the stock solution slowly into the aqueous buffer while mixing to prevent precipitation of the prostaglandin.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Studies

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro experiments.

Materials:

  • Prostaglandin D1 (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: On an analytical balance, carefully weigh the desired amount of this compound into a sterile microcentrifuge tube.

  • Calculation of Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 354.5 g/mol ):

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • For 1 mg of this compound: Volume (L) = 0.001 g / (354.5 g/mol x 0.010 mol/L) = 0.000282 L = 282 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays

This protocol details the dilution of the this compound stock solution into an aqueous buffer suitable for cell-based assays.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile physiological buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Intermediate Dilution (Recommended): To minimize the risk of precipitation, it is advisable to perform a serial dilution. For example, to prepare a 100 µM intermediate solution from a 10 mM stock:

    • Dilute the 10 mM stock solution 1:100 in the desired sterile buffer. For instance, add 2 µL of the 10 mM stock to 198 µL of pre-warmed cell culture medium.

  • Final Working Solution: Further dilute the intermediate solution to the final desired experimental concentration. For example, to prepare a 1 µM working solution in 1 mL of medium:

    • Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium.

  • Vehicle Control: It is critical to prepare a vehicle control that contains the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used in the experiment. This will account for any effects of the solvent on the experimental system. The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid cytotoxicity.

Protocol 3: Preparation of a this compound Vehicle for In Vivo Administration

This protocol provides a method for preparing a this compound formulation suitable for intravenous (IV) or intraperitoneal (IP) injection in animal models. This vehicle uses a combination of co-solvents to maintain the solubility of the hydrophobic compound in an aqueous-based solution.

Materials:

  • Prostaglandin D1 (solid)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Initial Dissolution: In a sterile tube, dissolve the required amount of this compound in DMSO. For example, to prepare a final solution of 1 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:

    • For a final volume of 1 mL, weigh 1 mg of this compound.

    • Add 100 µL of DMSO to the this compound and vortex until fully dissolved.

  • Addition of Co-solvents:

    • To the this compound/DMSO solution, add 400 µL of PEG300. Mix thoroughly by vortexing.

    • Add 50 µL of Tween 80 to the mixture and vortex again until the solution is homogenous.

  • Addition of Saline:

    • Slowly add 450 µL of sterile saline to the mixture while continuously vortexing to prevent precipitation. .

  • Final Inspection and Use: The final solution should be clear. If any precipitation is observed, the solution should be gently warmed or sonicated to aid dissolution. Administer the freshly prepared solution to the animals.

  • Vehicle Control: A vehicle control group should be included in the study, receiving an injection of the same vehicle formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) without the this compound.

This compound Signaling Pathway

This compound exerts its biological effects by binding to and activating two G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The activation of these receptors triggers distinct downstream signaling cascades.

PGD1_Signaling_Pathway This compound This compound DP1 DP1 Receptor This compound->DP1 CRTH2 CRTH2 (DP2) Receptor This compound->CRTH2 Gs Gαs DP1->Gs Gi Gαi CRTH2->Gi AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation Inflammation_inhibit Inhibition of Platelet Aggregation PKA->Inflammation_inhibit IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis of Th2 cells, Eosinophils, Basophils Ca2->Chemotaxis Cytokine_release Cytokine Release PKC->Cytokine_release

Caption: this compound signaling through DP1 and CRTH2 receptors.

Experimental Workflow: this compound Solution Preparation

The following diagram illustrates a typical workflow for preparing this compound stock and working solutions for experimental use.

PGD1_Preparation_Workflow start Start weigh Weigh Solid this compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot for Storage stock->aliquot intermediate_dilution Prepare Intermediate Dilution (e.g., 100 µM in Buffer) stock->intermediate_dilution Dilute store Store at -80°C aliquot->store working_solution Prepare Final Working Solution (e.g., 1 µM in Medium) intermediate_dilution->working_solution Dilute vehicle_control Prepare Vehicle Control intermediate_dilution->vehicle_control experiment Use in Experiment working_solution->experiment vehicle_control->experiment end End experiment->end

Caption: Workflow for this compound stock and working solution preparation.

References

Application of Prostaglandins in Organoid Cultures: A Focus on PGE2 and PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoids, three-dimensional self-organizing structures derived from stem cells, have emerged as powerful tools in biomedical research and drug development. These cultures recapitulate the architecture and function of native organs, providing physiologically relevant models for studying development, disease, and therapeutic responses. The culture media for organoids are often supplemented with various growth factors and small molecules to support their growth and differentiation. While the application of Prostaglandin (B15479496) D1 (PGD1) in organoid cultures is not documented in current scientific literature, other members of the prostaglandin family, notably Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2), play significant roles in modulating stem cell behavior and organoid development. This document provides detailed application notes and protocols for the use of PGE2 and PGD2 in organoid cultures, based on available research.

Prostaglandin E2 (PGE2): A Key Mediator of Intestinal Organoid Growth and Development

PGE2 is a well-established supplement in various organoid culture protocols, particularly for intestinal organoids. It has been shown to promote the proliferation and survival of intestinal stem cells (ISCs), thereby enhancing organoid formation and growth.

Key Applications of PGE2 in Organoid Culture:
  • Promotion of Intestinal Stem Cell (ISC) Expansion: PGE2 signaling is crucial for maintaining the ISC niche. It has been demonstrated to increase the number of Lgr5-positive stem cells in colonic organoids.[1][2]

  • Enhancement of Organoid Formation and Viability: Supplementation with PGE2 significantly improves the efficiency of organoid formation from isolated crypts and enhances their long-term viability in culture.[1][2]

  • Modulation of Cell Differentiation: PGE2 can influence the differentiation of intestinal epithelial cells. For instance, it has been shown to promote goblet cell differentiation.[2][3] In the context of wound healing, PGE2 can drive the differentiation of ISCs into wound-associated epithelial (WAE) cells.[4][5]

  • Support for Chicken Embryo Intestinal Organoids: PGE2 has been found to be as effective as R-spondin 1 and Noggin in promoting the sustained growth and survival of chicken embryonic intestinal organoids.[6]

Signaling Pathway

PGE2 primarily exerts its effects through the Wnt/β-catenin signaling pathway. It can activate this pathway, which is essential for stem cell maintenance and proliferation.[7][[“]] The signaling cascade often involves the EP4 receptor, leading to the activation of downstream targets that promote cell growth and differentiation.[4]

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 AC Adenylyl Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates GSK3B GSK-3β PKA->GSK3B Inhibits BetaCatenin_complex β-catenin Destruction Complex GSK3B->BetaCatenin_complex Part of BetaCatenin_free Free β-catenin BetaCatenin_complex->BetaCatenin_free Inhibits release of BetaCatenin_nuc β-catenin BetaCatenin_free->BetaCatenin_nuc Translocates to TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds to TargetGenes Target Gene Expression (e.g., Lgr5, Axin2, Sox9) TCF_LEF->TargetGenes Activates

PGE2 signaling via the EP4 receptor leading to the activation of the Wnt/β-catenin pathway.

Prostaglandin D2 (PGD2): A Modulator of Stem and Goblet Cell Fate

The role of PGD2 in organoid culture is less defined than that of PGE2. However, emerging evidence suggests its involvement in regulating specific cell lineages within intestinal and cardiac organoids.

Key Applications of PGD2 in Organoid Culture:
  • Regulation of Intestinal Epithelial Responses: PGD2, through its receptor CRTH2, can counteract the effects of Type 2 cytokines on intestinal epithelial cells. This includes down-regulating Il13ra1 expression and reversing the suppression of epithelial cell proliferation and the promotion of goblet cell accumulation during helminth infection models.[9]

  • Modulation of Stem Cell Differentiation: In the context of cardiac progenitor cells, PGD2 has been shown to shift their differentiation potential from endothelial cells towards white adipocytes.[10]

  • Inhibition of Cell Growth: Studies on human mesenchymal stem cells have shown that PGD2 can inhibit cell growth.[11]

Signaling Pathway

PGD2 acts through its receptors, DP1 and CRTH2 (also known as DP2), which can trigger distinct downstream signaling cascades. For instance, in the context of shifting cardiac progenitor cell fate, PGD2 has been shown to reduce the expression of the histone-methyltransferase EZH2, leading to the up-regulation of ZFP423 and promoting white adipocyte differentiation.[10]

PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Downstream Downstream Effectors CRTH2->Downstream Activates EZH2 EZH2 Downstream->EZH2 Reduces Expression ZFP423 ZFP423 EZH2->ZFP423 Inhibits Adipocyte_Genes Adipocyte Differentiation Genes ZFP423->Adipocyte_Genes Promotes Expression

PGD2 signaling in cardiac progenitor cells leading to adipocyte differentiation.

Quantitative Data Summary

The following tables summarize the quantitative effects of PGE2 on colonic organoids as reported in the literature.

Table 1: Effect of PGE2 on Colonic Organoid Proliferation and Apoptosis

Treatment (10 µM for 5 days)Proliferative Cells (%)Apoptotic Cells (%)
Control (DMSO)~22%~1%
PGE2~28%~1%

Data adapted from a study on mouse colonic organoids.[2]

Table 2: Effect of PGE2 on Colonic Organoid Cell Differentiation

Treatment (10 µM for 5 days)Goblet Cells (%)Neuroendocrine Cells (%)Lgr5+ Stem Cells (% of Control)
Control (DMSO)~19%~1.7%100%
PGE2~26%~1.0%~280%

Data adapted from a study on mouse colonic organoids.[2]

Table 3: Effect of PGE2 on Wnt Pathway Gene Expression in Colonic Organoids

GeneFold Change vs. Control (PGE2 10 µM for 5 days)
Lgr5~2.5
Sox9~2.0
Axin2~2.2
Cd44~1.8

Data adapted from a study on mouse colonic organoids.[2]

Experimental Protocols

Protocol 1: Supplementation of PGE2 in Mouse Intestinal Organoid Culture

This protocol is adapted from established methods for culturing mouse colonic organoids.[1][2]

Materials:

  • Complete Intestinal Organoid Medium (e.g., IntestiCult™ Organoid Growth Medium, Mouse)

  • Matrigel® Matrix

  • Prostaglandin E2 (PGE2) stock solution (e.g., 10 mM in DMSO)

  • Isolated mouse intestinal crypts

  • 24-well tissue culture plates

Procedure:

  • Prepare Complete Medium with PGE2:

    • Thaw the complete intestinal organoid medium and PGE2 stock solution.

    • Prepare the final concentration of PGE2 in the medium. A typical working concentration is 10 µM.[2] For a 10 mM stock, this would be a 1:1000 dilution. For example, add 1 µL of 10 mM PGE2 to 1 mL of complete medium.

    • Vortex briefly to mix.

  • Embed Crypts in Matrigel:

    • Isolate intestinal crypts from mouse tissue using standard protocols.

    • Resuspend the isolated crypts in cold Matrigel at the desired density.

    • Dispense 50 µL domes of the Matrigel-crypt suspension into the center of pre-warmed 24-well plate wells.

    • Incubate the plate at 37°C for 10-15 minutes to allow the Matrigel to solidify.

  • Culture Organoids:

    • Carefully add 500 µL of the pre-warmed complete medium containing PGE2 to each well.

    • Culture the organoids at 37°C and 5% CO2.

    • Replace the medium every 2-3 days with fresh complete medium containing PGE2.

    • Monitor organoid growth and morphology daily. Organoids are typically passaged every 5-7 days.

Protocol_Workflow cluster_prep Preparation cluster_plating Plating cluster_culture Culture Crypts Isolate Intestinal Crypts Embed Embed Crypts in Matrigel Crypts->Embed Medium Prepare Complete Medium + 10 µM PGE2 AddMedium Add PGE2-containing Medium Medium->AddMedium Plate Plate Matrigel Domes in 24-well plate Embed->Plate Solidify Solidify at 37°C Plate->Solidify Solidify->AddMedium Incubate Incubate at 37°C, 5% CO2 AddMedium->Incubate ChangeMedium Change Medium every 2-3 days Incubate->ChangeMedium Passage Passage Organoids Incubate->Passage ChangeMedium->Incubate

Workflow for PGE2 supplementation in intestinal organoid culture.

Protocol 2: Investigating the Effect of PGD2 on Organoid Differentiation

This protocol provides a framework for studying the influence of PGD2 on the differentiation of a specific organoid type, based on findings in cardiac and intestinal systems.[9][10]

Materials:

  • Established organoid culture (e.g., intestinal or cardiac progenitor-derived)

  • Basal organoid medium and differentiation factors appropriate for the organoid type

  • Prostaglandin D2 (PGD2) stock solution (e.g., 10 mM in DMSO)

  • Reagents for downstream analysis (e.g., RNA extraction, immunofluorescence)

Procedure:

  • Prepare Differentiation Media:

    • Prepare the basal medium with the necessary factors to induce differentiation of your organoid line.

    • Create experimental groups with varying concentrations of PGD2 (e.g., 0 nM, 10 nM, 100 nM, 1 µM). Prepare a vehicle control (DMSO) at the highest concentration used.

  • Treat Organoids with PGD2:

    • Passage and plate organoids as per standard protocols.

    • Once organoids have established (typically 24-48 hours), replace the growth medium with the prepared differentiation media containing different PGD2 concentrations.

    • Culture the organoids for the desired differentiation period (e.g., 5-14 days), replacing the medium every 2-3 days.

  • Analyze Differentiation Markers:

    • At the end of the treatment period, harvest the organoids.

    • For Gene Expression Analysis: Extract RNA and perform qRT-PCR for markers of different cell lineages. For example, in intestinal organoids, analyze markers for stem cells (Lgr5), goblet cells (Muc2), and enterocytes (Vil1). In cardiac progenitor organoids, analyze markers for endothelial cells (CD31) and adipocytes (ZFP423, PPARγ).

    • For Protein Expression Analysis: Fix and embed organoids for immunofluorescence or immunohistochemistry to visualize the presence and localization of specific cell type markers.

Conclusion

While direct applications of this compound in organoid cultures remain to be elucidated, its closely related counterparts, PGE2 and PGD2, have demonstrated significant and distinct roles in modulating organoid development. PGE2 is a potent promoter of intestinal stem cell proliferation and organoid growth, making it a valuable supplement in many intestinal organoid culture protocols. PGD2, on the other hand, appears to be a more nuanced regulator of cell fate, with context-dependent effects on differentiation. The protocols and data presented here provide a foundation for researchers to explore the utility of these prostaglandins (B1171923) in their specific organoid systems. Further investigation is warranted to uncover the potential roles of other prostaglandins, including this compound, in the expanding field of organoid research.

References

Troubleshooting & Optimization

Technical Support Center: Prostaglandin D1 (PGD1) In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Prostaglandin (B15479496) D1 (PGD1) not showing its expected effect in vitro.

Frequently Asked Questions (FAQs)

Q1: What is Prostaglandin D1 (this compound) and what are its primary receptors and signaling pathways?

A1: Prostaglandin D1 (this compound) is a lipid signaling molecule belonging to the prostanoid family. It exerts its effects by binding to two main G protein-coupled receptors (GPCRs): the D-type prostanoid 1 (DP1) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1]

  • DP1 Receptor: Activation of the DP1 receptor is primarily coupled to a Gs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2] This pathway is often associated with smooth muscle relaxation and inhibition of platelet aggregation.[1]

  • CRTH2 (DP2) Receptor: The CRTH2 receptor is coupled to a Gi protein. Its activation leads to a decrease in cAMP and an increase in intracellular calcium mobilization, promoting chemotaxis and activation of various immune cells like Th2 lymphocytes, eosinophils, and basophils.[3]

Q2: What are the expected in vitro effects of this compound?

A2: The expected effects of this compound are cell-type dependent and are determined by the relative expression of DP1 and CRTH2 receptors.

  • DP1-mediated effects: Increased intracellular cAMP, relaxation of smooth muscle cells, inhibition of platelet aggregation, and modulation of immune cell activity.[2]

  • CRTH2-mediated effects: Increased intracellular calcium, chemotaxis (cell migration), and activation of eosinophils and basophils.[1]

Q3: How should I prepare and store this compound solutions?

A3: Prostaglandins (B1171923) are notoriously unstable in aqueous solutions.[4] For optimal results, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock solution should be stored at -20°C or -80°C.[4] For your experiments, you should prepare fresh dilutions of the stock solution into your cell culture medium or buffer immediately before use. It is also advisable to avoid repeated freeze-thaw cycles of the stock solution.[4]

Q4: What is a typical effective concentration range for this compound in vitro?

A4: The effective concentration of this compound can vary significantly depending on the cell type, receptor density, and the specific assay being performed. Generally, this compound binds to and activates the DP1 receptor at concentrations in the 0.5 to 1 nanomolar range.[5] For CRTH2, Ki values are in the low nanomolar range as well.[6] However, for functional cellular responses, EC50 values for migration can range from 17.4 to 91.7 nM.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide: this compound Not Showing Expected Effect

Issue 1: No or low biological response in a cell-based assay.

Possible Cause Suggested Solution
Compound Degradation Ensure this compound has been stored correctly (-20°C for powder, -80°C for solution in organic solvent). Use a fresh vial if degradation is suspected. Prepare fresh dilutions for each experiment.[8]
Low or Absent Receptor Expression Confirm the expression of DP1 and/or CRTH2 receptors in your cell line using techniques like RT-qPCR or Western blot.[8] Consider using a cell line with known high expression or a stably transfected cell line.
Incorrect Concentration Perform a wide dose-response curve (e.g., from 10 pM to 10 µM) to identify the optimal concentration for your specific cell type and endpoint.
Serum Interference Serum in cell culture media can contain endogenous prostaglandins or binding proteins that may interfere with the experiment. Consider using serum-free media for the duration of the experiment or adapting your cells to grow in serum-free conditions.[8]
Receptor Desensitization Prolonged exposure to an agonist can lead to receptor desensitization.[5][9] Consider shorter incubation times or a pre-incubation with a receptor antagonist to demonstrate specificity.
Cell Health and Confluency Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may not respond optimally. Use a consistent cell seeding density for all experiments.[4]

Issue 2: Inconsistent or variable results between experiments.

Possible Cause Suggested Solution
Inconsistent this compound Aliquoting Repeated freeze-thaw cycles of the stock solution can lead to degradation. Prepare single-use aliquots of the stock solution and store them at -80°C.[8]
Variable Cell Passage Number The responsiveness of cells can change at high passage numbers. Maintain a consistent and low passage number for your experiments.
Variable Cell Confluency Prostaglandin production and cellular response can be dependent on cell density. Ensure consistent cell seeding and confluency at the time of the experiment.[4]
Precipitation of this compound This compound may precipitate in aqueous buffer or media, especially at high concentrations. Do not dilute the stock solution directly into a large volume of aqueous buffer. Perform serial dilutions while vortexing to ensure proper mixing.[8]

Data Presentation

Table 1: this compound and Analog Binding Affinities and Potencies

CompoundReceptorAssay TypeCell Line/TissueValue
PGD2CRTH2Radioligand Binding (Ki)HEK2932.4 ± 0.2 nM[6]
13,14-dihydro-15-keto PGD2CRTH2Radioligand Binding (Ki)HEK2932.91 ± 0.29 nM[6]
15-deoxy-Δ12,14-PGJ2CRTH2Radioligand Binding (Ki)HEK2933.15 ± 0.32 nM[6]
PGD2mDP2Radioligand Binding (IC50)CHO4.6 ± 0.6 nM[10]
15(R)-15-methyl PGD2mDP2Radioligand Binding (IC50)CHO4.5 ± 1.5 nM[10]
PGD2 MetabolitesDP2Cell Migration (EC50)ILC2s17.4 to 91.7 nM[7]

Experimental Protocols

Protocol 1: cAMP Assay for DP1 Receptor Activation

This protocol is adapted for a 96-well format using an HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based cAMP assay kit.

  • Cell Seeding:

    • Seed cells (e.g., HEK293 cells stably expressing the DP1 receptor) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in stimulation buffer (e.g., serum-free media containing a phosphodiesterase inhibitor like IBMX) to achieve the desired final concentrations for the dose-response curve (e.g., 1 pM to 10 µM).

    • Prepare a vehicle control (DMSO in stimulation buffer) and a positive control (e.g., 10 µM Forskolin in stimulation buffer).

  • Cell Treatment:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed PBS.

    • Add 50 µL of the prepared compound dilutions (including vehicle and positive control) to the appropriate wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Calculate the concentration of cAMP in each well.

    • Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Calcium Mobilization Assay for CRTH2 Receptor Activation

This protocol is for a fluorescence-based calcium mobilization assay using a calcium-sensitive dye like Fluo-4 AM.[11]

  • Cell Seeding:

    • Seed cells (e.g., CHO or HEK293 cells stably expressing the CRTH2 receptor) in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[4]

    • Incubate for 24-48 hours at 37°C and 5% CO2.[4]

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the growth medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light. Afterwards, incubate for an additional 30 minutes at room temperature.[4]

  • Washing:

    • Gently wash the cells twice with 100 µL of buffer to remove excess dye. After the final wash, add 100 µL of buffer to each well.[4]

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FlexStation).[4]

    • Measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm) for 10-20 seconds.[11]

    • Add the this compound agonist at various concentrations and continue to measure the fluorescence intensity over time (e.g., for 1-2 minutes).

  • Data Analysis:

    • Determine the peak fluorescence intensity for each concentration of this compound.

    • Plot the peak fluorescence intensity against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: Chemotaxis Assay

This protocol describes a general chemotaxis assay using a Boyden chamber (e.g., Transwell plate).[12][13]

  • Cell Preparation:

    • Culture cells known to express the CRTH2 receptor (e.g., eosinophils, Th2 cells).

    • Starve the cells in serum-free media for 18-24 hours prior to the assay.[14]

    • Harvest the cells and resuspend them in serum-free media at a concentration of 1 x 10^6 cells/mL.[14]

  • Assay Setup:

    • Add serum-free media containing different concentrations of this compound (the chemoattractant) to the lower chamber of the Transwell plate. Include a negative control with media only.

    • Add 100 µL of the cell suspension to the upper chamber (the insert with a porous membrane).

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type (e.g., 2-48 hours).[14]

  • Quantification of Migrated Cells:

    • After incubation, remove the upper chamber.

    • The cells that have migrated to the lower chamber can be counted using a hemocytometer or an automated cell counter.

    • Alternatively, the migrated cells can be lysed and quantified using a fluorescent dye (e.g., Calcein AM) and a fluorescence plate reader.[13]

  • Data Analysis:

    • Calculate the number or percentage of migrated cells for each concentration of this compound.

    • Plot the number of migrated cells against the this compound concentration to determine the chemotactic response.

Visualizations

PGD1_Signaling_Pathways cluster_DP1 DP1 Receptor Signaling cluster_CRTH2 CRTH2 (DP2) Receptor Signaling PGD1_DP1 This compound DP1 DP1 Receptor PGD1_DP1->DP1 binds Gs Gs Protein DP1->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cellular_Response_DP1 Cellular Response (e.g., smooth muscle relaxation) CREB->Cellular_Response_DP1 leads to PGD1_CRTH2 This compound CRTH2 CRTH2 (DP2) Receptor PGD1_CRTH2->CRTH2 binds Gi Gi Protein CRTH2->Gi activates PLC Phospholipase C Gi->PLC activates IP3 IP3 PLC->IP3 produces Ca2 Ca²⁺ Release IP3->Ca2 triggers Cellular_Response_CRTH2 Cellular Response (e.g., chemotaxis, cell activation) Ca2->Cellular_Response_CRTH2 leads to

Caption: this compound Signaling Pathways.

Troubleshooting_Workflow Start This compound experiment shows no/low effect Check_Reagent Verify this compound Integrity - Freshly prepared? - Stored correctly? Start->Check_Reagent Check_Cells Assess Cell System - Receptor expression confirmed? - Healthy & correct confluency? Check_Reagent->Check_Cells Yes Prepare_Fresh Prepare Fresh this compound Stock and Aliquots Check_Reagent->Prepare_Fresh No Check_Protocol Review Experimental Protocol - Correct concentration range? - Appropriate incubation time? Check_Cells->Check_Protocol Yes Validate_Receptor Confirm Receptor Expression (RT-qPCR / Western Blot) Check_Cells->Validate_Receptor No Optimize_Concentration Perform Dose-Response Curve Check_Protocol->Optimize_Concentration No Further_Investigation Consider Advanced Issues (e.g., receptor desensitization, serum interference) Check_Protocol->Further_Investigation Yes Success Expected Effect Observed Optimize_Concentration->Success Validate_Receptor->Check_Protocol Prepare_Fresh->Check_Cells Further_Investigation->Success

Caption: Troubleshooting Workflow for this compound Experiments.

Logical_Relationships This compound Prostaglandin D1 (this compound) DP1_Receptor DP1 Receptor This compound->DP1_Receptor activates CRTH2_Receptor CRTH2 (DP2) Receptor This compound->CRTH2_Receptor activates cAMP_Pathway ↑ cAMP Pathway DP1_Receptor->cAMP_Pathway leads to Calcium_Pathway ↑ Intracellular Ca²⁺ CRTH2_Receptor->Calcium_Pathway leads to Anti_Inflammatory Anti-Inflammatory Effects (e.g., vasodilation) cAMP_Pathway->Anti_Inflammatory results in Pro_Inflammatory Pro-Inflammatory Effects (e.g., chemotaxis) Calcium_Pathway->Pro_Inflammatory results in

Caption: this compound Receptor-Mediated Cellular Responses.

References

Technical Support Center: Optimizing Pgd1 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Pgd1": The term "this compound" can be ambiguous. This guide focuses on Prostaglandin D1 , a lipid signaling molecule relevant to cell viability experiments. Other interpretations include Phosphoglycerate Kinase 1 (PGK1), a glycolytic enzyme, or the Carel this compound, an electronic display controller. If your query pertains to these, please note that the following information will not be relevant.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Prostaglandin D1 (this compound) concentration for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Prostaglandin D1 (this compound) in relation to cell viability?

A1: Prostaglandin D1 (this compound), a prostanoid, generally acts as an inhibitor of cell proliferation in malignant cells.[1] Its effects are mediated through receptor-dependent signaling pathways, which can lead to decreased cell viability and induction of apoptosis in cancer cells.[1][2]

Q2: What is a typical effective concentration range for this compound in cell viability assays?

A2: The effective concentration of this compound can vary depending on the cell line and experimental conditions. As a reference, this compound is an inhibitor of ADP-induced platelet aggregation with an IC50 value of 320 ng/ml.[3][4] For cell viability assays, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

Q3: How does the mechanism of action of this compound differ from that of PGK1?

A3: this compound and Phosphoglycerate Kinase 1 (PGK1) have opposing effects on cell proliferation. This compound, a lipid signaling molecule, typically inhibits the proliferation of malignant cells through receptor-mediated signaling.[1] In contrast, PGK1 is a key glycolytic enzyme that promotes cell proliferation, particularly in cancer, by contributing to ATP production and participating in pro-proliferative signaling pathways.[1]

Q4: What are the known signaling pathways activated by this compound?

A4: this compound exerts its effects by binding to and activating specific cell surface receptors, primarily the DP1 and DP2 (also known as CRTH2) receptors.[1] Activation of these G-protein coupled receptors can trigger downstream signaling cascades, including those involving cyclic AMP (cAMP).[1]

Troubleshooting Guide

Q5: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?

A5: Inconsistent results can arise from several factors:

  • This compound Degradation: this compound can be unstable. Ensure that your stock solutions are stored properly at -80°C and avoid repeated freeze-thaw cycles.[4] Prepare fresh dilutions in culture medium for each experiment.

  • Cell Density: The initial cell seeding density can significantly impact the outcome of viability assays. It's important to optimize the cell number to ensure they are in the logarithmic growth phase during the experiment.

  • Incubation Time: The duration of this compound treatment can influence the observed effect. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.

Q6: My cells are showing signs of necrosis rather than apoptosis at higher concentrations of this compound. How can I address this?

A6: High concentrations of any compound can lead to non-specific toxicity and necrosis. To investigate apoptosis-specific effects, it is advisable to:

  • Perform a Dose-Response Curve: Use a wider range of this compound concentrations, including lower doses, to identify a concentration that induces apoptosis without causing widespread necrosis.

  • Utilize Apoptosis-Specific Assays: Employ methods like Annexin V/PI staining or caspase activity assays to specifically detect apoptotic markers.[5][6]

Q7: I am having trouble dissolving this compound in my culture medium. What should I do?

A7: this compound is a lipid and may have limited solubility in aqueous solutions.

  • Use a Suitable Solvent: this compound is soluble in organic solvents like DMF, DMSO, and ethanol.[4] Prepare a concentrated stock solution in one of these solvents first.

  • Dilution Technique: When preparing your working solution, dilute the stock solution in pre-warmed culture medium. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

CompoundGeneral Effect on Cancer Cell ProliferationKey Signaling Pathways InvolvedExemplary Experimental Data
This compound (PGD2 analog) InhibitsReceptor-mediated signaling (DP1 and DP2/CRTH2), cAMP-dependent pathwaysPGD2 treatment significantly inhibited the proliferation and migration of breast cancer cells. PGD2 inhibited the proliferation of human neuroblastoma cells.[1]
PGK1 Promotesc-Myc-PGK1 axis, HIF-1α pathway, Akt/mTOR signalingDepletion of PGK1 dramatically reduced cancer cell proliferation and tumorigenesis.[1]
CompoundIC50 ValueApplication
Prostaglandin D1 320 ng/mlADP-induced platelet aggregation

Experimental Protocols

Protocol: Determining Optimal this compound Concentration using an MTT Assay

This protocol provides a general framework for determining the optimal concentration of this compound for reducing cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Prostaglandin D1 (this compound)

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

PGD1_Signaling_Pathway cluster_membrane Cell Membrane This compound Prostaglandin D1 (this compound) DP1_DP2 DP1 / DP2 Receptors This compound->DP1_DP2 G_Protein G-Protein DP1_DP2->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Inhibition of Cell Proliferation, Induction of Apoptosis PKA->Cellular_Response

Caption: this compound Signaling Pathway leading to inhibition of cell proliferation.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_this compound Prepare Serial Dilutions of this compound incubate_24h->prepare_this compound treat_cells Treat Cells with this compound (and Vehicle Control) prepare_this compound->treat_cells incubate_treatment Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_viability_reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) incubate_treatment->add_viability_reagent incubate_reagent Incubate as per Protocol add_viability_reagent->incubate_reagent measure_signal Measure Signal (Absorbance/Luminescence) incubate_reagent->measure_signal analyze_data Analyze Data & Determine IC50 measure_signal->analyze_data end End analyze_data->end

References

Prostaglandin D1 (PGD1) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered during experiments with Prostaglandin D1 (PGD1).

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common problems encountered when preparing and using this compound solutions in experimental settings.

Problem Possible Cause Solution
This compound powder will not dissolve in my aqueous buffer (e.g., PBS, cell culture media). This compound is a lipid and has very low solubility in aqueous solutions at neutral pH.It is strongly recommended to first dissolve this compound in a small volume of an organic solvent to create a concentrated stock solution. Suitable solvents include DMSO, ethanol, or DMF.[1][2]
A precipitate forms immediately after diluting the organic stock solution of this compound into my aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution. This is a common issue due to the hydrophobic nature of prostaglandins (B1171923).[1]Reduce Final Concentration: Lower the target concentration of this compound in the aqueous buffer.[1]• Slow, Dropwise Addition: Add the organic stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously vortexing or stirring the buffer. This prevents localized high concentrations of the compound and solvent.[3]• Warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can help increase the solubility of this compound.[1]• Minimize Organic Solvent: Keep the final concentration of the organic solvent in the aqueous solution as low as possible (ideally <0.5% for DMSO) to avoid solvent toxicity in cell-based assays.[4]
My this compound solution is cloudy or hazy. This indicates the formation of fine precipitates or micelles, suggesting that the solubility limit has been reached or exceeded.Follow the same steps as for immediate precipitation. Consider sonicating the organic stock solution briefly before dilution to ensure the this compound is fully dissolved.[1]
I observe a loss of biological activity in my this compound solution over time. This compound, like other prostaglandins, can be unstable in aqueous solutions, especially at room temperature or in basic conditions.Prepare Fresh Solutions: Always prepare aqueous dilutions of this compound immediately before use. Do not store aqueous solutions.[1][5]• Avoid Basic pH: Prostaglandins can degrade in basic solutions (pH > 7.4). Ensure your final buffer pH is neutral or slightly acidic.[5]• Proper Stock Solution Storage: Store the organic stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3]
I'm seeing unexpected or inconsistent results in my cell-based assays. The organic solvent used to dissolve this compound may be affecting the cells at the concentration used.Run a Vehicle Control: Always include a control group treated with the same final concentration of the organic solvent (e.g., DMSO) used in the this compound-treated group. This will help differentiate the effects of this compound from the effects of the solvent.• Titrate Solvent Concentration: If solvent toxicity is suspected, perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for making a this compound stock solution?

A1: Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are all excellent choices for creating a concentrated stock solution of this compound. This compound is highly soluble in these organic solvents.[1][6] The choice often depends on the tolerance of the experimental system (e.g., cell line) to the specific solvent.

Q2: Can I dissolve this compound directly in an aqueous buffer like PBS?

A2: While this compound has some minimal solubility in PBS at pH 7.2, it is not recommended to dissolve it directly in aqueous buffers.[1][6] This approach often leads to incomplete dissolution and inaccurate concentrations. The standard and most reliable method is to first dissolve this compound in an organic solvent and then dilute that stock solution into your aqueous buffer.[5]

Q3: How should I store this compound?

A3: this compound as a solid should be stored at -20°C, where it is stable for at least two years.[6] Once dissolved in an organic solvent, the stock solution should be stored at -20°C or -80°C. It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles which can lead to degradation.[3]

Q4: How long are aqueous solutions of this compound stable?

A4: Aqueous solutions of prostaglandins are generally not stable and should be prepared fresh for each experiment and used the same day.[2][5] Storing aqueous solutions, even when frozen, can lead to precipitation and degradation of the compound.

Q5: What is the signaling pathway for this compound?

A5: this compound is a series-1 prostanoid and acts as an analog of Prostaglandin D2 (PGD2).[6] It exerts its biological effects by binding to and activating the same receptors as PGD2: the Prostaglandin D2 receptors DP1 (PTGDR1) and DP2 (PTGDR2, also known as CRTH2).[7] These are G-protein coupled receptors that trigger distinct downstream signaling cascades.

Data Presentation: this compound Solubility

The following table summarizes the solubility of Prostaglandin D1 in various common laboratory solvents.

Solvent Solubility Reference
Dimethylformamide (DMF)>100 mg/mL[6]
Ethanol>75 mg/mL[6]
Dimethyl Sulfoxide (DMSO)>50 mg/mL[6]
Phosphate Buffered Saline (PBS), pH 7.2>5 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound.

  • Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Add a sufficient volume of the chosen organic solvent (e.g., DMSO or ethanol) to the vial to achieve a high concentration (e.g., 10 mg/mL).

  • Cap the vial tightly and vortex gently until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.[1]

  • Dispense the stock solution into small, single-use aliquots in tightly sealed vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working this compound Solution for Cell Culture

This protocol details the dilution of the organic stock solution into an aqueous medium for in vitro experiments.

  • Thaw a single-use aliquot of the this compound organic stock solution and bring it to room temperature.

  • Gently warm the desired volume of cell culture medium or buffer (e.g., PBS) to 37°C.[1]

  • While vigorously vortexing the pre-warmed medium, slowly add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Ensure the final concentration of the organic solvent is minimal and non-toxic to the cells (e.g., typically ≤0.1% for DMSO).

  • Use the freshly prepared aqueous this compound solution immediately. Do not store it for later use.[1][5]

Visualizations

This compound Signaling Pathway

PGD1_Signaling_Pathway This compound Prostaglandin D1 (this compound) DP1 DP1 Receptor (PTGDR1) This compound->DP1 DP2 DP2 Receptor (CRTH2) This compound->DP2 Gs Gαs DP1->Gs activates Gi Gαi DP2->Gi activates AC Adenylyl Cyclase Gs->AC activates Gi->AC inhibits PLC Phospholipase C (PLC) Gi->PLC activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response_DP1 Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cell_Response_DP1 Ca ↑ Intracellular Ca²⁺ PLC->Ca Cell_Response_DP2 Cellular Response (e.g., Chemotaxis of Th2 cells, Eosinophils) Ca->Cell_Response_DP2

Caption: this compound signaling via DP1 and DP2 receptors.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Start Start: this compound Precipitation in Aqueous Buffer Check_Conc Is the final this compound concentration too high? Start->Check_Conc Lower_Conc Action: Lower the final This compound concentration. Check_Conc->Lower_Conc Yes Check_Dilution Was the dilution performed correctly? Check_Conc->Check_Dilution No Success Success: Clear Solution Lower_Conc->Success Improve_Dilution Action: Add stock solution slowly to pre-warmed, vortexing buffer. Check_Dilution->Improve_Dilution No Check_Solvent Is the final organic solvent % too low? Check_Dilution->Check_Solvent Yes Improve_Dilution->Success Adjust_Solvent Action: Ensure solvent % is sufficient for solubility but non-toxic to cells. Check_Solvent->Adjust_Solvent Yes Failure Issue Persists: Consult further technical support. Check_Solvent->Failure No Adjust_Solvent->Success

Caption: Workflow for addressing this compound precipitation.

References

Technical Support Center: Pgd1 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the degradation of Pgd1 in solution. As "this compound" can refer to several different molecules, please select the relevant section for your specific research needs.

  • Section 1: this compound Protein (Chlamydomonas reinhardtii) - A galactoglycerolipid lipase.

  • Section 2: this compound Protein (Saccharomyces cerevisiae) - A subunit of the Mediator complex.

  • Section 3: Prostaglandin D1 (this compound) - A lipid signaling molecule.

Section 1 & 2: this compound Protein from Chlamydomonas reinhardtii and Saccharomyces cerevisiae

Since specific degradation pathways for this compound proteins from Chlamydomonas reinhardtii and Saccharomyces cerevisiae are not extensively documented in publicly available literature, this section provides a comprehensive guide based on established principles of protein stabilization. These general strategies are applicable to most recombinant proteins.

Frequently Asked Questions (FAQs)

Q1: My purified this compound protein is degrading. What are the common causes?

A1: Protein degradation in solution is typically caused by one or more of the following factors:

  • Proteolysis: Contaminating proteases from the expression host (e.g., E. coli, yeast) can cleave your protein.

  • Oxidation: Reactive oxygen species can modify sensitive amino acid residues (e.g., methionine, cysteine), leading to loss of function and aggregation.[1]

  • pH and Buffer Instability: Suboptimal pH or buffer components can lead to denaturation and aggregation.[1][2]

  • Temperature Fluctuations: Elevated temperatures and repeated freeze-thaw cycles can cause denaturation and aggregation.[1][3][4]

  • Mechanical Stress: Vigorous vortexing or shearing can denature proteins.

  • Adsorption to Surfaces: Proteins can denature and be lost upon binding to glass or plastic surfaces, especially at low concentrations.[2]

Q2: How can I minimize proteolysis of my this compound protein?

A2: To minimize proteolytic degradation, consider the following:

  • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to reduce protease activity.[2]

  • Use Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and subsequent purification buffers.[1]

  • Host Strain Selection: For recombinant expression, use protease-deficient strains of E. coli or yeast.[5]

  • Purification Strategy: Employ affinity chromatography early in your purification scheme to rapidly separate this compound from the bulk of cellular proteases.

Q3: What are the optimal buffer conditions for storing this compound protein?

A3: The optimal buffer is protein-specific. However, here are some general guidelines for establishing a stable buffer environment:

  • pH: Maintain the pH of your buffer at a point where this compound is most stable, which is often near its isoelectric point (pI). Avoid pH extremes unless required for activity.[1]

  • Buffer System: Choose a buffer with a pKa within one pH unit of your desired storage pH. Common biological buffers include phosphate, Tris, and HEPES.[2]

  • Additives for Stability:

    • Glycerol (B35011) or Ethylene Glycol: At concentrations of 10-50%, these cryoprotectants can prevent ice crystal formation during freezing and stabilize the protein structure.[1][3]

    • Reducing Agents: To prevent oxidation of cysteine residues, include reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) at 1-5 mM.[1][3]

    • Non-denaturing Detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can help solubilize membrane-associated proteins.[2]

    • Inert Proteins: Adding a carrier protein like bovine serum albumin (BSA) to a final concentration of 1-5 mg/mL can prevent your protein of interest from adsorbing to surfaces, especially at low concentrations.[2]

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Loss of protein after purification Proteolytic degradationWork at 4°C, add protease inhibitors to all buffers.
Protein aggregation and precipitationOptimize buffer pH and ionic strength. Add stabilizing agents like glycerol.
Adsorption to labwareUse low-protein-binding tubes. Add a carrier protein like BSA.
Reduced activity of stored protein OxidationAdd reducing agents like DTT or BME to storage buffers.
Freeze-thaw damageAliquot protein into single-use volumes. Add cryoprotectants like glycerol.[1][3]
Incorrect storage temperatureStore at -80°C for long-term stability.[1]
Protein precipitates upon freezing Ice crystal formationFreeze samples rapidly in liquid nitrogen. Add cryoprotectants.
Buffer components precipitatingEnsure all buffer components are soluble at low temperatures.
Experimental Protocol: Buffer Optimization for this compound Stability

This protocol outlines a general workflow to determine the optimal buffer conditions for your this compound protein.

  • Purify this compound Protein: Start with a highly pure preparation of your this compound protein.

  • Buffer Screening: Prepare a matrix of buffers with varying pH, ionic strength, and additives.

    • pH range: Test a range of pH values (e.g., 6.0, 7.0, 8.0) using appropriate buffers (e.g., MES, phosphate, Tris).

    • Salt concentration: Test different concentrations of NaCl (e.g., 50 mM, 150 mM, 500 mM).

    • Additives: Test the effect of glycerol (e.g., 10%, 25%, 50%) and DTT (e.g., 1 mM).

  • Incubation: Aliquot your purified this compound into the different buffer conditions and incubate at various temperatures (e.g., 4°C, -20°C, -80°C) for different time points (e.g., 1 week, 1 month, 3 months). Include a control stored under your current conditions.

  • Analysis: After incubation, assess the stability of your protein using methods such as:

    • SDS-PAGE: To check for degradation (appearance of lower molecular weight bands).

    • Dynamic Light Scattering (DLS): To assess for aggregation.

    • Activity Assay: To determine if the protein retains its biological function.

Visualization of Protein Degradation Factors

This compound This compound Protein (Native State) Degraded Degraded/Aggregated this compound (Inactive) This compound->Degraded Degradation Proteolysis Proteolysis Proteolysis->this compound Oxidation Oxidation Oxidation->this compound pH_extremes Suboptimal pH pH_extremes->this compound Temp High Temperature/ Freeze-Thaw Temp->this compound Mechanical Mechanical Stress Mechanical->this compound cluster_storage Storage Conditions cluster_stability Stability Solid Solid at -20°C High High Stability (≥ 2 years) Solid->High Organic Organic Solvent at -20°C Organic->High Aqueous_Acidic Aqueous Buffer (Acidic pH) Moderate Moderate Stability (Days to Weeks) Aqueous_Acidic->Moderate Aqueous_Neutral Aqueous Buffer (Neutral pH) Low Low Stability (Hours to Days) Aqueous_Neutral->Low

References

PGD1 Off-Target Effects and Mitigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding, detecting, and mitigating off-target effects related to the experimental targeting of the hypothetical gene PGD1. The troubleshooting guides and FAQs are designed to address specific issues encountered during laboratory experiments, with a focus on gene-editing applications.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of gene editing?

Off-target effects refer to the unintended binding and modification of DNA at locations other than the intended target sequence.[1] In CRISPR-Cas9 gene editing, for instance, the guide RNA (gRNA) may direct the Cas9 nuclease to cut at genomic sites that have a similar, but not identical, sequence to the target, leading to unwanted mutations.[1][2]

Q2: What are the primary causes of off-target effects?

The main causes include:

  • Guide RNA (gRNA) Specificity: The gRNA sequence may have homology to other sites in the genome.[3]

  • Cas9 Nuclease Activity: The duration of active Cas9 protein in the cell can influence the likelihood of off-target cleavage.[2]

  • Delivery Method: The method used to introduce CRISPR components into cells can affect their concentration and persistence.[1]

  • Genomic Context: Chromatin accessibility and the DNA repair mechanisms of the cell can also play a role.

Q3: How can I predict potential off-target sites for my sgRNA?

Several in silico tools are available to predict potential off-target sites based on sequence homology.[1] These computational tools are considered "biased" methods as they provide predictions that require experimental validation.[1] One such tool for use in plants is CRISPR-PLANT v2.[4] It is recommended to use at least one in silico tool during the gRNA design phase to select for sequences with the lowest predicted off-target activity.[5][6]

Q4: What is the difference between biased and unbiased off-target detection methods?

  • Biased methods are computational tools that predict off-target sites based on sequence similarity to the on-target gRNA.[1][3]

  • Unbiased methods are experimental techniques that identify off-target events across the entire genome without prior prediction.[1][3] Examples include GUIDE-seq, CIRCLE-seq, and TEG-seq.

Troubleshooting Guides

Issue: High frequency of off-target mutations detected in my experiment.

If you are observing a high frequency of off-target effects, consider the following troubleshooting steps:

  • Re-evaluate Your sgRNA Design:

    • Action: Use multiple off-target prediction tools to re-analyze your sgRNA. If the current sgRNA has a low specificity score, redesign it to target a more unique genomic region.

    • Rationale: The design of the sgRNA is a critical determinant of specificity.[7]

  • Optimize Delivery Method and Dosage:

    • Action: If you are using plasmid DNA to deliver the CRISPR components, switch to ribonucleoprotein (RNP) complexes (Cas9 protein pre-complexed with sgRNA). Titrate the amount of RNP to the lowest effective concentration.

    • Rationale: RNPs are cleared from the cell more quickly than plasmids, reducing the time available for the Cas9 nuclease to cause off-target edits.[1][2]

  • Use a High-Fidelity Cas9 Variant:

    • Action: Substitute the wild-type Cas9 nuclease with a high-fidelity variant (e.g., SpCas9-HF1, eSpCas9(1.1), or HypaCas9).

    • Rationale: These engineered enzymes are designed to have reduced off-target activity while maintaining on-target efficiency.[2]

  • Consider Using a Nickase System:

    • Action: Instead of a single sgRNA and wild-type Cas9 which creates a double-strand break (DSB), use a pair of sgRNAs with a Cas9 nickase (a mutant Cas9 that only cuts one strand of the DNA).

    • Rationale: Two simultaneous single-strand breaks (nicks) in close proximity are required to generate a DSB, significantly increasing specificity because the likelihood of two independent off-target nicking events occurring close to each other is much lower.[4][7]

Issue: My in silico predictions do not match my experimental off-target results.

This is a common challenge, as computational predictions cannot fully capture the complexity of the cellular environment.

  • Employ an Unbiased, Genome-Wide Off-Target Detection Method:

    • Action: Use an experimental method that does not rely on prior predictions to identify off-target sites. Options include GUIDE-seq, CIRCLE-seq, Digenome-seq, or DISCOVER-seq.[7]

    • Rationale: These methods empirically identify the sites of Cas9 activity across the entire genome in your specific experimental system, providing a more accurate picture of off-target events.[7] Chromatin accessibility and other cellular factors can influence which predicted sites are actually cleaved.[7]

  • Validate a Broader Range of Predicted Sites:

    • Action: When validating predicted off-target sites, do not just test the top few candidates. Include sites with more mismatches or those located in different chromatin contexts.

    • Rationale: The scoring algorithms are not perfect, and sometimes lower-scoring sites can exhibit off-target cleavage while higher-scoring ones do not.

Quantitative Data Summary

The choice of off-target detection method involves a trade-off between sensitivity, cost, and biological relevance. The following table summarizes key features of common unbiased methods.

MethodPrincipleSensitivityCell-Based/In vitroKey AdvantageKey Limitation
GUIDE-seq Integration of a short double-stranded oligodeoxynucleotide (dsODN) tag at DSB sites in living cells.[2]HighCell-BasedDetects off-targets in a relevant cellular context.Requires transfection of dsODN, which can have its own effects.
CIRCLE-seq In vitro cleavage of circularized genomic DNA followed by sequencing.Very HighIn vitroHighly sensitive and does not require cellular delivery.Lacks the context of cellular chromatin and DNA repair.
TEG-seq In cellulo ligation of a dsDNA tag to DSBs, followed by tag-based enrichment and sequencing.[2]HighCell-BasedHigh sensitivity for detecting low-frequency off-target events.[2]Can be technically complex.
Digenome-seq In vitro digestion of genomic DNA with Cas9 RNP followed by whole-genome sequencing to identify cleavage sites.ModerateIn vitroDoes not require modification of DNA or special reagents.May not reflect in vivo cleavage sites accurately.

Experimental Protocols

Protocol: Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)

This protocol provides a high-level overview of the GUIDE-seq method.

1. Cell Preparation and Transfection:

  • Plate cells to be at the appropriate confluency for transfection.

  • Co-transfect the cells with the Cas9-gRNA expression vector (or RNP) and the double-stranded oligodeoxynucleotide (dsODN) tag.

2. Genomic DNA Extraction:

  • After a suitable incubation period (e.g., 72 hours), harvest the cells and extract high-quality genomic DNA.

3. DNA Fragmentation:

  • Shear the genomic DNA to an appropriate size (e.g., 300-500 bp) using sonication or enzymatic methods.

4. End-Repair and A-tailing:

  • Perform end-repair on the fragmented DNA to create blunt ends, followed by the addition of a single 'A' nucleotide to the 3' ends.

5. Adapter Ligation:

  • Ligate sequencing adapters to the A-tailed DNA fragments.

6. PCR Amplification (Two Rounds):

  • Round 1: Perform PCR using primers specific to the sequencing adapter and the integrated dsODN tag. This selectively amplifies the junctions between the tag and the genomic DNA.

  • Round 2: Perform a second round of PCR to add the full sequencing adapters and indexes.

7. Sequencing and Data Analysis:

  • Sequence the resulting library on a next-generation sequencing platform.

  • Align the reads to the reference genome to identify the integration sites of the dsODN tag, which correspond to the locations of double-strand breaks.

Visualizations

experimental_workflow cluster_design In Silico Design cluster_experiment Experimental Phase cluster_analysis Data Analysis sgRNA_design sgRNA Design & Off-Target Prediction transfection Cell Transfection (Cas9, sgRNA, dsODN) sgRNA_design->transfection Select best candidate gDNA_extraction Genomic DNA Extraction transfection->gDNA_extraction library_prep GUIDE-seq Library Prep gDNA_extraction->library_prep sequencing Next-Gen Sequencing library_prep->sequencing alignment Sequence Alignment to Genome sequencing->alignment peak_calling Peak Calling to Identify Off-Target Sites alignment->peak_calling validation Validation of Top Candidates peak_calling->validation

Caption: Workflow for off-target analysis using GUIDE-seq.

logical_relationship cluster_factors Factors Influencing Off-Target Effects mitigation Mitigation Strategy sgRNA sgRNA Design mitigation->sgRNA Optimize cas9_type Cas9 Variant mitigation->cas9_type Select High-Fidelity delivery Delivery Method mitigation->delivery Use RNP concentration Concentration mitigation->concentration Titrate to Minimum Effective

Caption: Key strategies to mitigate off-target effects.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor Phosphorylates pgd1_target This compound (Target Gene) pgd1_target->transcription_factor Inhibits (hypothetical) nucleus Gene Expression (Proliferation, Survival) transcription_factor->nucleus Translocates to Nucleus

Caption: Hypothetical this compound involvement in a MAPK signaling pathway.

References

Technical Support Center: Improving PGD1 Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the in vivo delivery of Prostaglandin (B15479496) D1 (PGD1). The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues related to this compound stability, formulation, and biological activity.

Q1: Why is the in vivo efficacy of my free this compound so low and its half-life so short?

A: Naturally occurring prostaglandins (B1171923) like this compound are very rapidly metabolized and inactivated in circulation, primarily through enzymatic degradation.[1][2] The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) quickly converts prostaglandins into their inactive keto-metabolites.[2] This instantaneous and comprehensive metabolism, especially in the lungs, leads to a very short biological half-life (often in the range of seconds to minutes) and limits the therapeutic efficiency of systemically administered free this compound.[2][3]

Q2: My this compound formulation shows poor solubility in aqueous buffers. How can I improve this?

A: this compound, like other prostaglandins, is a lipid autacoid with inherently poor water solubility. This can lead to challenges in preparing formulations for in vivo administration and can limit bioavailability.[4] Several strategies can be employed to enhance solubility:

  • Co-solvents: Using biocompatible organic solvents like ethanol (B145695) or propylene (B89431) glycol in the formulation can improve solubility.[5]

  • Complexation: Cyclodextrins can be used to form inclusion complexes with this compound, effectively encapsulating the hydrophobic molecule within a hydrophilic shell to improve aqueous solubility.[6]

  • Lipid-Based Formulations: Encapsulating this compound within lipid-based carriers such as liposomes, nanoemulsions, or solid lipid nanoparticles is a highly effective strategy.[6][7] These carriers can accommodate lipophilic drugs and improve their dispersion in aqueous environments.[8]

Q3: I'm observing significant off-target effects in my experiments. How can I improve the targeting of this compound?

A: Off-target effects arise when a therapeutic agent acts on tissues other than the intended target. Due to their potent and widespread biological activities, prostaglandins can cause various side effects.[9][10] To improve targeting, consider these approaches:

  • Local Administration: Whenever possible, administering the this compound formulation directly to the target site (e.g., topical application, intra-articular injection) can minimize systemic exposure.[1]

  • Targeted Nanocarriers: Modify the surface of your delivery vehicle (e.g., liposomes, nanoparticles) with ligands (antibodies, peptides, aptamers) that specifically bind to receptors overexpressed on your target cells or tissue. This active targeting strategy can significantly enhance drug accumulation at the desired site.

Q4: There is high variability between my experimental replicates. What are the common causes?

A: High variability in in vivo experiments with this compound can stem from several factors related to formulation and handling:

  • Formulation Instability: If this compound is not properly encapsulated, it can degrade rapidly, leading to inconsistent dosing. Nanoparticle or liposome (B1194612) formulations can sometimes aggregate if not prepared correctly, affecting their pharmacokinetic profile.[8] Ensure your formulation is stable and has a uniform particle size distribution.

  • Inconsistent Handling: Prostaglandins are sensitive to temperature and pH. Ensure all experimental protocols, from formulation preparation to animal dosing, are strictly standardized.

  • Biological Variation: Inherent physiological differences between individual animals can contribute to variability. Ensure proper randomization and use a sufficient number of animals to achieve statistical power.

Data Presentation: Comparison of Delivery Strategies

While direct comparative data for this compound formulations is limited, the following tables provide a summary of pharmacokinetic parameters for other prostaglandin analogues in different delivery systems and an overview of common nanocarrier characteristics to guide formulation choice.

Table 1: Pharmacokinetic Profiles of Prostaglandin Analogues with Different Administration Routes

Prostaglandin Analogue Administration Route Time to Peak Plasma Conc. (Tmax) Key Observation
Carboprost Intramuscular ~20 minutes Slow decline after peak.[1]
Gemeprost Vaginal 2 - 3 hours Detectable levels for at least 6-8 hours.[1]
Misoprostol Oral ~30 minutes Rapid peak and decline.[1]
Misoprostol Vaginal 70 - 80 minutes Slower absorption, longer-lasting plasma levels.[1]

| Misoprostol | Sublingual | ~30 minutes | Peak similar to oral, but significantly slower decline.[1] |

Table 2: Characteristics of Common Nanocarriers for Prostaglandin Delivery

Carrier Type Core Composition Typical Size Range Key Advantages for this compound Delivery
Liposomes Aqueous Core, Lipid Bilayer 80 - 200 nm Biocompatible; encapsulates both hydrophilic and hydrophobic drugs; surface can be modified for targeting.[7][8]
Polymeric Nanoparticles Biodegradable Polymer (e.g., PLGA) 100 - 300 nm Provides sustained/controlled release; protects drug from degradation; enhances stability.[7][11][12]
Solid Lipid Nanoparticles (SLNs) Solid Lipid Matrix 50 - 1000 nm High drug loading for lipophilic drugs; good biocompatibility; avoids organic solvents in some preparation methods.

| Nanoemulsions | Liquid Lipid Core | 20 - 200 nm | High solubility for lipophilic drugs; large surface area for absorption.[6] |

Experimental Protocols

This section provides a detailed methodology for a common and effective method for encapsulating this compound.

Protocol: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating this compound using the thin-film hydration method followed by sonication or extrusion.

Materials:

  • Phospholipids (e.g., DSPC, DPPC) and Cholesterol (e.g., in a 4:1 molar ratio)

  • This compound

  • Organic Solvent: Chloroform or a Chloroform:Methanol mixture (e.g., 9:1 v/v)[13]

  • Aqueous Hydration Buffer: Phosphate-Buffered Saline (PBS, pH 7.4) or another buffer of choice[14]

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Bath or probe sonicator / Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid & Drug Dissolution:

    • Weigh the desired amounts of lipids (e.g., DSPC, Cholesterol) and this compound.

    • Dissolve the lipids and this compound in the organic solvent in the round-bottom flask.[13][14] Swirl gently until a clear, homogenous solution is obtained.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid transition temperature (Tc) to facilitate solvent evaporation.

    • Slowly reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.[14]

  • Drying:

    • Once the film is formed, place the flask under a high vacuum for at least 2-3 hours (or overnight) to remove any residual organic solvent.[14]

  • Hydration:

    • Warm the aqueous hydration buffer (PBS) to a temperature above the Tc of the lipids.

    • Add the warm buffer to the flask containing the dry lipid film.[14]

    • Agitate the flask by hand or by continued rotation on the evaporator (without vacuum) until the lipid film is fully suspended in the buffer. This process results in the formation of large, multilamellar vesicles (MLVs).

  • Size Reduction (Sizing):

    • To produce smaller, more uniform vesicles (SUVs), the MLV suspension must be downsized. Two common methods are:

      • Sonication: Submerge the flask in a bath sonicator or use a probe sonicator.[13][15] Sonicate in cycles (e.g., 5 minutes on, 2 minutes off) on ice to prevent overheating, until the suspension becomes translucent.

      • Extrusion (Recommended): Load the MLV suspension into a liposome extruder. Force the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a set number of passes (e.g., 11-21 times). This method yields a more homogenous size distribution than sonication.

  • Purification & Characterization:

    • (Optional) Remove any unencapsulated this compound by ultracentrifugation or size exclusion chromatography.

    • Characterize the final liposome formulation for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent and quantifying the this compound content using HPLC or LC-MS/MS.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in this compound delivery research.

G start Low In Vivo Efficacy of this compound Observed check_stability Assess this compound Stability in Formulation start->check_stability check_pk Evaluate Pharmacokinetics (PK Profile) start->check_pk check_dose Review Dosing Regimen & Route start->check_dose unstable Is this compound Degrading? check_stability->unstable rapid_clearance Rapid Clearance or Low Bioavailability? check_pk->rapid_clearance dose_issue Is Dose Sub-optimal? check_dose->dose_issue unstable->check_pk No improve_formulation SOLUTION: Improve Formulation (e.g., Liposomes, Nanoparticles, PEGylation) unstable->improve_formulation Yes rapid_clearance->check_dose No change_delivery SOLUTION: Modify Delivery System (e.g., Add Targeting Ligands, Use Sustained Release) rapid_clearance->change_delivery Yes adjust_dose SOLUTION: Adjust Dose/Frequency or Change Admin Route (e.g., Local Delivery) dose_issue->adjust_dose Yes end_node Re-evaluate Efficacy dose_issue->end_node No improve_formulation->end_node change_delivery->end_node adjust_dose->end_node

Caption: Troubleshooting workflow for low in vivo this compound efficacy.

G center Poor In Vivo this compound Bioavailability & Efficacy c1 Rapid Enzymatic Metabolism (e.g., by 15-PGDH) center->c1 c2 Low Aqueous Solubility center->c2 c3 Non-Specific Distribution center->c3 c4 Rapid Systemic Clearance center->c4 r1 Short Biological Half-Life c1->r1 s1 Advanced Formulation Strategies (Nanocarriers) c1->s1 r2 Difficulty in Formulation c2->r2 c2->s1 r3 Off-Target Side Effects c3->r3 c3->s1 r4 Sub-therapeutic Concentrations at Target Site c4->r4 c4->s1 r1->center r2->center r3->center r4->center

Caption: Interconnected challenges in systemic this compound delivery.

G A 1. Dissolve this compound & Lipids in Organic Solvent B 2. Create Thin Film via Rotary Evaporation A->B C 3. Dry Film Thoroughly Under High Vacuum B->C D 4. Hydrate Film with Aqueous Buffer > Tc C->D E Formation of Multilamellar Vesicles (MLVs) D->E F 5. Size Reduction (Sizing) E->F G Extrusion (Recommended) F->G H Sonication F->H I 6. Final Product: This compound-Loaded SUVs G->I H->I

Caption: Workflow for preparing this compound-loaded liposomes.

References

Technical Support Center: PGD2 (Prostaglandin D2) Experimental Variability and Controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of PGD2 experimentation.

Frequently Asked Questions (FAQs)

Q1: What is PGD2 and what is its primary function?

Prostaglandin (B15479496) D2 (PGD2), also sometimes referred to as Prostaglandin D1 (PGD1), is a biologically active lipid mediator derived from arachidonic acid.[1][2] It is involved in a wide range of physiological and pathological processes, including the regulation of sleep, inflammation, and allergic responses.[2][3] PGD2 exerts its effects by binding to and activating specific G-protein coupled receptors (GPCRs) on the cell surface, primarily the DP1 and DP2 (CRTH2) receptors.[3][4][5]

Q2: What are the main challenges and sources of variability in PGD2 experiments?

Researchers often encounter variability in PGD2 experiments due to several factors:

  • Analyte Instability: Prostaglandins (B1171923) are susceptible to degradation. Proper sample handling and storage are crucial to prevent this. It is recommended to add antioxidants during sample collection and keep samples at low temperatures.[6]

  • Low Endogenous Concentrations: PGD2 is often present at very low levels in biological samples, which can make detection and quantification challenging.[6]

  • Interfering Isomers: The presence of structurally similar prostaglandins can interfere with assays, leading to inaccurate measurements. Chromatographic separation is essential to distinguish between these isomers.[6]

  • Sample Matrix Effects: The biological matrix of the sample (e.g., plasma, serum, cell culture media) can interfere with assay performance. The use of stable isotope-labeled internal standards is highly recommended to correct for these effects, particularly in mass spectrometry-based methods.[6]

  • Inter-individual and Intra-tissue Variability: Significant biological variation can exist between different subjects and even within different regions of the same tissue.[7] Careful experimental design, including proper randomization and the use of a sufficient number of biological replicates, is necessary to account for this.[7][8]

Q3: What are the essential controls to include in my PGD2 experiments?

To ensure the reliability and reproducibility of your results, the following controls are critical:

  • Vehicle Control: This control consists of the solvent used to dissolve the PGD2 or other test compounds and is essential for determining the baseline response in the absence of the analyte.[9]

  • Positive Control: A known agonist or stimulant for the pathway being investigated should be used to confirm that the experimental system is responsive. For example, when measuring cAMP levels, forskolin (B1673556) can be used as a positive control.[9]

  • Negative Control: In cell-based assays, using cells that do not express the receptor of interest can help confirm the specificity of the observed effects.

  • Stable Isotope-Labeled Internal Standard (for LC-MS/MS): A deuterated version of PGD2 is crucial for accurate quantification as it mimics the behavior of the analyte during sample preparation and analysis, correcting for variability.[6]

  • No-Template Control (for qPCR): When analyzing the expression of PGD2-related genes, a no-template control is necessary to check for contamination.

Q4: I am getting no or a very low signal in my PGD2 ELISA. What are the possible causes and solutions?

Low or no signal in an ELISA can be due to several factors. Here is a troubleshooting table to guide you:

Possible Cause Recommended Solution
Degradation of PGD2 Ensure proper sample collection and storage on ice or at -80°C. Prepare standards fresh.[6]
Incorrect Plate Washing Ensure adequate washing to remove unbound components. Follow the kit manufacturer's instructions for the number of washes and wash buffer volume.[10][11]
Reagent Preparation Error Double-check all reagent dilutions and ensure they were prepared correctly and are not expired.[11]
Insufficient Incubation Time/Temperature Adhere to the incubation times and temperatures specified in the protocol.[10][11]
Inactive Enzyme Conjugate Verify the storage conditions and expiration date of the enzyme conjugate.

Q5: My LC-MS/MS results for PGD2 are not reproducible. How can I improve this?

Lack of reproducibility in LC-MS/MS analysis of prostaglandins is a common issue. Consider the following to enhance consistency:

  • Consistent Sample Preparation: Standardize your sample extraction protocol. Solid-phase extraction (SPE) is a common method for cleaning up and concentrating prostaglandins from biological matrices.[1] Ensure the pH of the sample is optimized for retention on the SPE column.[6]

  • Use of an Internal Standard: The use of a stable isotope-labeled internal standard (e.g., PGD2-d4) is paramount for correcting for variability during sample extraction, chromatography, and ionization.[6]

  • Chromatographic Separation: Optimize your liquid chromatography method to achieve good separation of PGD2 from its isomers, which can have the same mass and produce similar fragments.[6]

  • Instrument Calibration: Regularly calibrate the mass spectrometer to ensure mass accuracy and sensitivity.

Experimental Protocols & Methodologies

PGD2 Signaling Pathway

PGD2 mediates its biological effects by binding to two main G-protein coupled receptors: DP1 and DP2 (CRTH2). The activation of these receptors initiates distinct downstream signaling cascades.

PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 binds DP2 DP2 (CRTH2) Receptor PGD2->DP2 binds Gs Gs DP1->Gs Gi Gi DP2->Gi activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene Gi->AC inhibits PLC PLC Gi->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC activates PGD2_Experimental_Workflow cluster_analysis Analysis Options SampleCollection 1. Sample Collection (e.g., Plasma, Tissue, Cell Culture Supernatant) - Add antioxidants - Keep on ice Extraction 2. Extraction - Add stable isotope-labeled internal standard - Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction SampleCollection->Extraction Analysis 3. Analysis Method Extraction->Analysis ELISA ELISA LCMS LC-MS/MS CellAssay Cell-based Assay DataProcessing 4. Data Processing & Analysis Interpretation 5. Interpretation of Results DataProcessing->Interpretation ELISA->DataProcessing LCMS->DataProcessing CellAssay->DataProcessing Troubleshooting_Cell_Assay Start Start: Inconsistent Results in Cell-Based Assay CheckCells Are cells healthy and in the correct growth phase? Start->CheckCells CheckReagents Are reagents (PGD2, controls) prepared correctly and not degraded? CheckCells->CheckReagents Yes OptimizeCells Optimize cell culture conditions: - Check for contamination - Use cells at a consistent passage number - Ensure optimal seeding density CheckCells->OptimizeCells No CheckProtocol Is the experimental protocol being followed consistently? CheckReagents->CheckProtocol Yes PrepareFresh Prepare fresh reagents: - Aliquot and store PGD2 stock at -80°C - Use fresh media and buffers CheckReagents->PrepareFresh No CheckReadout Is the detection method (e.g., plate reader) functioning correctly? CheckProtocol->CheckReadout Yes StandardizeProtocol Standardize the protocol: - Consistent incubation times - Uniform cell handling techniques - Use of automated liquid handlers if possible CheckProtocol->StandardizeProtocol No CalibrateInstrument Calibrate and maintain the instrument according to manufacturer's instructions. CheckReadout->CalibrateInstrument No End End: Improved Reproducibility CheckReadout->End Yes OptimizeCells->CheckCells PrepareFresh->CheckReagents StandardizeProtocol->CheckProtocol CalibrateInstrument->CheckReadout

References

Pgd1 batch-to-batch consistency issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pgd1. This resource is designed for researchers, scientists, and drug development professionals to address potential batch-to-batch consistency issues and provide guidance for successful experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing variable results with different lots of this compound. What are the common causes?

A1: Batch-to-batch variability can stem from several factors during the manufacturing and handling of recombinant proteins like this compound. Key contributors include minor differences in protein folding, post-translational modifications, or the presence of aggregates. It is also essential to consider variations in your experimental setup, such as cell passage number and reagent preparation.[1][2] To mitigate this, we recommend performing a small-scale validation experiment for each new lot.

Q2: How can we validate a new batch of this compound to ensure it is consistent with our previous lots?

A2: We recommend a side-by-side comparison of the new lot with a previously validated lot that you have reserved. A dose-response experiment is ideal for this purpose. Key readouts should be compared, such as the EC50 value in a cell-based assay or the signal intensity in a Western blot. Consistent results between the old and new lots will validate the new batch for your experimental system.

Q3: My this compound is not showing any biological activity in our cell-based assay.

A3: There are several potential reasons for a lack of activity. First, ensure proper storage and handling of the this compound aliquot; repeated freeze-thaw cycles can lead to degradation.[3] Second, confirm that the cells used are at a low passage number and express the target receptor for this compound. Finally, verify the concentration of this compound used, as the optimal concentration can vary between cell lines and assay formats.[3]

Q4: We are observing precipitation of this compound when diluting it into our aqueous buffer.

A4: this compound, like many proteins, can be sensitive to buffer conditions. Precipitation may occur if the concentration of the protein exceeds its solubility limit in the specific buffer or if the final concentration of the cryoprotectant (like glycerol) is too low to maintain solubility. We recommend preparing a concentrated stock solution in a recommended solvent and then diluting it into your final aqueous buffer with gentle mixing, just before use.

Troubleshooting Guides

This section provides structured guidance to troubleshoot common issues encountered during experiments with this compound.

Issue 1: Inconsistent Results Between this compound Batches
Possible Cause Suggested Solution
Inherent Batch-to-Batch Variation Perform a bridging experiment to compare the new lot with a previously validated lot. Determine the relative potency of the new lot and adjust the concentration accordingly.
Improper Aliquoting and Storage Upon receiving a new vial, create single-use aliquots to avoid repeated freeze-thaw cycles.[3] Store at the recommended temperature.
Variability in Experimental Conditions Standardize all experimental parameters, including cell density, passage number, and incubation times.[4]
Reagent Inconsistency Ensure all other reagents, such as cell culture media and buffers, are from consistent lots.
Issue 2: Low or No Activity of this compound
Possible Cause Suggested Solution
Protein Degradation Verify that the this compound has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Run a small aliquot on an SDS-PAGE gel to check for protein integrity.
Incorrect Protein Concentration Re-measure the protein concentration of your stock solution using a standard method like a BCA assay.
Cell Line Issues Use cells with a low passage number. Confirm the expression of the this compound receptor via qPCR or Western blot.
Assay Conditions Optimize the assay parameters, such as incubation time and cell density.

Experimental Protocols

Protocol 1: Validating a New Lot of this compound using a Cell-Based Assay

This protocol describes a typical dose-response experiment to compare the activity of a new lot of this compound against a reference lot.

  • Cell Preparation: Plate your target cells at a predetermined density in a 96-well plate and incubate overnight.

  • Reagent Preparation:

    • Thaw a single-use aliquot of both the new this compound lot and the reference this compound lot.

    • Prepare a series of dilutions for each lot in the appropriate assay buffer. A typical 8-point dilution series starting from 10X the expected EC50 is recommended.

  • Treatment:

    • Remove the culture medium from the cells.

    • Add the prepared this compound dilutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the predetermined optimal time for your assay.

  • Data Acquisition: Measure the biological response using your established readout (e.g., luminescence, fluorescence).

  • Data Analysis:

    • Normalize the data for each lot to the vehicle control.

    • Plot the dose-response curves for both lots.

    • Calculate the EC50 for each lot and compare the values. The EC50 of the new lot should be within an acceptable range of the reference lot.

Protocol 2: Quality Control Check for this compound Integrity by SDS-PAGE

This protocol allows for a quick visual check of the purity and integrity of a this compound batch.

  • Sample Preparation:

    • Thaw an aliquot of this compound.

    • Prepare a sample by diluting the this compound in a reducing sample buffer.

    • Heat the sample at 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the prepared sample onto a polyacrylamide gel.

    • Include a molecular weight marker.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining:

    • Stain the gel with a Coomassie Brilliant Blue solution.

    • Destain the gel until the protein bands are clearly visible against a clear background.

  • Analysis:

    • Examine the gel for a prominent band at the expected molecular weight of this compound.

    • The presence of significant lower molecular weight bands may indicate degradation, while high molecular weight smears could suggest aggregation.

Visualizations

This compound Signaling Pathway

Pgd1_Signaling_Pathway This compound This compound Receptor This compound Receptor This compound->Receptor G_Protein G-Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: A diagram of the hypothetical this compound signaling pathway.

Troubleshooting Logic for this compound Batch Inconsistency

Troubleshooting_Logic Start Inconsistent Results Observed Check_Storage Check this compound Storage & Handling Start->Check_Storage Run_QC Run SDS-PAGE & Concentration Check Check_Storage->Run_QC OK Validate_Lot Perform Side-by-Side Lot Comparison Run_QC->Validate_Lot OK Review_Protocol Review Experimental Protocol Validate_Lot->Review_Protocol Discrepancy Found Check_Cells Verify Cell Health & Passage Number Review_Protocol->Check_Cells Check_Reagents Check Other Reagents Check_Cells->Check_Reagents Contact_Support Contact Technical Support Check_Reagents->Contact_Support Issue Persists

References

Technical Support Center: Pgd1 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prostaglandin (B15479496) D1 (Pgd1) mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound by mass spectrometry, from sample preparation to data interpretation.

Q1: I am not seeing a signal for this compound, or the signal is very low. What are the possible causes and solutions?

A1: No or low signal for this compound is a common issue and can stem from several factors throughout the experimental workflow.

  • Sample Stability: this compound, like other prostaglandins (B1171923), is susceptible to degradation. It is recommended that sample preparation be completed within 8 hours.[1] If storage is necessary, samples should be kept at -80°C, as significant degradation has been observed at -20°C.[1]

  • Extraction Inefficiency: Inefficient Solid Phase Extraction (SPE) can lead to poor recovery of this compound. Ensure the SPE cartridge is properly conditioned and that the pH of the sample is adjusted to an acidic range (around 3.5-4.0) to facilitate retention of the acidic this compound molecule on the sorbent.

  • Ionization Issues: this compound contains a carboxylic acid group and is best ionized in negative electrospray ionization (ESI) mode. Ensure your mass spectrometer is operating in negative ion mode and that the source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for prostaglandin analysis.

  • Incorrect MRM Transitions: Using incorrect or sub-optimal Multiple Reaction Monitoring (MRM) transitions will result in a weak or absent signal. A commonly used transition for this compound is the precursor ion m/z 353 transitioning to the product ion m/z 235.

Q2: My this compound peak has a poor shape (e.g., broad, tailing, or split). How can I improve it?

A2: Poor peak shape is often related to chromatography or issues with the sample matrix.

  • Chromatographic Separation: Ensure your analytical column is appropriate for lipid analysis (e.g., a C18 column). The mobile phase composition is also critical; a common mobile phase for prostaglandin analysis consists of a gradient of water and acetonitrile (B52724) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Sample Matrix Effects: Co-eluting substances from the biological matrix can interfere with the chromatography and ionization of this compound. Improve your sample clean-up procedure, for instance, by optimizing the wash steps during Solid Phase Extraction (SPE) to remove interfering compounds.

  • Column Overloading: Injecting too much sample can lead to peak broadening and splitting. Try diluting your sample or injecting a smaller volume.

Q3: I am observing high background noise in my chromatogram. What can I do to reduce it?

A3: High background noise can mask the this compound signal and affect quantification.

  • Solvent and Reagent Purity: Use high-purity solvents and reagents (e.g., LC-MS grade) for your mobile phases and sample preparation to avoid introducing contaminants.

  • Sample Clean-up: As mentioned previously, a thorough sample clean-up is crucial. A well-optimized SPE protocol will significantly reduce matrix components that can contribute to high background.

  • LC-MS System Contamination: The LC-MS system itself can be a source of contamination. Regularly flush the system with appropriate cleaning solutions.

Q4: My quantitative results are not reproducible. What are the likely sources of variability?

A4: Lack of reproducibility can be frustrating and can arise from inconsistencies in sample handling and analysis.

  • Internal Standard Use: The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended to account for variability in sample preparation, injection volume, and matrix effects.

  • Sample Handling: Ensure consistent timing and temperature for all sample preparation steps. Prostaglandins are sensitive to temperature fluctuations.

  • Instrument Stability: Perform regular calibration and maintenance of your LC-MS system to ensure consistent performance.

Quantitative Data Summary

The following table summarizes typical concentration ranges and limits of detection for PGD2, a structurally similar prostaglandin to this compound, in various biological matrices. These values can serve as a general reference for this compound analysis.

AnalyteMatrixConcentration RangeLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reference(s)
PGD2Cell Culture Supernatant0.10 - 500 ng/mLLOD: 20 pg/mL, LOQ: 100 pg/mL[1]
PGD2Cell Culture Supernatant-LOD: 8-44 pg/mL[2]
PGD2 MetaboliteHuman Urine1.08 ± 0.72 ng/mg creatinine~50 pg[3]
PGE2Human Plasma4.8 ± 1.0 pg/mL (late pregnancy)-[4]

Experimental Protocols

Detailed Protocol for this compound Extraction from Plasma using Solid Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction of this compound from human plasma. Optimization may be required based on specific laboratory conditions and equipment.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 1 mL of plasma, add a known amount of a suitable internal standard (e.g., this compound-d4).

    • Acidify the plasma to pH 3.5-4.0 with a dilute acid (e.g., 1 M citric acid or 2% formic acid). This step is crucial for the efficient retention of this compound on the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by sequentially passing 2 mL of methanol (B129727) followed by 2 mL of water through the cartridge. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of water to remove polar interferences.

    • Follow with a wash of 2 mL of a weak organic solvent solution (e.g., 15% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the this compound and internal standard from the cartridge with 2 mL of an appropriate organic solvent, such as methanol or a mixture of hexane (B92381) and ethyl acetate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 30-40°C).

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase of your LC method.

LC-MS/MS Analysis of this compound
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute this compound. The gradient should be optimized to achieve good separation from other prostaglandins and matrix components.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Precursor ion (Q1): m/z 353; Product ion (Q3): m/z 235.

    • Internal Standard: Use a corresponding deuterated standard (e.g., this compound-d4) with its specific MRM transition.

    • Optimization: Optimize collision energy and other MS parameters to maximize the signal for the this compound transition.

Visualizations

Logical Troubleshooting Workflow for Low/No this compound Signal

Troubleshooting_Low_Signal Start Start: Low or No this compound Signal Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_LC Evaluate Chromatography Start->Check_LC Check_MS Verify Mass Spectrometer Settings Start->Check_MS Stability Sample Stability: - Processed within 8h? - Stored at -80°C? Check_Sample_Prep->Stability Degradation? Extraction SPE Efficiency: - pH acidified? - Correct conditioning? Check_Sample_Prep->Extraction Poor Recovery? IS_Use Internal Standard: - IS signal present? Check_Sample_Prep->IS_Use Variability? Peak_Shape Peak Shape: - Broad or tailing? Check_LC->Peak_Shape Retention_Time Retention Time: - Consistent? Check_LC->Retention_Time Ionization_Mode Ionization Mode: - Negative ESI? Check_MS->Ionization_Mode MRM_Transitions MRM Transitions: - Correct m/z values? Check_MS->MRM_Transitions MS_Tune Instrument Tune: - Recently calibrated? Check_MS->MS_Tune Solution_Sample Action: - Re-prepare samples following protocol - Use fresh samples Stability->Solution_Sample Extraction->Solution_Sample IS_Use->Solution_Sample Solution_LC Action: - Optimize LC gradient - Check for column issues Peak_Shape->Solution_LC Retention_Time->Solution_LC Solution_MS Action: - Optimize MS source parameters - Confirm MRM transitions Ionization_Mode->Solution_MS MRM_Transitions->Solution_MS MS_Tune->Solution_MS

Caption: Troubleshooting workflow for low or no this compound signal.

Experimental Workflow for this compound Analysis

Pgd1_Workflow Sample_Collection 1. Plasma Sample Collection (+ Internal Standard) Sample_Pretreatment 2. Sample Pre-treatment (Acidification) Sample_Collection->Sample_Pretreatment SPE 3. Solid Phase Extraction (SPE) Sample_Pretreatment->SPE Elution 4. Elution SPE->Elution Dry_Reconstitute 5. Dry-down & Reconstitution Elution->Dry_Reconstitute LC_Separation 6. LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection 7. MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for this compound analysis by LC-MS/MS.

This compound Signaling Pathway

Pgd1_Signaling This compound Prostaglandin D1 (this compound) DP1 DP1 Receptor This compound->DP1 binds DP2 DP2 Receptor (CRTH2) This compound->DP2 binds Gs Gαs DP1->Gs activates Gi Gαi DP2->Gi activates Ca_mobilization ↑ Intracellular Ca²⁺ DP2->Ca_mobilization AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down PKA Protein Kinase A (PKA) cAMP_up->PKA activates Cellular_Response_DP2 Cellular Response (e.g., Eosinophil chemotaxis, Th2 cell activation) Cellular_Response_DP1 Cellular Response (e.g., Vasodilation, Inhibition of platelet aggregation) PKA->Cellular_Response_DP1 Ca_mobilization->Cellular_Response_DP2

Caption: Simplified signaling pathway of Prostaglandin D1 via DP1 and DP2 receptors.

References

Technical Support Center: PGD1 Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prostaglandin D1 (PGD1) assay optimization. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of their this compound immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low sensitivity in a this compound assay?

Low sensitivity in a this compound assay, which is typically a competitive ELISA, can stem from several factors. The most common issues include suboptimal antibody concentrations, inefficient blocking, inappropriate incubation times or temperatures, and interference from the sample matrix.[1] For competitive assays, the concentration of the tracer (labeled this compound) is also a critical parameter that may require optimization.[2]

Q2: How can I improve the dynamic range of my this compound assay?

To improve the dynamic range, you can optimize the concentrations of the capture antibody and the enzyme-labeled conjugate.[3] Extending the standard curve with additional dilution points at the lower and upper ends can also help. Additionally, switching to a more sensitive substrate system, such as a chemiluminescent or fluorescent substrate, can significantly widen the dynamic range compared to colorimetric methods.[4]

Q3: What is the "matrix effect" and how does it affect my this compound measurements in biological samples?

The matrix effect refers to the interference caused by various components in a biological sample (e.g., plasma, serum, urine) on the quantification of the analyte (this compound).[5][6] These components, such as phospholipids, proteins, and salts, can either suppress or enhance the assay signal, leading to an underestimation or overestimation of the this compound concentration.[6][7][8] This can compromise sensitivity and reproducibility.[7]

Q4: Can I use reagents from different ELISA kits?

It is highly discouraged to mix and match reagents from different ELISA kits, even if they are for the same target. Buffers, antibodies, conjugates, and substrates are often optimized as a complete system.[9] Using components from different kits can lead to unpredictable results, high background, or a complete loss of signal.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound assay.

Problem 1: Weak or No Signal

A weak or absent signal is a common issue that can halt an experiment. The following Q&A format helps diagnose the potential cause.

Q: I'm not getting any signal, or the signal is extremely low across the entire plate. What should I check first?

A:

  • Reagent Preparation and Addition: Confirm that all reagents were prepared correctly and added in the proper sequence.[10] Ensure that no key reagent, like the this compound-enzyme conjugate or the substrate, was omitted.[10]

  • Reagent Integrity: Check the expiration dates of all kit components.[9] Expired reagents, especially the enzyme conjugate and substrate, can lose activity. Also, ensure reagents were stored at the recommended temperatures.[9]

  • Incubation Conditions: Verify that the incubation times and temperatures followed the protocol.[11][12] Insufficient incubation can lead to incomplete binding reactions. Conversely, temperatures that are too low can slow down reaction kinetics.[12]

  • Plate Reader Settings: Double-check that the plate reader is set to the correct wavelength for the substrate used.[10][12] For example, TMB substrate read after adding a stop solution typically requires a wavelength of 450 nm.[12]

Q: My standard curve looks fine, but my samples show no signal. What's the problem?

A:

  • Analyte Concentration: The this compound concentration in your samples may be below the detection limit of the assay.[12] Try testing a more concentrated sample or reducing the initial sample dilution factor.

  • Sample Matrix Interference: Components in your sample matrix could be interfering with the assay.[5][12] Consider performing a spike-and-recovery experiment to confirm this. Diluting the sample in the assay buffer can sometimes mitigate mild matrix effects.[8][13]

  • Sample Handling: Ensure samples were handled and stored correctly. This compound is a lipid mediator and can be unstable. Repeated freeze-thaw cycles should be avoided.

Problem 2: High Background

High background noise can mask the specific signal, reducing the assay's sensitivity and dynamic range.

Q: The signal is high and uniform across all wells, including the blanks. What causes this?

A:

  • Insufficient Washing: Inadequate washing is a primary cause of high background.[11] Ensure all wells are completely filled and aspirated during each wash step. Increasing the number of washes or adding a 30-second soak step can help.[11]

  • Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding of the antibody-enzyme conjugate to the plate.[11] You may need to try a different blocking agent or increase the blocking incubation time.

  • Conjugate Concentration Too High: The concentration of the this compound-enzyme conjugate may be too high, leading to non-specific binding.[10] Perform a titration to find the optimal concentration that provides a strong signal with low background.

  • Substrate Contamination or Over-incubation: The substrate solution should be colorless before use.[11] If it has a color, it may be contaminated or degraded. Also, avoid excessively long substrate incubation times, which can lead to high non-specific signal development.[9]

Problem 3: Poor Reproducibility (High CV%)

High coefficients of variation (CV%) between replicate wells indicate a lack of precision.

Q: My duplicate or triplicate wells show significant variation. How can I improve precision?

A:

  • Pipetting Technique: Inconsistent pipetting is a major source of variability.[11] Ensure your pipettes are properly calibrated and use fresh tips for each standard, control, and sample.[14] Avoid introducing bubbles into the wells.[15]

  • Inadequate Mixing: Ensure all reagents, standards, and samples are thoroughly mixed before adding them to the plate.[10]

  • Temperature Gradients ("Edge Effect"): Wells at the edge of the plate can experience different temperatures than the inner wells, leading to variability.[9][16] Ensure the plate is at room temperature before starting and incubate it in a stable environment, away from drafts.[9] Sealing the plate during incubations helps maintain a uniform temperature.[11][16]

  • Washing Technique: If using an automatic plate washer, ensure all ports are clean and dispensing/aspirating evenly across the plate.[10] If washing manually, be consistent with the force and volume used for each well.[11]

Key Experimental Protocols & Data

Protocol: Optimizing a Competitive this compound ELISA

This protocol provides a general framework. Key parameters for optimization are highlighted.

  • Plate Coating:

    • Dilute capture antibody (e.g., anti-PGD1 antibody) to a pre-determined concentration (Optimization Point: Titrate 1-10 µg/mL ) in a suitable coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate, pH 9.6).[10][17]

    • Add 100 µL to each well of a high-binding 96-well plate.

    • Incubate overnight at 4°C.[18]

  • Washing:

    • Aspirate the coating solution.

    • Wash the plate 3 times with 300 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (Optimization Point: Test different blockers, e.g., 1-5% BSA, Casein, or commercial blockers ).[18]

    • Incubate for 1-2 hours at room temperature (RT).[18]

  • Competitive Reaction:

    • Wash the plate 3 times as described above.

    • Add 50 µL of this compound standards or samples to the appropriate wells.

    • Add 50 µL of diluted this compound-HRP conjugate (Optimization Point: Titrate conjugate to find a concentration that gives a signal in the upper-mid range of the reader's linear response ).

    • Incubate for 1-2 hours at RT with gentle shaking.[18]

  • Detection:

    • Wash the plate 5 times, including a 30-second soak step on the final wash.[11]

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at RT for 15-30 minutes (Optimization Point: Adjust time to ensure the highest standard does not saturate ).

    • Add 100 µL of Stop Solution (e.g., 2N H₂SO₄).

  • Reading:

    • Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.

Data Presentation: Optimization Parameter Tables

The tables below illustrate how to structure data when optimizing key assay parameters. The values are hypothetical and serve as examples.

Table 1: Effect of Blocking Buffer on Signal-to-Noise Ratio

Blocking BufferMax Signal (B₀) (OD)Blank Signal (Noise) (OD)Signal-to-Noise Ratio (B₀ / Blank)
1% BSA in PBS1.850.1512.3
5% BSA in PBS1.790.1116.3
1% Casein in TBS2.100.1217.5
Commercial Blocker2.250.0828.1

Table 2: Titration of this compound-HRP Conjugate

Conjugate DilutionMax Signal (B₀) (OD)IC₅₀ (pg/mL)Comments
1:5,0002.95150High signal, may lead to saturation. Poor sensitivity.
1:10,0002.1075Good signal, improved sensitivity.
1:20,0001.2540 Optimal balance of signal and sensitivity.
1:40,0000.6025Signal may be too low for robust detection.

Visual Guides: Workflows and Principles

Diagram 1: Competitive ELISA Principle for this compound

G plate Well coated with Capture Antibody sample Add Sample (contains unlabeled this compound) plate->sample Step 1 tracer Add this compound-Enzyme Conjugate (labeled this compound) sample->tracer wash1 Wash to remove unbound components tracer->wash1 Competition & Incubation substrate Add Substrate wash1->substrate Step 3 signal Measure Signal (Inversely proportional to This compound in sample) substrate->signal Step 4

Caption: Workflow of a competitive ELISA for this compound detection.

Diagram 2: Troubleshooting Workflow for Low Signal

G start Problem: Weak or No Signal check_reagents Check Reagent Prep, Storage & Expiry Dates start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_protocol Verify Protocol Steps: Addition Order, Incubation Time/Temp reagents_ok->check_protocol Yes rerun Prepare Fresh Reagents & Rerun Assay reagents_ok->rerun No protocol_ok Protocol Followed? check_protocol->protocol_ok check_reader Confirm Plate Reader Wavelength Settings protocol_ok->check_reader Yes protocol_ok->rerun No reader_ok Settings Correct? check_reader->reader_ok optimize Proceed to Assay Optimization Steps reader_ok->optimize Yes reader_ok->rerun No

Caption: A decision tree for troubleshooting weak or no signal in an ELISA.

Diagram 3: Key Relationships in Assay Optimization

G sensitivity Higher Sensitivity inc_time Increase Incubation Time inc_time->sensitivity opt_ab Optimize Antibody/ Conjugate Conc. opt_ab->sensitivity opt_blocker Optimize Blocking low_bg Lower Background opt_blocker->low_bg opt_temp Increase Incubation Temp opt_temp->sensitivity high_sn Higher Signal-to-Noise low_bg->high_sn high_sn->sensitivity

Caption: Factors influencing higher sensitivity in immunoassays.

References

Technical Support Center: Prostaglandin D1 (PGD1) Vehicle Control Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered with vehicle controls in experiments involving Prostaglandin (B15479496) D1 (PGD1). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate vehicle for dissolving and administering this compound?

A1: Prostaglandin D1 is a hydrophobic lipid mediator and is practically insoluble in water. Therefore, a two-step procedure is typically required for preparing aqueous solutions for in vitro and in vivo experiments.

  • Initial Dissolution: this compound should first be dissolved in an organic solvent. Common choices include dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).

  • Aqueous Dilution: The resulting stock solution is then diluted into an aqueous buffer, such as phosphate-buffered saline (PBS) or cell culture medium, to the final desired concentration.

It is crucial to ensure that the final concentration of the organic solvent is minimal (ideally ≤ 0.1% for cell culture) to avoid off-target solvent effects.[1]

Q2: My this compound solution is cloudy or has a precipitate after dilution in an aqueous buffer. What should I do?

A2: Precipitation upon dilution is a common issue due to the low aqueous solubility of prostaglandins (B1171923). Here are several troubleshooting steps:

  • Vortex during dilution: Vigorously vortex the aqueous buffer while slowly adding the this compound stock solution. This promotes rapid mixing and can help keep the compound in solution.

  • Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Warm the aqueous buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock can increase its solubility.

  • Sonication: Gentle sonication can help to redissolve small precipitates. However, avoid prolonged sonication as it can generate heat and potentially degrade the this compound.

  • Lower the final concentration: The concentration of this compound may be exceeding its solubility limit in the final aqueous solution. Try using a lower final concentration if your experimental design permits.

Q3: Why is my vehicle control showing biological activity?

A3: A "vehicle control" should be inert, but can sometimes elicit a biological response. Potential causes include:

  • High concentration of organic solvent: Solvents like DMSO can have biological effects, including altering gene expression and inducing cellular differentiation, even at low concentrations.[1] It is essential to run a vehicle-only control group (containing the same final concentration of the solvent as the this compound-treated group) to differentiate the effects of this compound from those of the vehicle.

  • Contamination: The vehicle or this compound stock may be contaminated with bacteria, endotoxins, or other biologically active substances. Use sterile reagents and proper aseptic techniques.

  • Degradation products: this compound or other components in your vehicle may degrade into biologically active compounds.

Q4: How stable is this compound in solution, and how should I store it?

A4: Proper storage is critical for maintaining the stability and activity of this compound.

  • Solid Form: As a solid, this compound is stable for at least two years when stored at -20°C.[2]

  • Organic Stock Solutions: When dissolved in an organic solvent like DMSO or ethanol, this compound should be stored in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment. Prostaglandins are generally unstable in aqueous solutions, especially at basic pH (>7.4).[3] While specific quantitative stability data for this compound in aqueous solutions is limited, a study on the closely related Prostaglandin E1 (PGE1) showed significant degradation at 37°C in a neutral pH buffer, with 95% of the PGE1 degraded by day 14.[4]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems with this compound vehicle controls.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Possible Cause Suggested Solution
This compound Degradation Prepare fresh aqueous dilutions of this compound for each experiment. Aliquot organic stock solutions to minimize freeze-thaw cycles. Store all stock solutions at -80°C.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions.
Cell Culture Variability Ensure consistent cell passage number, confluency, and health between experiments. Changes in cell state can alter their responsiveness.
Vehicle Evaporation In multi-well plates, evaporation from outer wells can concentrate the vehicle and this compound. Avoid using the outermost wells or ensure proper humidification in the incubator.
Issue 2: Low or No Biological Response to this compound
Possible Cause Suggested Solution
Degraded this compound Use a fresh vial of this compound or prepare a new stock solution. Confirm proper storage conditions have been maintained.
Sub-optimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration range for your specific experimental system.
Low Receptor Expression Confirm that your cell line or tissue expresses the target receptors for this compound (e.g., DP1 and DP2/CRTH2) using techniques like RT-qPCR or Western blotting.
Serum Interference Components in serum (e.g., binding proteins) can interfere with this compound activity. Consider using serum-free media for the duration of the experiment.

Data Presentation

While specific degradation kinetics for this compound in various solutions are not extensively published, the stability of the related Prostaglandin E1 (PGE1) provides a useful reference.

Table 1: Stability of Prostaglandin E1 (100 µg/mL) at 37°C in Various Physiological Solutions

Solution pH Percentage of PGE1 Remaining at Day 14 Percentage of PGE1 Remaining at Day 32
Isotonic Saline4.5~60% (estimated from graph)25%
0.01 M Phosphate Buffered Isotonic Saline4.7~60% (estimated from graph)25%
0.1 M Phosphate Buffered Water7.45%<5%
Data adapted from Younger, E. W., & Szabo, R. M. (1986). Prostaglandins, 31(5), 923-7.[4] This data suggests that prostaglandins are significantly more stable in slightly acidic aqueous solutions compared to neutral pH solutions at physiological temperature.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments

This protocol provides a general guideline for preparing this compound solutions for treating cultured cells.

Materials:

  • Prostaglandin D1 (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, serum-free cell culture medium or PBS (pH 7.2-7.4)

  • Calibrated micropipettes and sterile pipette tips

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 3.545 mg of this compound (MW: 354.5 g/mol ) in 1 mL of DMSO.

    • Vortex gently until the solid is completely dissolved.

  • Storage of Stock Solution:

    • Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 5-10 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution (to be done fresh for each experiment):

    • Thaw one aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions in sterile, serum-free cell culture medium or PBS to achieve the desired final concentrations.

    • Important: When diluting, vortex the medium/buffer while adding the this compound stock to prevent precipitation.

    • For the vehicle control, add the same volume of DMSO to the medium/buffer as was used for the highest concentration of this compound to ensure the final DMSO concentration is consistent across all groups. The final DMSO concentration should ideally be ≤ 0.1%.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the freshly prepared medium containing the desired concentrations of this compound or the vehicle control to the cells.

    • Incubate for the desired experimental duration.

Protocol 2: Administration of this compound for In Vivo Mouse Models (Intraperitoneal Injection)

This protocol is a general guideline and may require optimization for specific animal models and experimental objectives.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile syringes and needles

Methodology:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.

  • Preparation of Dosing Solution (to be done fresh daily):

    • Calculate the required amount of this compound based on the desired dose (e.g., in mg/kg) and the weight of the mice.

    • Prepare a dosing solution by first diluting the this compound DMSO stock in a small volume of a suitable solvent if necessary, and then further diluting with sterile saline to the final injection volume. A common final vehicle composition might be 5-10% DMSO in saline.

    • Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in saline as the this compound dosing solution.

  • Administration:

    • Administer the this compound solution or vehicle control to the mice via intraperitoneal (i.p.) injection. The injection volume is typically 100-200 µL for an adult mouse.

  • Monitoring and Data Collection:

    • Monitor the animals for any adverse effects.

    • Collect samples or perform measurements at the desired time points according to your experimental design.

Visualizations

Troubleshooting_Vehicle_Control cluster_issues Symptom Analysis cluster_causes_inconsistent Potential Causes for Inconsistency cluster_causes_no_effect Potential Causes for No Effect cluster_causes_vehicle_effect Potential Causes for Vehicle Activity cluster_solutions Solutions start Problem: this compound Vehicle Control Not Working inconsistent_results Inconsistent or Non-Reproducible Results start->inconsistent_results no_effect No Biological Effect of this compound start->no_effect vehicle_effect Vehicle Control Shows Biological Activity start->vehicle_effect degradation This compound Degradation inconsistent_results->degradation pipetting_error Pipetting Inaccuracy inconsistent_results->pipetting_error cell_variability Cell Culture Variability inconsistent_results->cell_variability degraded_this compound Degraded this compound Stock no_effect->degraded_this compound wrong_concentration Sub-optimal Concentration no_effect->wrong_concentration no_receptor Low/No Receptor Expression no_effect->no_receptor high_dmso High Solvent (e.g., DMSO) Concentration vehicle_effect->high_dmso contamination Contamination (e.g., Endotoxin) vehicle_effect->contamination fresh_solutions Prepare Fresh Aqueous Solutions Aliquot Stock at -80°C degradation->fresh_solutions calibrate_pipettes Calibrate Pipettes Use Proper Technique pipetting_error->calibrate_pipettes standardize_cells Standardize Cell Passage & Confluency cell_variability->standardize_cells degraded_this compound->fresh_solutions dose_response Perform Dose-Response Curve wrong_concentration->dose_response check_receptor Verify Receptor Expression (RT-qPCR/WB) no_receptor->check_receptor lower_dmso Lower Final Solvent Concentration (≤0.1%) high_dmso->lower_dmso aseptic_technique Use Sterile Reagents & Aseptic Technique contamination->aseptic_technique

Caption: Troubleshooting workflow for this compound vehicle control issues.

PGD1_Preparation_Workflow cluster_experiment Day of Experiment cluster_controls Controls start Start: Solid this compound dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM Stock) start->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Serially Dilute in Aqueous Buffer (e.g., PBS, Media) while vortexing thaw->dilute vehicle_control Prepare Vehicle Control (Same final DMSO concentration) dilute->vehicle_control treat Treat Cells/Administer to Animal dilute->treat end Experiment Complete treat->end

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: Reducing Background Noise in Pgd1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in experiments involving Prostaglandin D1 (Pgd1) and its related signaling pathways. High background can obscure specific signals, leading to inaccurate data and misinterpretation of results. This guide offers structured advice to identify and address common sources of noise in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in this compound immunoassays?

High background noise in this compound immunoassays, such as ELISA, Western Blot, and Immunofluorescence, can stem from several factors. The most common issues include non-specific binding of primary or secondary antibodies to the solid phase (e.g., microplate wells or blotting membranes), suboptimal concentrations of antibodies, insufficient blocking, and inadequate washing steps.[1][2][3] Contamination of reagents or samples can also introduce artifacts that contribute to high background.[2][4]

Q2: How can I reduce non-specific binding of my anti-Pgd1 antibody?

To reduce non-specific binding, optimizing the antibody concentration is crucial. Using too high a concentration of the primary or secondary antibody is a frequent cause of high background.[1][5] It is recommended to perform a titration experiment to determine the optimal antibody dilution that provides a strong signal with minimal background.[5][6] Additionally, ensuring the use of a high-quality, specific antibody is essential. If non-specific binding persists, consider using a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species.[1]

Q3: Which blocking buffer is most effective for this compound experiments?

The choice of blocking buffer can significantly impact background noise. While there is no single "best" blocking agent for all experiments, some are more effective than others in different immunoassays. For ELISAs, common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[7][8] Casein and instantized milk have been shown to be highly effective at lower concentrations.[7] For Western blotting, 5% non-fat dry milk or BSA in TBST is a common starting point.[5] However, for phosphorylated protein detection, BSA is preferred over milk as milk contains phosphoproteins that can cause high background.[9] It is always recommended to empirically test a few different blocking agents to determine the most suitable one for your specific this compound assay.

Q4: Can the sample preparation method influence background noise?

Yes, proper sample handling and preparation are critical. For instance, in ELISAs, contaminants in the sample, such as detergents or proteins, can interfere with antibody binding and generate false-positive signals.[3] When preparing tissue lysates for Western blotting, ensuring complete cell lysis and removing cellular debris by centrifugation can reduce background.[10][11] For immunofluorescence, proper fixation and permeabilization are key to allowing antibody access to the target while maintaining cellular integrity and minimizing background.[12][13]

Troubleshooting Guides

Below are troubleshooting tables for common experimental techniques used to study this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: High Background Signal

Potential Cause Recommended Solution Quantitative Optimization Tip
Insufficient Washing Increase the number of wash cycles and the volume of wash buffer. Ensure complete aspiration of wash buffer after each step.[1][2]Increase washes from 3 to 5 cycles. Use a volume of at least 300 µL per well.
Suboptimal Blocking Increase the concentration of the blocking agent or the incubation time. Test different blocking agents (e.g., BSA, casein, non-fat dry milk).[1][7]Test blocking buffer with 1%, 3%, and 5% BSA or non-fat dry milk for 1-2 hours at room temperature or overnight at 4°C.
High Antibody Concentration Perform a titration of both primary and secondary antibodies to find the optimal dilution.[1]Start with a primary antibody dilution range of 1:500 to 1:5000 and a secondary antibody range of 1:5,000 to 1:20,000.
Cross-reactivity of Secondary Antibody Use a secondary antibody that has been pre-adsorbed against the species of the primary antibody. Run a control with only the secondary antibody to check for non-specific binding.[1]N/A
Contaminated Reagents Prepare fresh buffers and solutions. Use sterile, high-purity water.[2][4]N/A
Western Blotting

Issue: High Background or Non-Specific Bands

Potential Cause Recommended Solution Quantitative Optimization Tip
Inadequate Blocking Increase blocking time or the concentration of the blocking agent. Try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).[5]Block for 1-2 hours at room temperature or overnight at 4°C.
Antibody Concentration Too High Titrate the primary and secondary antibodies to determine the optimal working dilution.[5][14]Test primary antibody dilutions from 1:250 to 1:4000. Test secondary antibody dilutions from 1:2,500 to 1:40,000.[14]
Insufficient Washing Increase the number and duration of wash steps. Use a sufficient volume of wash buffer (e.g., TBST).[14]Perform at least three washes of 5-10 minutes each with ample wash buffer.
Membrane Dried Out Ensure the membrane remains hydrated throughout the entire procedure.[12]N/A
Non-specific Secondary Antibody Binding Run a control lane with only the secondary antibody. Use a pre-adsorbed secondary antibody.N/A
Immunofluorescence (IF)

Issue: High Background Staining

Potential Cause Recommended Solution Quantitative Optimization Tip
Suboptimal Antibody Concentration Perform a titration to find the optimal dilution for both primary and secondary antibodies.[15]Test primary antibody dilutions from 1:100 to 1:1000.
Inadequate Blocking Increase the blocking time or try a different blocking agent (e.g., normal serum from the host species of the secondary antibody, BSA).[12]Block for at least 1 hour at room temperature. Use 5-10% normal serum.
Insufficient Washing Increase the number and duration of washes between antibody incubation steps.[15]Perform three to five washes of 5 minutes each with PBS.
Autofluorescence View an unstained sample to check for autofluorescence. If present, consider using a different fixative or an autofluorescence quenching kit.N/A
Improper Fixation/Permeabilization Optimize fixation and permeabilization conditions (e.g., time, concentration of reagents like paraformaldehyde and Triton X-100).[13][16]For permeabilization, try 0.1% to 0.5% Triton X-100 in PBS for 10-15 minutes.

Experimental Protocols

This compound Receptor Binding Assay (Adapted from general radioligand binding assay protocols)
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the this compound receptor (DP1 or DP2) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer.

  • Binding Assay:

    • In a microplate, combine the membrane preparation, a radiolabeled this compound analog (e.g., [³H]PGD2), and either buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, washing quickly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

This compound Western Blot Protocol (General Protocol)
  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[11]

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.[10]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary anti-Pgd1 antibody (at its optimized dilution) overnight at 4°C with gentle agitation.[11]

    • Wash the membrane three times for 10 minutes each with TBST.[17]

    • Incubate with an HRP-conjugated secondary antibody (at its optimized dilution) for 1 hour at room temperature.[17]

    • Wash the membrane three times for 10 minutes each with TBST.[17]

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

This compound Immunofluorescence Protocol (for cultured cells)
  • Cell Culture:

    • Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation and Permeabilization:

    • Aspirate the culture medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[16]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10 minutes.[13]

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block with 1-3% BSA in PBS for 30-60 minutes at room temperature.[18]

    • Incubate with the primary anti-Pgd1 antibody (at its optimized dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[18]

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (at its optimized dilution in blocking buffer) for 1 hour at room temperature in the dark.[19]

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the staining using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

Prostaglandin D2 (PGD2), a related compound to this compound, exerts its effects through two primary G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2). These two receptors often have opposing downstream effects.

  • DP1 Receptor Pathway: Activation of the DP1 receptor by PGD2 typically couples to a Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels mediates various cellular responses, often associated with anti-inflammatory effects and relaxation of smooth muscle.[12][20]

  • DP2 (CRTH2) Receptor Pathway: In contrast, the DP2 receptor couples to a Gi alpha subunit.[7] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[7] This pathway is often associated with pro-inflammatory responses, including the activation and chemotaxis of immune cells like T-helper 2 cells, eosinophils, and basophils.[7]

Pgd1_Signaling_Pathways cluster_DP1 DP1 Receptor Pathway cluster_DP2 DP2 (CRTH2) Receptor Pathway PGD2_1 PGD2 DP1 DP1 Receptor PGD2_1->DP1 Gs Gs Protein DP1->Gs activates AC1 Adenylyl Cyclase Gs->AC1 activates cAMP1 ↑ cAMP AC1->cAMP1 ATP to cAMP PKA Protein Kinase A cAMP1->PKA activates Response1 Anti-inflammatory Effects PKA->Response1 PGD2_2 PGD2 DP2 DP2 (CRTH2) Receptor PGD2_2->DP2 Gi Gi Protein DP2->Gi activates AC2 Adenylyl Cyclase Gi->AC2 inhibits PLC Phospholipase C Gi->PLC activates (via Gβγ) cAMP2 ↓ cAMP AC2->cAMP2 Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 IP3 mediated Response2 Pro-inflammatory Responses Ca2->Response2

Caption: this compound (PGD2) signaling through DP1 and DP2 (CRTH2) receptors.

General Experimental Workflow for Immunoassays

The following diagram illustrates a generalized workflow for immunoassays like ELISA and Western Blot, highlighting the critical steps where background noise can be introduced and should be controlled.

Immunoassay_Workflow cluster_workflow Immunoassay Workflow cluster_troubleshooting Key Troubleshooting Points SamplePrep 1. Sample Preparation (Lysate, Serum, etc.) Coating 2. Antigen/Antibody Coating (ELISA) or Gel Electrophoresis/Transfer (WB) SamplePrep->Coating Blocking 3. Blocking (Critical for reducing background) Coating->Blocking PrimaryAb 4. Primary Antibody Incubation Blocking->PrimaryAb Wash1 5. Washing PrimaryAb->Wash1 SecondaryAb 6. Secondary Antibody Incubation Wash1->SecondaryAb Wash2 7. Washing SecondaryAb->Wash2 Detection 8. Signal Detection (e.g., ECL, colorimetric) Wash2->Detection Analysis 9. Data Analysis Detection->Analysis TS_Blocking Optimize Blocking Agent & Time TS_Blocking->Blocking TS_Ab_Dilution Titrate Antibody Concentrations TS_Ab_Dilution->PrimaryAb TS_Ab_Dilution->SecondaryAb TS_Washing Increase Wash Volume & Duration TS_Washing->Wash1 TS_Washing->Wash2

Caption: Generalized immunoassay workflow with key troubleshooting points.

References

Pgd1 Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prostaglandin (B15479496) D1 (PGD1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, this compound solid is stable for at least two years when stored at -80°C.[1] Once reconstituted, it is crucial to handle the solution with care to prevent degradation. Aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2][3]

Q2: How stable is this compound in aqueous buffers at room temperature?

There is limited direct data on this compound stability in various buffers at room temperature. However, data from the closely related Prostaglandin D2 (PGD2) suggests that it is relatively unstable. In cell culture medium, PGD2 degrades by 10% within 8 hours and 40% within 26 hours at room temperature.[4] Given the structural similarity, it is prudent to assume this compound has comparable instability. Therefore, it is highly recommended to prepare fresh solutions for each experiment and keep them on ice whenever possible.

Q3: What is the optimal pH for this compound stability in a buffer?

Q4: Can I use common buffers like PBS or Tris for my experiments with this compound?

While this compound is soluble in PBS (pH 7.2) at concentrations greater than 5 mg/mL, its stability in this buffer at working concentrations may be limited, analogous to the instability of other prostaglandins (B1171923) at neutral pH.[1][5] The choice of buffer can significantly impact the stability of molecules.[6] It is recommended to empirically determine the stability of this compound in your specific buffer system under your experimental conditions. Please refer to the experimental protocol section for guidance on how to perform a stability check.

Q5: Are there any additives that can enhance this compound stability in my buffer?

To prevent potential enzymatic degradation in biological samples, inhibitors of prostaglandin synthesis like indomethacin (B1671933) can be added.[2] For prevention of oxidative degradation, antioxidants such as butylated hydroxytoluene (BHT) are recommended.[2][4] The use of these additives depends on the nature of the experiment and their potential interference with the assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. This compound degradation in the experimental buffer.Prepare fresh this compound solutions for each experiment. Keep solutions on ice. Perform a stability check of this compound in your buffer (see protocol below). Consider using a slightly acidic buffer if your experiment allows.
Multiple freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use vials after the initial reconstitution to avoid repeated temperature changes.[2][3]
This compound adsorption to plasticware.Use low-binding polypropylene (B1209903) tubes and pipette tips.
High variability between replicate experiments. Inconsistent timing in sample preparation and handling.Standardize the time between this compound dilution and its use in the assay. Prepare a master mix of the this compound solution for all replicates.
Exposure to light.Protect this compound solutions from direct light, as light can affect the stability of related prostaglandins.[6]

Quantitative Data Summary

Direct quantitative stability data for this compound across a range of buffers is not extensively available. The following table summarizes stability data for the closely related prostaglandins, PGD2 and PGE1, which can serve as a valuable reference.

ProstaglandinBuffer/MediumTemperaturepHStability Data
PGD2 Cell Culture MediumRoom Temp.Not Specified10% degradation in 8 hours; 40% degradation in 26 hours.[4]
PGD2 Cell Culture Medium-20°CNot Specified70% degradation in 4 weeks.[4]
PGE1 0.1 M Phosphate Buffer37°C7.495% degradation in 14 days.[5]
PGE1 Isotonic Saline37°C4.575% degradation in 32 days.[5]
PGE1 0.01 M Phosphate Buffered Saline37°C4.775% degradation in 32 days.[5]

Experimental Protocols

Protocol: Assessing this compound Stability in a Custom Buffer

This protocol provides a framework to determine the stability of this compound in your specific experimental buffer.

1. Materials:

  • This compound solid
  • Your experimental buffer
  • High-purity solvent for initial stock (e.g., DMSO, Ethanol)
  • Low-binding polypropylene tubes
  • HPLC-MS or a relevant bioassay system for quantification

2. Procedure: a. Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO). b. Dilute the this compound stock solution to your final working concentration in your experimental buffer. c. Immediately after preparation (T=0), take an aliquot for analysis to determine the initial concentration. d. Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, room temperature). e. Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours). f. Analyze the concentration of intact this compound in each aliquot using a validated analytical method like LC-MS or a sensitive and specific bioassay. g. Plot the concentration of this compound versus time to determine its stability profile in your buffer.

Visualizations

G cluster_key Legend This compound Prostaglandin D1 (this compound) Dehydration Dehydration This compound->Dehydration Spontaneous (catalyzed by acid/base) PGJ1 Prostaglandin J1 (PGJ1) (and other isomers) Dehydration->PGJ1 key_start Reactant key_process Process key_product Product

Caption: General degradation pathway of D-series prostaglandins.

G Start Inconsistent Experimental Results with this compound Check_Fresh Are you preparing fresh this compound solution for each experiment? Start->Check_Fresh Check_Storage Is the stock solution aliquoted and stored at -80°C? Check_Fresh->Check_Storage Yes Sol_Fresh Action: Prepare fresh solutions and keep on ice. Check_Fresh->Sol_Fresh No Check_Buffer Have you validated this compound stability in your experimental buffer? Check_Storage->Check_Buffer Yes Sol_Storage Action: Aliquot stock solution to avoid freeze-thaw cycles. Check_Storage->Sol_Storage No Sol_Buffer Action: Perform stability test. Consider alternative buffers. Check_Buffer->Sol_Buffer No Result_Improved Problem Resolved Check_Buffer->Result_Improved Yes Sol_Fresh->Result_Improved Sol_Storage->Result_Improved Sol_Buffer->Result_Improved

Caption: Troubleshooting workflow for this compound stability issues.

References

Pgd1 experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prostaglandin D1 (PGD1). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding experimental artifacts and troubleshooting common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is Prostaglandin D1 (this compound) and what is its primary mechanism of action?

A1: Prostaglandin D1 (this compound) is a lipid signaling molecule belonging to the prostanoid family. It is an analog of the more commonly studied Prostaglandin D2 (PGD2). This compound exerts its biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, primarily the Prostaglandin D2 receptors DP1 and DP2 (also known as CRTH2).[1][2] Activation of the DP1 receptor is coupled to the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).

Q2: How should I properly store and handle this compound to prevent degradation?

A2: Proper storage is critical for maintaining the integrity of this compound. For long-term stability, this compound should be stored as a solid or in an organic solvent at -20°C or -80°C.[2][3][4] It is sensitive to degradation in aqueous solutions; therefore, aqueous preparations should be made fresh for each experiment and used within the same day.[3] To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots of your stock solution.[3][4] Compounds should be stored in tightly sealed, light-resistant containers.[3]

Q3: this compound has precipitated in my aqueous buffer. How can I improve its solubility?

A3: this compound has limited solubility in aqueous solutions like PBS.[2] Direct dissolution is not recommended. The best practice is to first prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO, ethanol, or DMF, in which this compound is highly soluble.[2][5] This stock solution can then be serially diluted into the aqueous experimental buffer or cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.[4]

Q4: My cells are not responding to this compound treatment. What are the possible causes?

A4: There are several potential reasons for a lack of cellular response:

  • This compound Degradation: The compound may have degraded due to improper storage or handling. Always use a fresh aliquot or prepare a new stock solution.[4][6]

  • Low Receptor Expression: The target cells may not express the DP1 or DP2 receptors at a sufficient level. Confirm receptor expression using methods like RT-qPCR or Western blotting.[4][6]

  • Sub-optimal Concentration: You may be using a concentration that is too low. It is crucial to perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal effective concentration for your specific cell type and endpoint.[6]

  • Serum Interference: Components in serum (used in cell culture media) can bind to prostaglandins (B1171923) or contain endogenous prostanoids, interfering with the experiment. Consider using serum-free media during the treatment period.[4]

Q5: How can I differentiate between specific this compound effects and potential off-target effects?

A5: Differentiating specific from off-target effects is crucial for data interpretation. Key strategies include:

  • Use of Receptor Antagonists: Pre-treat cells with a specific antagonist for the DP1 or DP2 receptor before adding this compound. A block of the cellular response indicates that the effect is mediated by that specific receptor.

  • Control Compounds: Use a structurally related but inactive analog of this compound as a negative control.

  • Knockdown/Knockout Models: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target receptor. The absence of a response in these modified cells would confirm specificity.

  • Multiple Cell Lines: Confirm the effect in a different cell line that is also known to express the target receptor.

Data Presentation

Table 1: Solubility of Prostaglandin D1

This table summarizes the solubility of this compound in various common laboratory solvents. Data is compiled from manufacturer datasheets.[2]

SolventConcentration
Dimethylformamide (DMF)>100 mg/mL
Dimethyl Sulfoxide (DMSO)>50 mg/mL
Ethanol>75 mg/mL
PBS (pH 7.2)>5 mg/mL
Table 2: Recommended Storage Conditions

Proper storage is essential to prevent chemical degradation and loss of biological activity.

FormTemperatureDurationNotes
Solid (Neat)-20°C≥ 2 yearsProtect from light and moisture.
Organic Stock Solution-80°C≥ 1 yearAliquot to avoid freeze-thaw cycles. Purge with inert gas.
Aqueous Solution4°C or Room Temp< 24 hoursPrepare fresh immediately before use. Prone to hydrolysis.

Visualizations

This compound Signaling Pathway (via DP1 Receptor)

PGD1_Signaling This compound Prostaglandin D1 (this compound) DP1 DP1 Receptor (GPCR) This compound->DP1 Binds G_protein Gs Protein DP1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Leads to Response Cellular Response (e.g., Relaxation, Anti-inflammatory) CREB->Response G_protein->AC Activates

Caption: this compound signaling via the DP1 receptor leading to cAMP production.

Experimental Workflow: Troubleshooting Inconsistent this compound Results

Troubleshooting_Workflow start Inconsistent Results with this compound check_storage Verify this compound Storage (-80°C, aliquoted, protected from light) start->check_storage check_prep Review Solution Preparation (Fresh aqueous dilutions from organic stock?) check_storage->check_prep If issue found check_storage->check_prep If OK new_this compound Use a new this compound aliquot or vial check_storage->new_this compound If issue found check_cells Assess Cell Health & Passage (Consistent passage number & confluence?) check_prep->check_cells If issue found check_prep->check_cells If OK fresh_dilutions Always prepare fresh dilutions check_prep->fresh_dilutions If issue found check_protocol Standardize Protocol (Consistent incubation times, reagents?) check_cells->check_protocol If issue found check_cells->check_protocol If OK culture_sop Implement strict cell culture SOP check_cells->culture_sop If issue found protocol_review Optimize and fix protocol steps check_protocol->protocol_review If issue found end Consistent Results new_this compound->end fresh_dilutions->end culture_sop->end protocol_review->end

Caption: A logical workflow for troubleshooting inconsistent this compound experiments.

Troubleshooting Guides

Guide 1: Problem - High Background in this compound ELISA
Possible Cause Solution
Cross-Reactivity The detection antibody may be cross-reacting with other prostaglandins or related molecules in the sample. Run appropriate controls with structural analogs to assess specificity.[7]
Insufficient Washing Residual enzyme conjugate can lead to high background. Increase the number of wash steps or the soak time for each wash. Ensure complete aspiration of wash buffer between steps.[8][9]
Non-specific Binding The antibody or conjugate may be binding non-specifically to the plate. Optimize the blocking buffer (e.g., try different blocking agents or increase incubation time).[7]
Concentration of Reagents Too High The concentration of the detection antibody or enzyme conjugate may be too high. Perform a titration to determine the optimal working concentration.[7][8]
Contaminated Reagents Buffers or substrate may be contaminated. Use fresh, sterile reagents. Sodium azide, a common preservative, will inhibit HRP-based reactions.[7]
Guide 2: Problem - No Signal or Weak Signal in a Cell-Based Assay
Possible Cause Solution
This compound Degradation or Precipitation Ensure this compound stock was stored properly at -80°C in single-use aliquots. Prepare fresh dilutions in pre-warmed media immediately before the experiment. Visually inspect for precipitation.[3][4][6]
Low Receptor Expression Confirm that your cell line expresses the target this compound receptor (DP1 or DP2) at the protein level via Western blot or flow cytometry.[4][6]
Bioassay Interference If using a luminescent or fluorescent readout (e.g., cAMP assay), other compounds in your media or test sample may be causing quenching or interference. Run a control with the assay reagents and vehicle to check for compatibility.
Incorrect Assay Timing This compound-induced signaling can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak response time for your specific endpoint (e.g., cAMP production).[10]
Cell Health Issues Ensure cells are healthy, within a low passage number, and at an optimal confluence. Over-confluent or stressed cells may not respond appropriately.[4]

Experimental Protocols

Detailed Protocol: this compound-Induced cAMP Accumulation Assay

This protocol describes a method to measure the activation of the DP1 receptor by this compound in a cell-based assay using a luminescent biosensor system (e.g., Promega's GloSensor™).[10][11]

1. Materials:

  • HEK293 cells (or other cell line expressing the DP1 receptor)

  • pGloSensor™-22F cAMP Plasmid

  • Transfection reagent

  • White, clear-bottom 96-well cell culture plates

  • CO2-free equilibration medium (e.g., HBSS with 10 mM HEPES, pH 7.4)

  • GloSensor™ cAMP Reagent

  • This compound stock solution (10 mM in DMSO)

  • Luminometer

2. Method:

  • Day 1: Cell Transfection and Seeding

    • Co-transfect HEK293 cells with the pGloSensor™-22F cAMP plasmid according to the manufacturer's protocol.

    • After 24 hours, detach the transfected cells.

    • Seed the cells into a white 96-well plate at a density of 15,000-20,000 cells per well in complete growth medium.

    • Incubate overnight at 37°C with 5% CO2.

  • Day 2: cAMP Assay

    • Prepare Reagents:

      • Prepare serial dilutions of this compound in the equilibration medium. A typical final concentration range would be 1 nM to 10 µM. Include a vehicle control (medium with DMSO at the highest concentration used).

      • Prepare the GloSensor™ detection reagent in the equilibration medium according to the manufacturer's instructions.

    • Equilibration:

      • Carefully remove the growth medium from the cells.

      • Add 100 µL of the GloSensor™ detection reagent mixture to each well.

      • Incubate the plate at room temperature, protected from light, for 2 hours to allow for reagent loading.

    • Measurement:

      • Place the plate in a luminometer.

      • Monitor the basal luminescence signal for 5-10 minutes to establish a stable baseline.

      • Using the luminometer's injection function, add 20 µL of the this compound serial dilutions or vehicle control to the appropriate wells.

      • Immediately begin kinetic measurement of luminescence for 15-30 minutes. The signal should increase in response to cAMP production.

    • Data Analysis:

      • For each well, calculate the fold change or net increase in luminescence over the baseline.

      • Plot the peak response against the log of the this compound concentration.

      • Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value, which represents the potency of this compound in this assay.

References

Validation & Comparative

Validating Target Engagement in Cells: A Comparative Guide to CETSA, DARTS, and Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery, confirming that a therapeutic candidate interacts with its intended molecular target within the complex environment of a living cell is a critical step. This process, known as target engagement validation, provides crucial evidence for the mechanism of action and is paramount for the successful development of novel therapeutics. This guide offers an objective comparison of three widely used methods for validating target engagement in cells: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and cell-based phosphorylation assays. We present a summary of their performance, detailed experimental protocols, and supporting data to aid researchers in selecting the most appropriate method for their specific needs.

Disclaimer: The target protein "Pgd1" as specified in the topic could not be definitively identified in the scientific literature. Therefore, this guide will use the well-characterized MAP kinase kinase (MEK1), a key component of the RAS/RAF/MEK/ERK signaling pathway, as a representative protein kinase target for illustrative purposes.

Comparative Analysis of Target Engagement Methods

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, throughput requirements, and the desired quantitative output. Below is a comparative summary of CETSA, DARTS, and cell-based phosphorylation assays.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Cell-Based Phosphorylation Assay (e.g., ELISA)
Principle Ligand binding alters the thermal stability of the target protein, leading to a shift in its melting temperature.[1][2]Ligand binding protects the target protein from proteolytic degradation.[1]Measures the change in the phosphorylation state of a target protein or its substrate upon inhibitor binding.[3]
Key Advantages - Label-free, not requiring modification of the compound or target protein.[1][2]- Applicable in intact cells and tissues, reflecting a more physiological context.[1][2]- Can be adapted for high-throughput screening (HTS).[1][4]- Label-free, using the native small molecule.[1]- Does not depend on the functional consequence of binding.- Relatively straightforward and quick to perform.[1]- Directly measures the functional consequence of target engagement (inhibition of kinase activity).- High-throughput and amenable to automation.- Highly sensitive and quantitative.[5]
Key Limitations - Not all protein-ligand interactions result in a significant thermal shift.- Can be lower throughput in its traditional Western blot format.[4]- Requires high-quality, specific antibodies for detection (for Western blot-based CETSA).[3]- The degree of protection from proteolysis can be subtle and difficult to quantify reliably.- Requires careful optimization of protease concentration and digestion time.- Typically performed in cell lysates, which may not fully represent the cellular environment.[1]- Requires specific antibodies against the phosphorylated and total protein.- Indirectly measures target binding by assessing downstream effects.- Not suitable for non-enzymatic targets.
Typical Readout Western blot, ELISA, mass spectrometry.[4]Western blot, mass spectrometry.[1]Colorimetric, fluorometric, or chemiluminescent signal.[5]
Quantitative Output EC50 (from isothermal dose-response), ΔTm (thermal shift).[2]Semi-quantitative (band intensity), can be adapted for dose-response.[1]IC50, Z'-factor, signal-to-background ratio.[6]

Quantitative Data Presentation

Table 1: Representative Quantitative Data for CETSA

This table shows the target engagement potency (EC50) of various kinase inhibitors against MEK1, as determined by a high-throughput cellular thermal shift assay (HT-CETSA).

CompoundTarget KinaseCell LineHT-CETSA EC50 (nM)
SelumetinibMEK1HEK2934.2[4]
PD184352MEK1HEK29311
U0126MEK1HEK29378
DabrafenibB-RafA37516[7]
PonatinibB-RafA375>10,000[7]

Table 2: Representative Data for DARTS

Quantitative data from DARTS experiments are often presented as a change in band intensity, indicating protection from proteolysis. True EC50 values are less commonly reported. The data below is illustrative of a dose-dependent protection of a target kinase by its inhibitor.

InhibitorTarget KinaseCell LysateObservation
Imatinib (B729)BCR-ABLK562Dose-dependent protection from thermolysin digestion observed by Western blot.
Dasatinib (B193332)BCR-ABLK562Protection from proteolysis at concentrations ≥ 1 µM.[8]

Table 3: Representative Quantitative Data for Cell-Based Phosphorylation Assay

This table presents the inhibitory concentration (IC50) of a MEK inhibitor on the phosphorylation of its downstream target ERK, as measured by a cell-based ELISA.

InhibitorTarget PathwayCell LinePhosphorylation ReadoutCell-Based ELISA IC50 (nM)
SelumetinibMEK/ERKA375p-ERK1/22.5
U0126MEK/ERKHeLap-ERK1/272

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines, target proteins, and compounds.

Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot Readout)

This protocol describes the generation of a thermal melt curve for a target kinase in the presence and absence of an inhibitor.

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with the inhibitor at the desired concentration or with vehicle (e.g., DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Heat Treatment:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors to a concentration of 20 x 10^6 cells/mL.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples in a thermal cycler for 3-8 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments).[9]

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% NP-40, pH 8.5 with protease inhibitors).[9]

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fraction.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the bands.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both inhibitor- and vehicle-treated samples.

    • Normalize the intensity of each band to the intensity at the lowest temperature.

    • Plot the normalized soluble protein fraction against temperature to generate melt curves. The temperature at which 50% of the protein has aggregated is the melting temperature (Tm). A shift in the Tm in the presence of the inhibitor indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) Protocol

This protocol outlines the procedure for a DARTS experiment to validate the interaction between a small molecule and its target protein in a cell lysate.[10]

  • Cell Lysate Preparation:

    • Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER reagent with protease and phosphatase inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Dilute the cell lysate to a working concentration (e.g., 1 mg/mL) in an appropriate buffer (e.g., TNC buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl2).

    • Aliquot the lysate and add the test compound or vehicle control to the respective tubes.

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Protease Digestion:

    • Prepare a stock solution of a suitable protease (e.g., thermolysin or pronase) in the reaction buffer.

    • Add the protease to the compound- and vehicle-treated lysates. The optimal protease concentration needs to be determined empirically through titration.

    • Incubate for a specific time (e.g., 10-30 minutes) at room temperature.

  • Stopping the Reaction and Sample Preparation:

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

    • Heat the samples at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Separate the digested proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with a primary antibody against the putative target protein.

    • Visualize with an appropriate secondary antibody. Increased band intensity in the compound-treated lane compared to the vehicle control indicates that the compound has protected the target protein from proteolysis, thus confirming engagement.

Cell-Based Phosphorylation ELISA Protocol

This protocol describes a typical cell-based ELISA for measuring the phosphorylation of a kinase substrate (e.g., ERK).[5][11]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well cell culture plate and incubate overnight.

    • Starve the cells in serum-free media for a few hours to reduce basal phosphorylation levels.

    • Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., EGF for the ERK pathway) for a short period (e.g., 10 minutes) to induce phosphorylation.

  • Cell Fixation and Permeabilization:

    • Remove the media and fix the cells by adding a fixing solution (e.g., 4% formaldehyde (B43269) in PBS) for 20 minutes at room temperature.

    • Wash the cells with a wash buffer (e.g., PBS with 0.1% Triton X-100).

    • Quench endogenous peroxidase activity with a quenching buffer (e.g., 1% H2O2 in wash buffer).

    • Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in wash buffer) for 1 hour.

  • Antibody Incubation:

    • Incubate the cells with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the cells and then incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection:

    • Wash the cells and add a colorimetric substrate (e.g., TMB).

    • Incubate until a sufficient color develops, then stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Normalization (Optional but Recommended):

    • In parallel wells, perform the same assay but use an antibody that recognizes the total (phosphorylated and unphosphorylated) target protein.

    • Normalize the phospho-protein signal to the total protein signal to account for variations in cell number.

Mandatory Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds Adaptor Adaptor Proteins (e.g., Grb2, Sos) Receptor->Adaptor Activates Ras Ras Adaptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates Inhibitor MEK Inhibitor (e.g., Selumetinib) Inhibitor->MEK Inhibits

Caption: Simplified MEK/ERK signaling pathway and the point of intervention for a MEK inhibitor.

Experimental Workflow Diagrams

CETSA_Workflow Start Start: Intact Cells Treatment Treat with Compound or Vehicle Start->Treatment Heat Apply Temperature Gradient Treatment->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Soluble and Aggregated Proteins Lyse->Centrifuge Collect Collect Soluble Fraction Centrifuge->Collect Analyze Analyze by Western Blot or other methods Collect->Analyze End End: Generate Melt Curve Analyze->End DARTS_Workflow Start Start: Cell Lysate Treatment Incubate with Compound or Vehicle Start->Treatment Proteolysis Limited Proteolysis Treatment->Proteolysis Stop Stop Digestion Proteolysis->Stop Analyze Analyze by SDS-PAGE and Western Blot Stop->Analyze End End: Compare Band Intensities Analyze->End

References

Comparative Efficacy Analysis: Ruxolitinib vs. Tofacitinib in JAK-STAT Signaling Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two prominent JAK inhibitors, Ruxolitinib and Tofacitinib. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed decision-making process for selecting the appropriate compound for their research needs.

Introduction to JAK-STAT Signaling

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in various cellular processes, including immunity, cell growth, and differentiation. Dysregulation of this pathway is implicated in numerous diseases, particularly autoimmune disorders and myeloproliferative neoplasms. Both Ruxolitinib and Tofacitinib exert their therapeutic effects by inhibiting JAK enzymes, thereby modulating downstream signaling.

Quantitative Efficacy Comparison

The following table summarizes the in vitro potency of Ruxolitinib and Tofacitinib against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2). The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate greater potency.

CompoundIC50 JAK1 (nM)IC50 JAK2 (nM)IC50 JAK3 (nM)IC50 TYK2 (nM)Selectivity Profile
Ruxolitinib 3.32.842819Primarily a JAK1/JAK2 inhibitor.
Tofacitinib 1205344Primarily a JAK1/JAK3 inhibitor.

Note: IC50 values can vary between different experimental assays and conditions. The data presented here is a representative summary from published literature.

Key Experimental Protocols

The determination of IC50 values for JAK inhibitors is a critical step in their preclinical evaluation. Below is a detailed methodology for a common in vitro kinase assay used to assess the potency of these compounds.

In Vitro JAK Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK enzyme.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.

  • ATP (Adenosine triphosphate).

  • Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation).

  • Test compounds (Ruxolitinib, Tofacitinib) dissolved in DMSO.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate).

  • 384-well microplates.

  • Plate reader capable of detecting the signal from the detection reagent (e.g., fluorescence, luminescence).

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer.

  • Enzyme and Substrate Preparation: The JAK enzyme and substrate peptide are diluted to their optimal concentrations in the assay buffer.

  • Reaction Initiation: The test compound, JAK enzyme, and substrate peptide are added to the wells of the microplate. The enzymatic reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Reaction Termination and Detection: The reaction is stopped, and the detection reagent is added to quantify the amount of phosphorylated substrate.

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the JAK-STAT signaling pathway and the general workflow of an in vitro kinase inhibition assay.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation P_STAT p-STAT (Dimer) STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus 4. Translocation Gene Target Gene Transcription P_STAT->Gene 5. Gene Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits (JAK1/2) Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits (JAK1/3)

Caption: The JAK-STAT signaling pathway and points of inhibition by Ruxolitinib and Tofacitinib.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prep Dispense Dispense into Microplate Prep->Dispense Incubate Incubate at Controlled Temp Dispense->Incubate Detect Add Detection Reagent & Stop Reaction Incubate->Detect Read Read Plate Detect->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

PLASTID GALACTOGLYCEROLIPID DEGRADATION 1 (PGD1) in Chlamydomonas reinhardtii

Author: BenchChem Technical Support Team. Date: December 2025

An important initial clarification is that "Pgd1" can refer to several distinct biological entities. This guide will focus on two of the most well-characterized proteins relevant to researchers in basic and translational science: PLASTID GALACTOGLYCEROLIPID DEGRADATION 1 (this compound) , a lipase (B570770) in photosynthetic organisms, and This compound/MED3 , a component of the Mediator transcriptional complex in yeast. A third, distinct molecule, Prostaglandin (B15479496) D1 , is a lipid signaling molecule and will also be addressed. We will explore the different assays used to study their effects and how these assays can be cross-validated.

Function: this compound is a lipase specific to the lipid monogalactosyldiacylglycerol (B12364196) (MGDG), a major component of the thylakoid membranes in chloroplasts.[1] It plays a crucial role in remodeling these membranes in response to environmental stress, such as nutrient deprivation and high light exposure.[2][3] Loss of this compound function leads to altered lipid composition, changes in the structure of the photosynthetic machinery, and increased production of reactive oxygen species (ROS) under stress conditions.[1][2]

Cross-Validation of this compound Effects

A loss-of-function this compound mutant can be compared to its parental wild-type strain under various stress conditions (e.g., nitrogen deprivation, high light, cold). The phenotypic effects can be cross-validated using the following assays:

  • Lipidomics and Photosynthetic Health: A primary phenotype of the this compound mutant is its altered lipid profile. This can be directly quantified using mass spectrometry. The downstream consequence of this is a change in photosynthetic efficiency and chlorophyll (B73375) content, which can be measured by spectrophotometry and chlorophyll fluorescence, respectively. A positive cross-validation would show that the specific lipid changes correlate with the observed decrease in photosynthetic health.

  • ROS Accumulation and Cell Viability: The this compound mutant exhibits increased ROS production under stress.[2] This can be measured using fluorescent ROS indicators. The physiological consequence of high ROS levels is reduced cell viability, which can be assessed by plating assays or vital stains. A successful cross-validation would demonstrate that conditions causing high ROS levels in the mutant also lead to decreased cell survival.

Experimental Protocols
  • Lipid Analysis: Total lipids are extracted from pelleted cells using a chloroform:methanol:formic acid solvent system. Polar lipids are separated and analyzed by mass spectrometry to determine the relative abundance of MGDG and other lipid species.[3]

  • Chlorophyll Measurement: Chlorophyll is extracted from a known number of cells using 80% acetone. The absorbance of the supernatant is measured at 652 nm, and the chlorophyll concentration is calculated based on the extinction coefficient.

  • ROS Detection: Cells are incubated with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). The fluorescence intensity, which is proportional to the amount of ROS, is then measured using a fluorometer or visualized by fluorescence microscopy.[2]

  • Cell Viability Assay: Serial dilutions of cell cultures are spotted onto agar (B569324) plates and grown under specific conditions. Cell viability is determined by the number and size of the colonies that form compared to the wild-type control.

Quantitative Data Summary
AssayWild-Type (Parental Line)This compound MutantExpected Cross-Validation Outcome
MGDG abundance (relative %)NormalAltered[1]Changes in MGDG levels correlate with photosynthetic defects.
Photosystem II/I RatioBaselineIncreased[1]Higher PSII/PSI ratio is associated with increased ROS.
ROS-sensitive fluorescenceLowIncreased under stress[2]Increased fluorescence correlates with decreased cell viability.
Cell Growth under stressNormalInhibited[2]Growth inhibition is linked to both lipid and ROS phenotypes.

Signaling Pathway and Workflow

PGD1_Pathway cluster_stress Environmental Stress cluster_cell Chlamydomonas Cell Stress e.g., Nitrogen Deprivation, High Light This compound This compound Stress->this compound induces expression ROS Reactive Oxygen Species (ROS) Stress->ROS induces MGDG MGDG (in Thylakoid Membrane) This compound->MGDG degrades Lipid_Remodeling Thylakoid Membrane Remodeling MGDG->Lipid_Remodeling maintains Photosynthesis Photosynthetic Efficiency Lipid_Remodeling->Photosynthesis Lipid_Remodeling->ROS suppresses Cell_Viability Cell Growth & Survival Photosynthesis->Cell_Viability supports ROS->Cell_Viability inhibits

Caption: this compound's role in stress response.

PGD1_Workflow Start Culture Wild-Type and this compound Mutant Stress Apply Abiotic Stress (e.g., N-deprivation) Start->Stress Split Stress->Split Assay1 Assay 1: Lipidomics (Mass Spec) Measure MGDG levels Split->Assay1 Assay2 Assay 2: ROS Detection (Fluorescence) Measure ROS levels Split->Assay2 Assay3 Assay 3: Cell Viability (Plating) Assess growth inhibition Split->Assay3 Cross_Validation Cross-Validation: Correlate lipid changes, ROS levels, and viability Assay1->Cross_Validation Assay2->Cross_Validation Assay3->Cross_Validation

Caption: Cross-validation workflow for this compound.

This compound/MED3 in Saccharomyces cerevisiae

Function: In yeast, this compound (also known as MED3) is a component of the tail module of the Mediator transcriptional regulation complex.[4] The Mediator complex acts as a bridge between gene-specific transcription factors and the general RNA polymerase II machinery, thereby playing a central role in gene regulation. The tail module, including this compound, is particularly involved in activating genes that respond to environmental signals and stress.[4]

Cross-Validation of this compound/MED3 Effects

The effects of deleting or overexpressing this compound can be studied by combining genome-wide analysis with specific functional assays.

  • Transcriptomics and Phenotypic Analysis: A primary consequence of altering this compound function should be a change in the expression of its target genes. This can be comprehensively measured using RNA sequencing (RNA-Seq). These transcriptional changes should then be cross-validated with specific phenotypic assays that reflect the function of the dysregulated genes. For instance, if genes involved in osmotic stress resistance are downregulated, the this compound mutant should show decreased survival in high-salt media.[4]

  • Protein Interactions and Gene Expression: this compound functions by interacting with other proteins in the Mediator complex and with transcription factors. These interactions can be identified using techniques like affinity capture-mass spectrometry. The functional relevance of an identified interaction can be cross-validated by showing that the interacting transcription factor and this compound co-regulate a set of target genes, as determined by RNA-Seq or qPCR.

Experimental Protocols
  • RNA Sequencing (RNA-Seq): Total RNA is extracted from yeast cells, followed by poly(A) selection to enrich for mRNA. The mRNA is then fragmented, converted to cDNA, and sequenced. The resulting sequence reads are mapped to the yeast genome to quantify the expression level of every gene.

  • Phenotypic Microarray: Yeast strains (e.g., wild-type vs. This compound null mutant) are grown in 96-well plates containing a wide range of chemical compounds or stressors. Cell growth is monitored over time to identify conditions under which the mutant strain has a fitness defect.[4]

  • Affinity Capture-Mass Spectrometry: A tagged version of this compound (e.g., with a His or FLAG tag) is expressed in yeast. The protein complex is purified from cell lysates using affinity chromatography. The purified proteins are then identified by mass spectrometry to find this compound's interaction partners.[4]

Quantitative Data Summary
AssayWild-TypeThis compound Null MutantExpected Cross-Validation Outcome
RNA-SeqBaseline gene expressionAltered expression of stress-response and metabolic genes[4]Downregulation of specific gene sets correlates with observed phenotypes.
Osmotic Stress ResistanceNormal growthDecreased resistance[4]Correlates with downregulation of osmotic stress response genes.
Protein-Protein InteractionsThis compound interacts with Mediator components and transcription factors[4]Loss of these interactionsGenes regulated by an interacting transcription factor are dysregulated in the mutant.

Signaling Pathway and Workflow

MED3_Pathway Activator Gene-Specific Activator (e.g., Gcn4p) This compound This compound/MED3 (Tail Module) Activator->this compound Mediator Mediator Complex RNAPII RNA Polymerase II & General TFs Mediator->RNAPII This compound->Mediator Gene Target Gene (e.g., stress response) RNAPII->Gene initiates transcription mRNA mRNA Transcript Gene->mRNA Phenotype Cellular Phenotype (e.g., Stress Resistance) mRNA->Phenotype leads to

Caption: this compound/MED3 in transcriptional regulation.

MED3_Workflow Start Culture Wild-Type and this compound Mutant Split1 Start->Split1 Assay1 Assay 1: Transcriptomics (RNA-Seq) Identify dysregulated genes Split1->Assay1 Assay2 Assay 2: Phenotypic Microarray Screen for fitness defects Split1->Assay2 Assay3 Assay 3: Interactomics (Affinity Capture-MS) Identify this compound binding partners Split1->Assay3 Cross_Validation Cross-Validation: Link gene expression changes to specific phenotypes and protein interactions Assay1->Cross_Validation Assay2->Cross_Validation Assay3->Cross_Validation

Caption: Cross-validation workflow for this compound/MED3.

Prostaglandin D1

Function: Prostaglandin D1 (this compound) is a lipid signaling molecule of the prostaglandin family. It is an analog of the more studied Prostaglandin D2 (PGD2). This compound is known to be an inhibitor of ADP-induced platelet aggregation in humans.[5] PGD2, and by extension this compound, exerts its effects through G protein-coupled receptors such as PTGDR2 (also known as CRTH2 or DP2), which are involved in inflammatory and allergic responses.[6]

Cross-Validation of this compound Effects

The biological effects of this compound can be validated by measuring its impact on primary cell function and the underlying signaling pathways.

  • Platelet Aggregation and Receptor Binding: The most direct functional assay for this compound is its ability to inhibit platelet aggregation.[5] This can be cross-validated using a receptor binding assay. A potent analog of this compound in the aggregation assay should also show high affinity for the relevant prostaglandin receptor (e.g., PTGDR2) in a competitive binding experiment.

  • Signaling Pathway Activation and Cellular Response: this compound, acting through its receptor, should activate downstream signaling pathways (e.g., changes in intracellular cAMP or calcium levels). This can be measured using specific signaling assays. The activation of these pathways should then be correlated with a cellular response, such as the inhibition of inflammatory cytokine release from immune cells.

Experimental Protocols
  • Platelet Aggregation Assay: Platelet-rich plasma is prepared from whole blood. The aggregation of platelets is induced by adding ADP and is monitored by measuring the change in light transmission through the plasma over time using an aggregometer. The inhibitory effect of this compound is determined by pre-incubating the platelets with different concentrations of the compound.[5]

  • Receptor Binding Assay: Membranes from cells expressing the target receptor (e.g., PTGDR2) are incubated with a radiolabeled prostaglandin ligand (like [3H]PGD2) and varying concentrations of unlabeled this compound. The amount of bound radioactivity is measured to determine the binding affinity (Ki) of this compound.

  • cAMP Assay: Cells expressing the relevant G protein-coupled receptor are treated with this compound. The cells are then lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

Quantitative Data Summary
AssayControl (Vehicle)This compound TreatmentExpected Cross-Validation Outcome
Platelet Aggregation (ADP-induced)Maximum aggregationInhibition (IC50 ≈ 320 ng/ml)[5]Potency in this assay correlates with receptor binding affinity.
Receptor Binding Affinity (Ki)No competitionCompetitive binding to PTGDR2High affinity binding is required for functional effects.
Intracellular cAMP levelsBaselineAltered levels (increase or decrease depending on G-protein coupling)Changes in cAMP levels correlate with the observed cellular response (e.g., platelet inhibition).

Signaling Pathway and Workflow

PGD1_Signaling This compound This compound Receptor PGD Receptor (e.g., PTGDR2) This compound->Receptor binds G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cell_Response Cellular Response (e.g., Inhibition of Platelet Aggregation) Second_Messenger->Cell_Response

Caption: Prostaglandin D1 signaling pathway.

PGD1_Validation Start Synthesize or obtain this compound Split Start->Split Assay1 Assay 1: Functional Screen (Platelet Aggregation) Split->Assay1 Assay2 Assay 2: Target Engagement (Receptor Binding Assay) Split->Assay2 Assay3 Assay 3: Mechanism of Action (cAMP Signaling Assay) Split->Assay3 Cross_Validation Cross-Validation: Correlate functional potency with receptor affinity and signaling Assay1->Cross_Validation Assay2->Cross_Validation Assay3->Cross_Validation

Caption: Cross-validation workflow for this compound.

References

Preclinical Profile of Prostaglandin D1: An Emerging Modulator of Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While clinical research has yet to establish a therapeutic role for Prostaglandin (B15479496) D1 (PGD1), preclinical evidence highlights its potential as an inhibitor of platelet aggregation. This guide provides a comparative overview of this compound's in vitro efficacy against the current standard of care for antiplatelet therapy, offering valuable insights for researchers and drug development professionals in the field of thrombosis and hemostasis.

Prostaglandin D1 is a naturally occurring prostanoid that has demonstrated the ability to inhibit ADP-induced platelet aggregation in laboratory studies.[1][2][3] Although its clinical development has not progressed, its mechanism of action presents a point of scientific interest for the development of novel antiplatelet agents. Understanding its preclinical profile in the context of established therapies is crucial for evaluating its potential therapeutic utility.

Comparative Efficacy of this compound and Standard of Care Antiplatelet Agents

The current standard of care for the prevention of thromboembolic events includes a range of oral and intravenous antiplatelet agents with well-characterized efficacy and safety profiles. These drugs act through various mechanisms to inhibit platelet activation and aggregation. Due to the absence of clinical trial data for this compound, this comparison is based on its reported preclinical anti-aggregatory effects versus the established clinical efficacy of standard treatments.

Compound/Drug ClassMechanism of ActionEfficacy Data (Preclinical for this compound)
Prostaglandin D1 (this compound) DP receptor agonist, increases intracellular cAMPInhibits ADP-induced human platelet aggregation with a reported IC50 of 320 ng/mL in vitro.[1][2]
Aspirin Irreversible inhibitor of cyclooxygenase-1 (COX-1)Reduces the risk of serious vascular events by about a quarter in high-risk patients.[4]
P2Y12 Inhibitors (e.g., Clopidogrel, Prasugrel, Ticagrelor) Block the P2Y12 receptor on platelets, preventing ADP-mediated activationIn combination with aspirin, significantly reduces the rate of major adverse cardiovascular events in patients with acute coronary syndrome.[5][6]
Glycoprotein IIb/IIIa Inhibitors (e.g., Abciximab, Eptifibatide, Tirofiban) Block the final common pathway of platelet aggregation by inhibiting the GP IIb/IIIa receptorPrimarily used in high-risk patients undergoing percutaneous coronary intervention to prevent ischemic complications.

Experimental Protocols

To evaluate the antiplatelet efficacy of a novel agent like this compound in a preclinical setting, a standardized in vitro platelet aggregation assay is typically employed.

In Vitro Platelet Aggregation Assay (Light Transmittance Aggregometry)

Objective: To determine the concentration-dependent inhibitory effect of Prostaglandin D1 on ADP-induced human platelet aggregation compared to a standard of care agent (e.g., a P2Y12 inhibitor).

Methodology:

  • Blood Collection: Whole blood is collected from healthy, consenting donors who have not taken any antiplatelet medication for at least 14 days. Blood is collected into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Platelet Count Standardization: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Incubation with Inhibitors: Aliquots of PRP are pre-incubated with varying concentrations of this compound or the standard of care agent for a specified period (e.g., 5-10 minutes) at 37°C. A vehicle control (the solvent used to dissolve the compounds) is also included.

  • Platelet Aggregation Measurement: Platelet aggregation is initiated by adding a submaximal concentration of an agonist, such as Adenosine Diphosphate (ADP). The change in light transmittance is recorded over time using a platelet aggregometer. Maximum aggregation is determined as the percentage change in light transmittance from baseline (PRP) to the maximum value, with PPP representing 100% aggregation.

  • Data Analysis: The percentage inhibition of platelet aggregation is calculated for each concentration of the test compounds. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation response) is then determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Preparation Low-Speed Centrifugation to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PPP_Preparation High-Speed Centrifugation to obtain Platelet-Poor Plasma (PPP) Blood_Collection->PPP_Preparation Standardization Platelet Count Standardization PRP_Preparation->Standardization Incubation Pre-incubation of PRP with This compound or Standard of Care Standardization->Incubation Aggregation Induction of Aggregation with ADP Incubation->Aggregation Measurement Measurement of Light Transmittance Aggregation->Measurement IC50_Determination Calculation of % Inhibition and IC50 Value Determination Measurement->IC50_Determination

Preclinical Evaluation of this compound Antiplatelet Activity.

Signaling_Pathway cluster_platelet Platelet cluster_activation Activation Pathway cluster_inhibition Inhibition Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activation Platelet Activation (Shape Change, Granule Release) P2Y12->Activation Aggregation Platelet Aggregation Activation->Aggregation This compound This compound DP_Receptor DP Receptor This compound->DP_Receptor AC Adenylate Cyclase DP_Receptor->AC cAMP ↑ cAMP AC->cAMP Inhibition Inhibition of Activation cAMP->Inhibition Inhibition->Aggregation

Mechanism of this compound-Mediated Platelet Inhibition.

Conclusion

While Prostaglandin D1 demonstrates in vitro antiplatelet activity, its therapeutic potential remains unevaluated in clinical settings. The established efficacy and safety of current antiplatelet therapies set a high benchmark for any new agent. Further preclinical research, including in vivo thrombosis models and head-to-head comparisons with standard of care agents, would be necessary to determine if this compound or its analogs warrant clinical development. The experimental framework provided here offers a basis for such future investigations. Researchers in drug development are encouraged to explore the untapped potential of prostanoid signaling pathways in the quest for novel antithrombotic therapies.

References

Replicating Published Findings on Prostaglandin D1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Prostaglandin (B15479496) D1 (PGD1) with its alternatives, supported by experimental data and detailed protocols. The information is presented to facilitate the replication and extension of published findings.

Prostaglandin D1 (this compound) is a member of the prostaglandin family of lipid compounds that are derived from fatty acids. Like other prostaglandins (B1171923), this compound is involved in a variety of physiological processes. It is notably recognized for its role as a relatively weak inhibitor of ADP-induced platelet aggregation. This guide will delve into the comparative efficacy of this compound in key biological assays and provide the necessary details to reproduce these findings.

Comparative Efficacy in Platelet Aggregation

This compound's primary characterized function is the inhibition of platelet aggregation. The following table summarizes its inhibitory potency in comparison to other relevant prostaglandins.

ProstaglandinAgonistIC50 (ng/mL)Relative Potency to PGD2
This compound ADP320~1/10th
PGD2 ADP~321
PGE1 ADPVariesLess potent than PGI2 and PGD2
PGI2 ADPVariesMore potent than PGD2

Comparative Effects on Vascular Permeability

This compound has been shown to inhibit the increase in vascular permeability induced by other prostaglandins. This counteracting effect is a key area of investigation.

Prostaglandin TreatmentEffect on Vascular PermeabilityInhibition by this compound
PGE1 IncreaseYes
PGE2 IncreaseYes
PGD2 IncreaseYes

Role in Airway Inflammation

While direct studies on this compound in airway inflammation are less common, the role of its immediate precursor, Prostaglandin D2 (PGD2), is well-documented, particularly in the context of asthma and allergic responses. PGD2 is a key mediator released by mast cells and is known to cause bronchoconstriction and promote the migration of Th2 cells, eosinophils, and basophils. This pro-inflammatory activity is primarily mediated through the DP2 (CRTH2) receptor. Conversely, activation of the DP1 receptor, which this compound also interacts with, can have anti-inflammatory effects.

Prostaglandin Synthesis and Signaling Pathways

To understand the context of this compound's function, it is crucial to visualize its synthesis and signaling pathways.

Prostaglandin Synthesis Pathway cluster_prostaglandins Prostaglandins and Thromboxane Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 PGG2 PGG2 Peroxidase Peroxidase PGG2->Peroxidase PGH2 PGH2 PGD Synthase PGD Synthase PGH2->PGD Synthase PGE Synthase PGE Synthase PGH2->PGE Synthase PGF Synthase PGF Synthase PGH2->PGF Synthase PGI Synthase PGI Synthase PGH2->PGI Synthase TXA Synthase TXA Synthase PGH2->TXA Synthase COX-1/COX-2->PGG2 Peroxidase->PGH2 PGD2 PGD2 PGD Synthase->PGD2 PGE2 PGE2 PGE Synthase->PGE2 PGF2α PGF2α PGF Synthase->PGF2α PGI2 (Prostacyclin) PGI2 (Prostacyclin) PGI Synthase->PGI2 (Prostacyclin) TXA2 (Thromboxane) TXA2 (Thromboxane) TXA Synthase->TXA2 (Thromboxane) This compound This compound PGD2->this compound Metabolism

General Prostaglandin Synthesis Pathway

The biological effects of this compound and PGD2 are mediated through two primary G protein-coupled receptors: DP1 and DP2 (also known as CRTH2). These receptors are coupled to different G proteins and elicit distinct downstream signaling cascades.

PGD1_PGD2_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G Proteins cluster_effectors Effectors & Second Messengers cluster_cellular_response Cellular Response This compound This compound DP1 DP1 Receptor This compound->DP1 PGD2 PGD2 PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Gs Gαs DP1->Gs Gi Gαi DP2->Gi AC Adenylyl Cyclase Gs->AC Gi->AC Ca_up ↑ Intracellular Ca²⁺ Gi->Ca_up cAMP_up ↑ cAMP AC->cAMP_up Activation cAMP_down ↓ cAMP AC->cAMP_down Inhibition Platelet_inhibition Inhibition of Platelet Aggregation cAMP_up->Platelet_inhibition Vasodilation Vasodilation cAMP_up->Vasodilation Inflammation_pro Pro-inflammatory (Eosinophil, Th2 cell chemotaxis) cAMP_down->Inflammation_pro Ca_up->Inflammation_pro

This compound/PGD2 Signaling Pathways

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol outlines the measurement of platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry.

1. Materials and Reagents:

  • Human whole blood

  • 3.2% Sodium Citrate (B86180) (Anticoagulant)

  • Prostaglandins (this compound, PGD2, PGE1, PGI2) dissolved in appropriate solvent (e.g., ethanol)

  • Adenosine Diphosphate (ADP) solution

  • Phosphate Buffered Saline (PBS)

  • Platelet Aggregometer

  • Centrifuge

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • Centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.

  • Carefully collect the upper PRP layer.

  • Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain PPP.

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

3. Platelet Aggregation Measurement:

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pipette 450 µL of PRP into a cuvette with a stir bar.

  • Add 50 µL of the test prostaglandin (at various concentrations) or vehicle control and incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Add a submaximal concentration of ADP (e.g., 5-10 µM) to induce aggregation.

  • Record the change in light transmission for 5-10 minutes.

  • Calculate the percentage of aggregation inhibition for each prostaglandin concentration and determine the IC50 value.

In Vivo Vascular Permeability Assay (Miles Assay)

This protocol describes a method to assess changes in vascular permeability in the skin of an animal model (e.g., rat or rabbit).

1. Materials and Reagents:

  • Anesthetized animal model

  • Prostaglandins (this compound, PGE1, PGE2, PGD2) dissolved in saline

  • Bradykinin or histamine (B1213489) (as a permeability-increasing agent)

  • Evans Blue dye (1% solution in saline)

  • Saline (vehicle control)

2. Experimental Procedure:

  • Anesthetize the animal and shave the dorsal skin.

  • Inject Evans Blue dye intravenously.

  • After a short circulation period (e.g., 5 minutes), perform intradermal injections of:

    • Vehicle control (saline)

    • Prostaglandins alone (at various doses)

    • Permeability-increasing agent alone (e.g., bradykinin)

    • Prostaglandins co-injected with the permeability-increasing agent.

  • After a set time (e.g., 30 minutes), euthanize the animal and excise the skin at the injection sites.

  • Measure the diameter and intensity of the blueing at each injection site, which corresponds to the amount of plasma exudation.

  • Alternatively, the dye can be extracted from the skin samples using formamide (B127407) and quantified spectrophotometrically.

  • Compare the effects of the different prostaglandins on basal permeability and on the permeability induced by the inflammatory mediator.

Prostaglandin D1 vs. Prostaglandin D2 in Inflammatory Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prostaglandins (B1171923) (PGs) are lipid autacoids derived from arachidonic acid that play pivotal roles in a myriad of physiological and pathological processes, most notably inflammation. Among them, Prostaglandin (B15479496) D2 (PGD2) is a well-characterized mediator with a complex, dualistic role in modulating inflammatory responses. In contrast, Prostaglandin D1 (PGD1) is a lesser-studied analogue, and a direct comparative analysis in inflammatory models is not extensively documented in current literature. This guide will focus on the established roles of PGD2 in inflammation, providing a framework for understanding its function and offering insights into potential comparative studies with this compound.

Quantitative Data Summary

The biological effects of prostaglandins are dictated by their affinity for specific G-protein coupled receptors. PGD2 primarily exerts its effects through two receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1] The differential activation of these receptors underpins the pro- and anti-inflammatory actions of PGD2.[2]

While specific comparative binding data for this compound versus PGD2 across a range of inflammatory models is scarce, the available information on PGD2 receptor binding affinities provides a crucial baseline for understanding its function.

Table 1: Receptor Binding and Functional Characteristics of PGD2

FeatureProstaglandin D2 (PGD2)Reference
Primary Receptors DP1 (D-prostanoid receptor 1) and DP2/CRTH2[2]
Receptor Coupling DP1: Gs-coupled (increases intracellular cAMP) DP2/CRTH2: Gi-coupled (decreases intracellular cAMP)[3][4]
Binding Affinity (Kd) High affinity for both DP1 and DP2/CRTH2. For CRTH2, high and low affinity sites have been identified with Kd values of 2.5 nM and 109 nM, respectively.[5]
Key Role in Inflammation Dual role: both pro- and anti-inflammatory.[2]
Pro-inflammatory Actions Primarily mediated via DP2/CRTH2, promoting chemotaxis and activation of Th2 cells, eosinophils, and basophils.[2]
Anti-inflammatory Actions Primarily mediated via DP1, inhibiting the recruitment of neutrophils and dendritic cells.[1][2]

Signaling Pathways

The divergent roles of PGD2 in inflammation are a direct consequence of its ability to activate two distinct signaling pathways via the DP1 and DP2/CRTH2 receptors.

  • DP1 Receptor Signaling (Anti-inflammatory): Activation of the Gs-coupled DP1 receptor leads to an increase in intracellular cyclic AMP (cAMP) levels.[3] This pathway is generally associated with anti-inflammatory effects, including the inhibition of immune cell migration and activation.[1][6]

  • DP2/CRTH2 Receptor Signaling (Pro-inflammatory): Conversely, activation of the Gi-coupled DP2/CRTH2 receptor results in a decrease in intracellular cAMP, leading to pro-inflammatory outcomes such as increased migration and activation of type 2 innate lymphoid cells (ILC2s), Th2 cells, eosinophils, and basophils.[4][6]

PGD2_Signaling_Pathways cluster_membrane Cell Membrane PGD2 Prostaglandin D2 DP1 DP1 PGD2->DP1 DP2 DP2 PGD2->DP2 Gs Gs DP1->Gs Activates Gi Gi DP2->Gi Activates AC_stim AC_stim Gs->AC_stim Stimulates cAMP_inc cAMP_inc AC_stim->cAMP_inc Produces AntiInflammatory AntiInflammatory cAMP_inc->AntiInflammatory Leads to AC_inhib AC_inhib Gi->AC_inhib Inhibits cAMP_dec cAMP_dec AC_inhib->cAMP_dec Reduces ProInflammatory ProInflammatory cAMP_dec->ProInflammatory Leads to

Experimental Protocols

To comparatively assess the inflammatory roles of this compound and PGD2, a combination of in vitro and in vivo experimental models can be employed.

1. In Vitro Cell-Based Assays

  • Objective: To determine the effects of this compound and PGD2 on inflammatory cell activation and migration.

  • Methodology:

    • Cell Culture: Culture relevant immune cells (e.g., primary human eosinophils, neutrophils, or a macrophage cell line like RAW 264.7) under standard conditions.

    • Stimulation: Induce an inflammatory response using an agent like lipopolysaccharide (LPS).

    • Treatment: Treat the cells with varying concentrations of this compound and PGD2.

    • Measurement of Inflammatory Mediators: Quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).[7]

    • Chemotaxis Assay: Assess the ability of this compound and PGD2 to induce cell migration using a Boyden chamber assay.

2. In Vivo Inflammation Models

  • Objective: To evaluate the overall effect of this compound and PGD2 on an inflammatory response in a living organism.

  • Methodology:

    • Animal Model: Utilize a standard model of inflammation, such as carrageenan-induced paw edema or LPS-induced acute lung injury in mice.[8][9]

    • Treatment: Administer this compound, PGD2, or a vehicle control to the animals prior to or after the inflammatory challenge.

    • Assessment of Inflammation:

      • Measure paw volume (in the paw edema model) at various time points.

      • In the lung injury model, collect bronchoalveolar lavage (BAL) fluid to quantify inflammatory cell infiltration and protein content.[9]

      • Analyze tissue samples for histological signs of inflammation and measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.[9]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Immune Cell Culture (e.g., Macrophages, Eosinophils) stimulation Inflammatory Stimulus (e.g., LPS) cell_culture->stimulation treatment_vitro Treatment: - Vehicle - this compound - PGD2 stimulation->treatment_vitro elisa ELISA for Cytokines (TNF-α, IL-6) treatment_vitro->elisa chemotaxis Chemotaxis Assay treatment_vitro->chemotaxis animal_model Inflammation Model (e.g., Carrageenan Paw Edema) treatment_vivo Treatment: - Vehicle - this compound - PGD2 animal_model->treatment_vivo measurement Measurement of Inflammatory Response (e.g., Paw Volume, MPO Activity) treatment_vivo->measurement

Conclusion

Prostaglandin D2 is a critical, yet complex, modulator of inflammation, capable of exerting both pro- and anti-inflammatory effects through its interaction with the DP1 and DP2/CRTH2 receptors. The balance of these opposing actions is likely context-dependent, varying with the specific inflammatory milieu and cell types involved. While direct comparative data for this compound is limited, the established experimental frameworks for studying PGD2 provide a clear roadmap for future research to elucidate the relative contributions of both prostaglandins to the inflammatory cascade. Such studies will be invaluable for the development of targeted therapies for a range of inflammatory diseases.

References

Comparative Efficacy of PGD1 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Prostaglandin (B15479496) D1 (PGD1) Analogs for Researchers and Drug Development Professionals

Prostaglandin D1 (this compound) is a member of the extensive prostaglandin family of lipid signaling molecules. As the 1-series analog of the more extensively studied Prostaglandin D2 (PGD2), this compound and its synthetic analogs are subjects of significant interest for their potential therapeutic applications, primarily due to their activity as inhibitors of platelet aggregation and modulators of other physiological processes.[1] This guide provides a comparative analysis of this compound and its key analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The primary measure of efficacy for this compound and its analogs has historically been their ability to inhibit platelet aggregation, typically induced by adenosine (B11128) diphosphate (B83284) (ADP). The following table summarizes the comparative potency of various PGD analogs in this key functional assay.

Table 1: Comparative Inhibition of ADP-Induced Human Platelet Aggregation by PGD Analogs

CompoundRelative Potency/IC50Notes
Prostaglandin D1 (this compound) IC50: 320 ng/mlThe baseline compound for this comparison.[1][2]
Prostaglandin D2 (PGD2) ~10 times more potent than this compoundA major prostaglandin produced by mast cells.[1][3]
Prostaglandin D3 (PGD3) ≥ PGD2 > this compoundDemonstrates high anti-aggregatory activity.[4]
13,14-dihydro-PGD1 Less potent than this compoundReduced activity compared to the parent compound.[4]
This compound Alcohol No known biological activity reportedA synthetic analog with a primary alcohol instead of a carboxylic acid.[5][6][7][8]
BW245C Potent DP1 receptor agonistA selective agonist used to probe PGD receptor function.[9][10][11][12][13][14]

Another area of investigation for PGD analogs is their effect on intraocular pressure (IOP).

Table 2: Comparative Effects of PGD Analogs on Intraocular Pressure (IOP) in Rabbits

CompoundEffect on IOPNotes
Prostaglandin D1 (this compound) Not effectiveDid not demonstrate a significant reduction in IOP.[15]
Prostaglandin D2 (PGD2) Effective reductionReduces IOP in a dose-dependent manner.[15]
BW245C More effective than PGD2Potent PGD2 agonist that effectively reduces IOP.[10][15]
PGD3 More effective than PGD2Shows significant IOP-lowering effects.[15]
PGD2 methyl ester More effective than PGD2An effective analog for IOP reduction.[15]
16,16-dimethyl PGD2 Not effectiveDid not produce a significant reduction in IOP.[15]

Signaling Pathways

This compound and its analogs primarily exert their effects through the Prostaglandin D2 receptor 1 (DP1), a G-protein coupled receptor (GPCR). Activation of the DP1 receptor by an agonist initiates a signaling cascade that plays a crucial role in various physiological responses, most notably the inhibition of platelet aggregation.

PGD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PGD1_Analog This compound or Analog (e.g., BW245C) DP1_Receptor DP1 Receptor (GPCR) PGD1_Analog->DP1_Receptor Binds to G_Protein Gs Protein DP1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet_Response Inhibition of Platelet Aggregation PKA->Platelet_Response Leads to

Figure 1: Simplified signaling pathway of this compound analogs via the DP1 receptor.

Experimental Protocols

Inhibition of ADP-Induced Platelet Aggregation Assay

This assay is fundamental for assessing the anti-platelet activity of this compound analogs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs on platelet aggregation induced by ADP.

Materials:

  • Human whole blood from healthy, consenting donors who have not taken anti-platelet medication.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Adenosine diphosphate (ADP) solution.

  • This compound analog test compounds.

  • Saline solution (0.9% NaCl).

  • Platelet aggregometer.

Procedure:

  • Blood Collection: Draw venous blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.

  • Assay Protocol:

    • Pre-warm PRP samples to 37°C.

    • Place a cuvette with PRP into the aggregometer and add a stir bar.

    • Add the this compound analog at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a standard concentration of ADP.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum aggregation is measured and compared to the control.

    • Plot the percentage inhibition of aggregation against the log concentration of the this compound analog.

    • Calculate the IC50 value from the dose-response curve.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Collect Human Whole Blood B Centrifuge (Low Speed) to obtain Platelet-Rich Plasma (PRP) A->B C Centrifuge (High Speed) to obtain Platelet-Poor Plasma (PPP) A->C H Record Light Transmission in Aggregometer C->H Set Baseline D Pre-warm PRP to 37°C E Add this compound Analog (or vehicle) to PRP D->E F Incubate E->F G Induce Aggregation with ADP F->G G->H I Calculate % Inhibition of Aggregation H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Figure 2: Experimental workflow for the platelet aggregation inhibition assay.

Competitive ELISA for Prostaglandin Quantification

This method is used to quantify the levels of prostaglandins (B1171923) in biological samples.

Objective: To measure the concentration of a specific prostaglandin (e.g., PGD2) in a sample.

Materials:

  • Commercial competitive ELISA kit for the specific prostaglandin.

  • Microplate pre-coated with a capture antibody.

  • Prostaglandin standard.

  • Enzyme-conjugated prostaglandin (tracer).

  • Sample (e.g., cell culture supernatant, plasma).

  • Wash buffer.

  • Substrate solution.

  • Stop solution.

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.

  • Standard Curve: Create a serial dilution of the prostaglandin standard to generate a standard curve.

  • Assay:

    • Add the standard, control, and samples to the appropriate wells of the microplate.

    • Add a fixed amount of the enzyme-conjugated prostaglandin (tracer) to each well.

    • Add the primary antibody to each well.

    • Incubate the plate as specified in the protocol. During this time, the prostaglandin in the sample and the tracer compete for binding to the primary antibody.

    • Wash the wells to remove unbound reagents.

    • Add the substrate solution to each well, which will react with the enzyme on the bound tracer to produce a color change.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Read the absorbance of each well at the appropriate wavelength.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards. The intensity of the color is inversely proportional to the amount of prostaglandin in the sample.

    • Determine the concentration of the prostaglandin in the samples from the standard curve.

Conclusion

The comparative analysis of this compound analogs reveals a spectrum of activities, particularly in the context of platelet aggregation inhibition and modulation of intraocular pressure. While this compound itself is a moderately potent inhibitor of platelet aggregation, analogs such as PGD2 and PGD3 exhibit significantly higher potency.[4] Synthetic modifications, as seen in this compound alcohol, can abolish biological activity, highlighting the structural requirements for receptor interaction.[5][6][7][8] Selective agonists like BW245C are invaluable tools for dissecting the specific roles of the DP1 receptor in various physiological and pathophysiological processes.[9][10][11][12][13][14] The provided experimental protocols offer a foundation for researchers to quantitatively assess and compare the performance of existing and novel this compound analogs, aiding in the development of new therapeutic agents.

References

Validating Pgd1 (CGI-58/ABHD5) Antibodies for Western Blot: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of protein expression is paramount. This guide provides a comprehensive comparison of commercially available antibodies for the protein likely intended by "Pgd1" in a mammalian context: Comparative Gene Identification-58 (CGI-58) , also known as Abhydrolase Domain Containing 5 (ABHD5) . This protein is a key regulator of intracellular lipid metabolism and signaling.[1][2][3][4] Mutations in the ABHD5 gene are associated with Chanarin-Dorfman syndrome, a neutral lipid storage disease.[5][6]

This guide offers a comparative overview of several commercially available CGI-58/ABHD5 antibodies validated for Western Blot, along with detailed experimental protocols and a visualization of its signaling pathway to aid in experimental design and antibody selection.

Comparison of Commercially Available CGI-58/ABHD5 Antibodies

The selection of a primary antibody is a critical step in ensuring the reliability and reproducibility of Western Blot data. Below is a summary of several commercially available polyclonal and monoclonal antibodies for CGI-58/ABHD5. This information has been compiled from publicly available datasheets and should be used as a starting point for your own validation experiments.

Antibody Supplier Catalog No. Host Species Clonality Verified Applications Reactivity Immunogen Observed MW (kDa)
Anti-CGI58 Polyclonal AntibodyThermo Fisher ScientificPA5-42181RabbitPolyclonalWB, IHCHumanSynthetic peptide (aa 291-340 of human ABHD5)~40
Anti-CGI58 Polyclonal AntibodyThermo Fisher ScientificPA5-18666GoatPolyclonalWB, IHC(P), ICC/IFHuman, MouseNot Specified~40
Anti-CGI-58 AntibodySigma-AldrichABS1616RabbitPolyclonalWB, ICCMouseNot Specified~42
Anti-Abhd5/CGI-58 antibodyAbcamab111984GoatPolyclonalWB, IHC-PMouse, HumanSynthetic Peptide (aa 150-200 of Human ABHD5)39
Abhd5 Antibody (1F3)Novus BiologicalsH00051099-M01MouseMonoclonalWB, IHC, ICC/IF, ELISA, ChIP, KO ValidatedHuman, Mouse, Rat, BovineFull-length recombinant human ABHD5Not Specified
ABHD5 Monoclonal AntibodyProteintech67779-1-IgMouseMonoclonalWB, IF/ICC, ELISAHumanNot SpecifiedNot Specified
Anti-Abhd5 Antibody Picoband®Boster Biological TechnologyPB10021RabbitPolyclonalWB, IHC, ICC, IFHuman, RatNot SpecifiedNot Specified

Note: The observed molecular weight of CGI-58/ABHD5 may vary slightly from its predicted molecular weight of approximately 39 kDa due to post-translational modifications.[7] It is crucial to consult the manufacturer's datasheet for the most up-to-date information and recommended dilutions.

Experimental Protocols

Reproducible Western Blot results depend on a well-defined and consistently executed protocol. Below are detailed methodologies for key experimental stages, based on standard Western Blotting procedures.[2][8][9]

Sample Preparation (Cell Lysates)
  • Culture cells to the desired confluency and treat as required for your experiment.

  • Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).

  • Add 1X SDS sample buffer (e.g., Laemmli buffer) directly to the cell monolayer (e.g., 100 µl for a well in a 6-well plate).[9]

  • Scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.

  • Sonicate the lysate for 10-15 seconds to shear the DNA and reduce viscosity.[9]

  • Heat the samples at 95-100°C for 5-10 minutes.[2][9]

  • Centrifuge the samples at 12,000 x g for 5-15 minutes at 4°C to pellet cellular debris.[10]

  • Transfer the supernatant to a new tube. This is your protein sample.

  • Determine the protein concentration using a suitable method (e.g., BCA or Bradford assay).

SDS-PAGE and Protein Transfer
  • Prepare a polyacrylamide gel of the appropriate percentage to resolve a ~39-42 kDa protein.

  • Load 20-50 µg of protein lysate per well.[2][9] Include a pre-stained protein ladder to monitor migration and transfer efficiency.

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[8]

  • (Optional) After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.[2] Destain with wash buffer before proceeding.

Immunoblotting
  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[8][9] For phospho-specific antibodies, BSA is generally recommended.[2]

  • Primary Antibody Incubation: Dilute the primary CGI-58/ABHD5 antibody in blocking buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[2][9]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature with gentle agitation.[8]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection
  • Chemiluminescent Detection: If using an HRP-conjugated secondary antibody, prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.[2]

  • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the cellular context of CGI-58/ABHD5 and the experimental process, the following diagrams have been generated using Graphviz.

cluster_0 Experimental Workflow: Western Blot for CGI-58/ABHD5 A Sample Preparation (Cell Lysis) B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Blocking D->E F Primary Antibody (anti-CGI-58) E->F G Secondary Antibody (HRP-conjugated) F->G H Detection (ECL) G->H I Data Analysis H->I

Caption: A streamlined workflow for the detection of CGI-58/ABHD5 via Western Blotting.

cluster_1 CGI-58/ABHD5 Signaling in Lipid Metabolism cluster_2 ATGL-Independent Function LD Lipid Droplet CGI58 CGI-58/ABHD5 ATGL ATGL PLIN Perilipin TG Triglycerides (TG) CGI58->ATGL co-activates ATGL->TG hydrolyzes PLIN->CGI58 releases PKA PKA PKA->PLIN phosphorylates HormonalSignal Hormonal Signal (e.g., Catecholamines) AC Adenylyl Cyclase HormonalSignal->AC activates cAMP cAMP AC->cAMP produces cAMP->PKA activates DG Diacylglycerol (DG) + Free Fatty Acids (FFA) TG->DG LPA Lysophosphatidic Acid (LPA) PA Phosphatidic Acid (PA) (Signaling Lipid) LPA->PA acylates CGI58_2 CGI-58/ABHD5

Caption: CGI-58/ABHD5 regulation of lipolysis and its role in signaling lipid generation.

References

Navigating Pgd1 Deficiencies: A Comparative Guide to Rescue Experiments in Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of gene function through knockout and rescue experiments is paramount. This guide provides a comprehensive overview of experimental approaches related to 6-phosphogluconate dehydrogenase (Pgd), a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). While in vivo rescue data for Pgd knockout mouse models remains elusive in current literature, this guide details the established knockout phenotypes and explores alternative rescue strategies demonstrated in other model systems.

The Critical Role of 6-Phosphogluconate Dehydrogenase (Pgd)

6-Phosphogluconate dehydrogenase is a key enzyme in the oxidative phase of the pentose phosphate pathway. This pathway is essential for producing NADPH, which is vital for protecting cells against oxidative stress and is a reducing equivalent for biosynthetic reactions. The PPP also generates precursors for nucleotide biosynthesis. Given its central metabolic role, the disruption of Pgd function can have significant physiological consequences.

Phenotypes of Pgd Knockout Mouse Models

Conditional knockout mouse models have been instrumental in elucidating the tissue-specific roles of Pgd. These models utilize the Cre-LoxP system to delete the Pgd gene in specific cell types, overcoming the potential embryonic lethality of a constitutive knockout. The table below summarizes the key phenotypic outcomes observed in these models.

Model SystemGenotypeKey PhenotypesReference
Mouse T-cells Pgdfl/fl; Cd4-Cre- Spontaneous systemic inflammation- Enhanced T-cell activation and proliferation- Increased production of pro-inflammatory cytokines- Reduced suppressive function of regulatory T-cells (Tregs)[1]
Mouse Endothelial Cells Pgdfl/fl; Tie2-Cre- No gross morphological defects during embryonic development (up to E10.5)[2]
Human Cancer Cell Lines (H1299, K562) shRNA-mediated knockdown- Decreased cell proliferation- Reduced lipogenesis and RNA biosynthesis- Increased reactive oxygen species (ROS) levels- Attenuated tumor growth in xenograft models[3]

Alternative Rescue Strategies: Insights from Drosophila and Cell Culture

While direct in vivo rescue experiments in Pgd knockout mice have not been reported, studies in other model organisms and in vitro systems provide valuable proof-of-concept for potential rescue strategies. These experiments demonstrate that the detrimental effects of Pgd deficiency can be, at least partially, reversed.

Model SystemRescue StrategyOutcomeQuantitative DataReference
Drosophila melanogaster Dietary supplementation with fructose (B13574) and linolenateRescue of lethality in Pgd null malesSurvival of Pgdn/Y males on supplemented diet[4]
Human Cancer Cell Lines (H1299) Incubation with Ribulose-5-Phosphate (Ru-5-P)Partial rescue of reduced lipogenesisConcentration-dependent restoration of lipid biosynthesis[3]
Human Cancer Cell Lines (H1299) Treatment with N-acetylcysteine (NAC)Significant reduction of increased ROS levelsRestoration of cellular redox balance[3]

Experimental Protocols

Generation of a Conditional Pgd Knockout Mouse Model

The generation of a conditional Pgd knockout mouse model typically involves the following key steps using the Cre-LoxP recombination system.

1. Design and Construction of the Targeting Vector:

  • A targeting vector is engineered to contain two LoxP sites flanking a critical exon (e.g., exon 5) of the Pgd gene.

  • The vector also includes a selection cassette (e.g., neomycin resistance) flanked by FRT sites for later removal.[2]

2. Homologous Recombination in Embryonic Stem (ES) Cells:

  • The targeting vector is introduced into mouse ES cells.

  • Through homologous recombination, the LoxP-flanked exon and selection cassette integrate into the endogenous Pgd locus.

  • ES cell clones with the correct integration are selected for using the appropriate antibiotic.

3. Generation of Chimeric Mice:

  • The correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

  • The resulting chimeric offspring are bred to establish germline transmission of the "floxed" (Pgdfl) allele.

4. Removal of the Selection Cassette:

  • Mice carrying the floxed allele are crossed with mice expressing Flp recombinase to remove the FRT-flanked selection cassette, leaving only the floxed exon.[2]

5. Tissue-Specific Knockout:

  • Mice homozygous for the floxed allele (Pgdfl/fl) are crossed with a mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Cd4-Cre for T-cells).[1]

  • In the offspring, Cre recombinase will be expressed only in the target tissue, leading to the excision of the floxed exon and the inactivation of the Pgd gene in that specific cell lineage.

Rescue Experiment in Drosophila melanogaster

1. Fly Stocks:

  • Pgd null mutant flies (Pgdn).

  • Wild-type control flies.

2. Dietary Formulation:

  • A standard cornmeal-yeast-agar medium is prepared.

  • For the rescue diet, the standard medium is supplemented with fructose and linolenic acid.

3. Experimental Crosses and Phenotypic Analysis:

  • Pgdn/+ females are crossed with wild-type males.

  • The progeny are raised on either the standard or the supplemented diet.

  • The survival of Pgdn/Y males is scored to determine the efficacy of the dietary rescue.[4]

Visualizing the Pathways and Workflows

To better understand the molecular context and experimental designs, the following diagrams have been generated using the DOT language.

Pgd_Signaling_Pathway cluster_PPP Pentose Phosphate Pathway (Oxidative Phase) Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD (NADPH produced) NADPH NADPH Glucose-6-Phosphate->NADPH 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate 6PGL Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate Pgd (6PGD) (NADPH produced) 6-Phosphogluconate->NADPH Nucleotide Biosynthesis Nucleotide Biosynthesis Ribulose-5-Phosphate->Nucleotide Biosynthesis Reductive Biosynthesis\n(e.g., Fatty Acid Synthesis) Reductive Biosynthesis (e.g., Fatty Acid Synthesis) Antioxidant Defense\n(Glutathione Reduction) Antioxidant Defense (Glutathione Reduction) NADPH->Reductive Biosynthesis\n(e.g., Fatty Acid Synthesis) NADPH->Antioxidant Defense\n(Glutathione Reduction)

Caption: The oxidative phase of the Pentose Phosphate Pathway.

Rescue_Experiment_Workflow cluster_model Model Generation cluster_rescue Rescue Intervention cluster_analysis Outcome Analysis Generate Pgd Knockout Model Generate Pgd Knockout Model Characterize Phenotype Characterize Phenotype Generate Pgd Knockout Model->Characterize Phenotype Administer Rescue Agent Administer Rescue Agent Characterize Phenotype->Administer Rescue Agent Genetic Rescue (e.g., Gene Therapy) Genetic Rescue (e.g., Gene Therapy) Administer Rescue Agent->Genetic Rescue (e.g., Gene Therapy) Pharmacological Rescue (e.g., NAC) Pharmacological Rescue (e.g., NAC) Administer Rescue Agent->Pharmacological Rescue (e.g., NAC) Dietary Rescue (e.g., Fructose) Dietary Rescue (e.g., Fructose) Administer Rescue Agent->Dietary Rescue (e.g., Fructose) Assess Phenotypic Reversal Assess Phenotypic Reversal Administer Rescue Agent->Assess Phenotypic Reversal Compare to Wild-Type and Knockout Controls Compare to Wild-Type and Knockout Controls Assess Phenotypic Reversal->Compare to Wild-Type and Knockout Controls

Caption: Generalized workflow for a Pgd rescue experiment.

References

A Comparative Guide to In Vitro and In Vivo Data for Prostaglandin D1 (PGD1) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo experimental data for Prostaglandin (B15479496) D1 (PGD1), a bioactive lipid mediator involved in various physiological processes. This compound exerts its effects primarily through the G-protein coupled receptor, DP1. Understanding the correlation between in vitro assays and in vivo models is crucial for the development of therapeutics targeting this pathway.

This compound Signaling Pathway

This compound binds to the DP1 receptor, a Gs-protein coupled receptor. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates downstream targets, resulting in various cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.[1][2]

PGD1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound Prostaglandin D1 (this compound) DP1 DP1 Receptor This compound->DP1 Binds Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Vasodilation) PKA->CellularResponse Phosphorylates targets leading to

Figure 1: this compound Signaling Pathway through the DP1 Receptor.

Quantitative Data Comparison: In Vitro vs. In Vivo

The following tables summarize quantitative data from representative in vitro and in vivo studies on this compound.

Table 1: In Vitro Data Summary
Assay TypeTargetLigandKey ParameterResultReference
Receptor Binding AssayHuman DP1 ReceptorPGD2p[A50]7.02 ± 0.09[3]
Receptor Binding AssayHuman DP1 Receptor9α,11β-PGF2 (this compound analog)p[A50]~5.5 (30-60 fold less potent than PGD2)[3]
Platelet Aggregation AssayHuman PlateletsThis compoundIC50 (ADP-induced)320 ng/mlProstaglandins. 1978 Sep;16(3):373-88
Platelet Aggregation AssayHuman PlateletsPGD2IC50 (ADP-induced)More potent than this compoundProstaglandins. 1978 Sep;16(3):373-88
Endothelial Cell ProliferationMouse Brain Microvascular Endothelial CellsEthanol (induces L-PGDS)Fold Change in ProliferationSignificant increase[4][5]
Table 2: In Vivo Data Summary
Model OrganismExperimental ModelTreatmentKey ParameterResultReference
Mouse (C57BL/6)Nicotinic Acid-Induced VasodilationPGD2 (50 µg)Peak Perfusion Change~250% increase[6]
Mouse (C57BL/6)Nicotinic Acid-Induced VasodilationNicotinic Acid (2.5 mg)Peak Perfusion Change~200% increase[6]
MouseIntestinal PermeabilityDP1 Agonist (BW245C, 1 mg/kg)FITC-Dextran in BloodSignificant reduction[7]
Mouse (DBA/1)Angiotensin II-Induced HypertensionmPGES1 knockoutBaseline Blood PressureSimilar to wild-type[8]
Mouse (129/SvEv)Angiotensin II-Induced HypertensionmPGES1 knockoutBaseline Blood PressureSignificantly higher than wild-type[8]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

In Vitro Experimental Protocol: Competitive ELISA for this compound Quantification

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the concentration of this compound in a sample.

Materials:

  • Microtiter plate pre-coated with a capture antibody specific for this compound.

  • This compound standards of known concentrations.

  • Sample containing unknown this compound concentration.

  • Enzyme-conjugated this compound (e.g., HRP-PGD1).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H2SO4).

  • Plate reader.

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of this compound standards. Dilute samples as necessary in the assay buffer.

  • Competitive Binding: Add a fixed amount of enzyme-conjugated this compound and either the standard or the sample to each well of the microtiter plate.

  • Incubation: Incubate the plate for a specified time (e.g., 2 hours at room temperature) to allow competition between the sample/standard this compound and the enzyme-conjugated this compound for binding to the capture antibody.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a plate reader.

  • Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of this compound in the samples.

In Vivo Experimental Protocol: Mouse Model of Nicotinic Acid-Induced Vasodilation

This protocol describes a method to assess this compound-mediated vasodilation in mice.[6]

Materials:

  • Male C57BL/6 mice (8-12 weeks old).

  • Nicotinic acid (NA) solution.

  • This compound or agonist/antagonist solutions.

  • Anesthetic (e.g., isoflurane).

  • Laser Doppler Perfusion Imaging (LDPI) system.

  • Warming pad.

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental room for at least one week.

  • Anesthesia: Anesthetize the mouse using isoflurane.

  • Positioning: Place the anesthetized mouse in a supine position on a warming pad to maintain body temperature.

  • Baseline Measurement: Measure the baseline cutaneous blood flow in the ear using the LDPI system.

  • Compound Administration: Administer the test compound (e.g., NA, this compound, or vehicle control) via subcutaneous injection.

  • Perfusion Monitoring: Continuously monitor and record the blood flow in the ear using the LDPI system for a defined period (e.g., 30 minutes).

  • Data Analysis: Quantify the change in blood perfusion over time relative to the baseline. The peak perfusion and the area under the curve are common parameters for comparison.

Visualization of Experimental Workflow and Data Relationships

The following diagrams illustrate the workflow for comparing in vitro and in vivo data for this compound and the logical relationship between the findings.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation assay_dev Assay Development (e.g., Receptor Binding, ELISA) screening Compound Screening (Agonists/Antagonists) assay_dev->screening potency Determine Potency & Efficacy (IC50, EC50) screening->potency model_dev Model Development (e.g., Vasodilation Model) potency->model_dev Lead Compound Selection pk_pd Pharmacokinetics & Pharmacodynamics model_dev->pk_pd efficacy_testing Efficacy Testing (e.g., Measure Blood Flow) pk_pd->efficacy_testing efficacy_testing->potency Correlate Data

Figure 2: Workflow for Comparing In Vitro and In Vivo this compound Data.

Logical_Relationship cluster_invitro In Vitro Findings cluster_invivo In Vivo Outcome receptor_affinity High Receptor Affinity (Low IC50 in Binding Assay) cellular_activity Potent Cellular Activity (e.g., cAMP production) receptor_affinity->cellular_activity physiological_effect Pronounced Physiological Effect (e.g., Vasodilation) cellular_activity->physiological_effect Predicts therapeutic_potential Potential Therapeutic Efficacy physiological_effect->therapeutic_potential

Figure 3: Logical Relationship between In Vitro and In Vivo this compound Data.

References

GLP-1 Agonists: A Comparative Guide from Preclinical Promise to Clinical Practice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of preclinical and clinical trial data for Glucagon-like peptide-1 (GLP-1) receptor agonists, a prominent class of therapeutics for type 2 diabetes and obesity. By juxtaposing preclinical findings in animal models with clinical outcomes in humans, this document aims to offer a clear perspective on the translational journey of these important drugs.

Preclinical and Clinical Data Comparison

The development of GLP-1 agonists has been a landmark in metabolic disease therapy. Preclinical studies in various animal models laid the groundwork for understanding their mechanism of action and therapeutic potential. Subsequent large-scale clinical trials have largely validated these early findings, while also providing crucial insights into their efficacy and safety in humans.

Efficacy: Glycemic Control and Weight Reduction

GLP-1 agonists were initially developed for their glucose-lowering effects. Preclinical studies in diabetic rodent models consistently demonstrated their ability to stimulate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and thereby improve glycemic control. These studies also revealed a significant impact on body weight, primarily through delayed gastric emptying and central effects on appetite suppression.

Clinical trials have robustly confirmed these preclinical observations. The SUSTAIN (semaglutide) and SCALE (liraglutide) clinical trial programs, among others, have shown clinically significant reductions in HbA1c and substantial weight loss in patients with type 2 diabetes and obesity.

ParameterPreclinical Data (Animal Models)Clinical Trial Results (Human Data)
Glycemic Control
HbA1c ReductionN/A (HbA1c is not a standard endpoint in short-term animal studies)Semaglutide (B3030467) (SUSTAIN 3): -1.5% reduction from a baseline of 8.3%[1]. Oral Semaglutide (PIONEER 1): Up to -1.5% reduction from a baseline of 8.0%[2]. Liraglutide (SCALE Diabetes): -1.3% reduction from baseline[3].
Weight Management
Body Weight ReductionDiet-induced obese mice: Up to 27% reduction with dual GLP-1/GIP agonists[3].Semaglutide (STEP 2): -9.6% from a baseline of 99.8 kg in adults with T2D and obesity[4]. Semaglutide (STEP 3): -16.0% from a baseline of 105.8 kg with intensive behavioral therapy[4]. Liraglutide (SCALE Obesity and Prediabetes): Mean weight loss of 4 to 6 kg[5][6]. In one trial, a mean weight loss of 8.0% was observed versus 2.6% for placebo[5].
Safety and Tolerability

Preclinical toxicology studies are crucial for identifying potential safety concerns before human trials. For GLP-1 agonists, a key finding in rodent models was the development of thyroid C-cell adenomas and carcinomas. This led to a boxed warning on the labels of these drugs, although the direct translation of this risk to humans remains a topic of ongoing investigation and discussion.

In clinical trials, the most commonly observed adverse events are gastrointestinal in nature, including nausea, vomiting, and diarrhea. These side effects are generally transient and mild to moderate in severity. While pancreatitis has been a safety concern, large clinical trials and real-world evidence have not established a definitive causal link.

ParameterPreclinical Data (Animal Models)Clinical Trial Results (Human Data)
Gastrointestinal Effects Pharmacologically mediated reductions in food intake and body weight were observed[7].Semaglutide (SUSTAIN 3): More common in semaglutide-treated subjects (41.8%) than exenatide (B527673) ER-treated subjects (33.3%)[1]. Oral Semaglutide (PIONEER 1): Mild to moderate nausea was the most common adverse effect, diminishing over time[2]. Liraglutide: Most common adverse effects were gastrointestinal and primarily occurred early in the treatment course[5][6].
Thyroid C-cell Tumors Carcinogenicity studies in mice and rats demonstrated a risk for tumorigenesis, including thyroid C-cell adenomas and carcinomas[7].The human relevance of rodent C-cell tumor findings is unknown, but a boxed warning is included in the prescribing information. Clinical trials have not shown an increased risk of these tumors in humans[8].
Pancreatitis Not a prominent finding in preclinical toxicology studies.While there have been post-marketing reports, large clinical trials have not shown a definitive increased risk of pancreatitis with GLP-1 agonist use. However, it remains a topic of surveillance and research[8].
Cardiovascular Effects Preclinical models suggested potential cardioprotective benefits[1].Large cardiovascular outcomes trials have demonstrated that some GLP-1 agonists reduce the risk of major adverse cardiovascular events in patients with type 2 diabetes and established cardiovascular disease[9].

Experimental Protocols

Preclinical Study: Evaluation of a Novel GLP-1 Agonist in a Diet-Induced Obese (DIO) Mouse Model
  • Objective: To assess the effect of a novel GLP-1 agonist on body weight, food intake, and glucose tolerance in a mouse model of obesity.

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

  • Treatment: Animals are randomized to receive daily or weekly subcutaneous injections of the novel GLP-1 agonist at various doses, a vehicle control, or a comparator compound (e.g., semaglutide).

  • Measurements:

    • Body Weight and Food Intake: Measured daily or weekly throughout the study.

    • Oral Glucose Tolerance Test (OGTT): Performed at baseline and at the end of the study. Mice are fasted overnight, and a baseline blood glucose sample is taken. They are then administered a bolus of glucose via oral gavage, and blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-gavage.

    • Plasma Insulin Levels: Measured during the OGTT to assess insulin secretion.

    • Body Composition: Assessed at the end of the study using techniques like DEXA or MRI to determine fat and lean mass.

  • Data Analysis: Statistical analysis is performed to compare the treatment groups to the vehicle control group.

Clinical Trial: Phase 3a, Randomized, Double-Blind, Placebo-Controlled Study of Semaglutide for Weight Management (Adapted from the STEP Program)
  • Objective: To evaluate the efficacy and safety of once-weekly subcutaneous semaglutide 2.4 mg as an adjunct to lifestyle intervention for weight management in adults with overweight or obesity.

  • Study Population: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia). Participants do not have type 2 diabetes.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial. Participants are randomized to receive either semaglutide 2.4 mg or a visually matching placebo once weekly for 68 weeks. Both groups receive counseling on a reduced-calorie diet and increased physical activity.

  • Intervention: Semaglutide is initiated at a dose of 0.25 mg once weekly and escalated every 4 weeks to a maintenance dose of 2.4 mg.

  • Endpoints:

    • Co-primary Endpoints: Percentage change in body weight from baseline to week 68, and the proportion of participants achieving a weight reduction of at least 5% at week 68.

    • Secondary Endpoints: Proportion of participants achieving weight reductions of at least 10% and 15%, changes in waist circumference, blood pressure, lipid levels, and health-related quality of life.

  • Safety Assessments: Monitoring of adverse events, serious adverse events, vital signs, ECGs, and clinical laboratory tests throughout the trial.

  • Data Analysis: Efficacy endpoints are analyzed in the intention-to-treat population using appropriate statistical models. Safety data is summarized for all participants who received at least one dose of the study drug.

Visualizing the GLP-1 Signaling Pathway

The therapeutic effects of GLP-1 agonists are mediated through the activation of the GLP-1 receptor, a G-protein coupled receptor expressed in various tissues, including pancreatic β-cells, the brain, and the gastrointestinal tract. The diagram below illustrates the simplified signaling cascade following GLP-1 receptor activation in a pancreatic β-cell.

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 Agonist GLP-1 Agonist GLP-1R GLP-1 Receptor GLP-1 Agonist->GLP-1R Binds to G-protein G-protein GLP-1R->G-protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G-protein->AC Activates PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Granule Exocytosis Insulin Granule Exocytosis PKA->Insulin Granule Exocytosis Promotes Gene Transcription Gene Transcription PKA->Gene Transcription Promotes Epac2->Insulin Granule Exocytosis Promotes Increased Insulin Secretion Increased Insulin Secretion Insulin Granule Exocytosis->Increased Insulin Secretion Leads to

Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

This guide highlights the successful translation of GLP-1 agonist research from preclinical models to effective clinical therapies. The strong concordance between preclinical predictions and clinical outcomes underscores the value of robust preclinical research in drug development. Future research will likely focus on developing next-generation GLP-1-based therapies with improved efficacy, tolerability, and broader therapeutic applications.

References

Unraveling the Functional intricacies of Pgd1: A Comparative Guide to Orthogonal Validation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the function of a protein is a cornerstone of robust scientific inquiry. This guide provides a comparative overview of orthogonal experimental methods to validate the function of Pgd1, a key component of the Mediator complex, which plays a pivotal role in the regulation of transcription.

This compound, also known as Med3, is a subunit of the tail module of the Mediator complex in Saccharomyces cerevisiae. This complex is a crucial co-regulator that bridges DNA-binding transcription factors and the RNA polymerase II machinery, thereby controlling gene expression.[1][2] Validating the precise role of this compound within this complex and its impact on cellular processes requires a multi-faceted approach, employing diverse and independent methodologies. This guide details several orthogonal methods, presenting their underlying principles, experimental workflows, and comparative data to provide a comprehensive toolkit for researchers.

Genetic Interaction Analysis: Uncovering Functional Relationships

Genetic interaction studies are powerful tools to elucidate the functional context of a gene. By analyzing the phenotype of a double mutant compared to the individual single mutants, one can infer functional relationships such as synthetic lethality (where the combination of two non-lethal mutations is lethal) or suppression (where one mutation alleviates the effect of another).

Experimental Protocol: Synthetic Genetic Array (SGA) Analysis

SGA analysis is a high-throughput method in yeast to systematically screen for genetic interactions.

  • Strain Generation: A query strain containing a deletion of the this compound gene (this compoundΔ) marked with a selectable marker is generated.

  • Mating: The this compoundΔ query strain is mated with an array of ~5000 viable yeast deletion mutants, each representing a single gene deletion.

  • Selection: Diploids are selected, and subsequently sporulated to produce haploid progeny.

  • Haploid Selection: A series of selections are performed to isolate haploid double mutants (this compoundΔ geneXΔ).

  • Phenotypic Analysis: The fitness of the double mutants is quantitatively assessed by measuring colony size.

  • Data Analysis: A genetic interaction score is calculated by comparing the observed double mutant fitness to the expected fitness (the product of the single mutant fitness values). Negative scores indicate an aggravating (synthetic sick or lethal) interaction, while positive scores suggest an alleviating (suppressive) interaction.

Expected Data and Interpretation

A synthetic lethal interaction between this compoundΔ and a deletion of a gene encoding another Mediator tail subunit, for instance, would strongly support the functional association of this compound with that subunit and the tail module. Conversely, suppression of a this compoundΔ phenotype by overexpression of another Mediator component could suggest a bypass or compensatory mechanism.

Interacting Gene (geneX) Single Mutant Fitness (geneXΔ) Single Mutant Fitness (this compoundΔ) Expected Double Mutant Fitness Observed Double Mutant Fitness Genetic Interaction Score Inferred Functional Relationship
MED2 (Mediator tail subunit)0.950.850.810.10-0.71Synergistic function within the Mediator tail
SRB4 (Mediator head subunit)0.900.850.770.75-0.02Likely independent function within Mediator
GAL4 (Transcription factor)0.980.850.830.25-0.58This compound is required for Gal4-mediated activation

Table 1: Hypothetical quantitative data from a Synthetic Genetic Array (SGA) analysis involving this compoundΔ. Fitness scores are relative to wild-type (1.0). Negative genetic interaction scores suggest a functional relationship.

G cluster_workflow SGA Workflow Query Strain (this compoundΔ) Query Strain (this compoundΔ) Mating Mating Query Strain (this compoundΔ)->Mating Deletion Array (geneXΔ) Deletion Array (geneXΔ) Deletion Array (geneXΔ)->Mating Diploid Selection Diploid Selection Mating->Diploid Selection Sporulation Sporulation Diploid Selection->Sporulation Haploid Selection Haploid Selection Sporulation->Haploid Selection Double Mutant (this compoundΔ geneXΔ) Double Mutant (this compoundΔ geneXΔ) Haploid Selection->Double Mutant (this compoundΔ geneXΔ) Fitness Analysis Fitness Analysis Double Mutant (this compoundΔ geneXΔ)->Fitness Analysis Genetic Interaction Score Genetic Interaction Score Fitness Analysis->Genetic Interaction Score

Figure 1: Workflow for Synthetic Genetic Array (SGA) analysis.

Biochemical Analysis: Probing Physical Interactions

Biochemical methods are essential for demonstrating direct physical interactions between proteins, providing a mechanistic basis for genetic observations. Co-immunoprecipitation (Co-IP) is a widely used technique to investigate protein-protein interactions within a cell.

Experimental Protocol: Co-immunoprecipitation (Co-IP)

  • Cell Lysis: Yeast cells expressing a tagged version of this compound (e.g., this compound-FLAG) are harvested and lysed under non-denaturing conditions to preserve protein complexes.

  • Immunoprecipitation: The cell lysate is incubated with beads coated with an antibody specific to the tag (e.g., anti-FLAG antibody). This will capture this compound-FLAG and any interacting proteins.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against suspected interacting partners (e.g., other Mediator subunits).

Expected Data and Interpretation

If this compound physically interacts with other Mediator subunits, they will be present in the eluate and detected by Western blot. The presence of known tail module components like Med2 and Gal11 in the this compound-FLAG immunoprecipitate, but not in a control IP, would confirm its association with this sub-complex.

Antibody used for Western Blot Input Lysate Control IP (IgG) This compound-FLAG IP Conclusion
Anti-FLAGPresentAbsentPresentSuccessful IP of this compound-FLAG
Anti-Med2 (Tail subunit)PresentAbsentPresentThis compound interacts with Med2
Anti-Srb4 (Head subunit)PresentAbsentPresentThis compound is in a complex with Srb4
Anti-Act1 (Actin - Negative Control)PresentAbsentAbsentInteraction is specific

Table 2: Representative Western blot results from a Co-immunoprecipitation experiment with tagged this compound. "Present" indicates a band was detected at the expected molecular weight.

G cluster_coip Co-IP Workflow Cell Lysate (this compound-FLAG) Cell Lysate (this compound-FLAG) Incubate with anti-FLAG beads Incubate with anti-FLAG beads Cell Lysate (this compound-FLAG)->Incubate with anti-FLAG beads Wash Wash Incubate with anti-FLAG beads->Wash Elute Elute Wash->Elute Western Blot Western Blot Elute->Western Blot

Figure 2: Co-immunoprecipitation (Co-IP) experimental workflow.

Transcriptomic Analysis: Assessing Global Gene Expression Changes

Since this compound is a component of the transcriptional machinery, its deletion is expected to alter the expression of a specific set of genes. Transcriptomic analysis, such as RNA-sequencing (RNA-seq), can provide a global view of these changes.

Experimental Protocol: RNA-sequencing (RNA-seq)

  • RNA Extraction: Total RNA is extracted from wild-type and this compoundΔ yeast strains grown under specific conditions (e.g., standard media, stress conditions).

  • Library Preparation: mRNA is enriched, fragmented, and converted to a cDNA library.

  • Sequencing: The cDNA library is sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequence reads are mapped to the yeast genome, and the number of reads per gene is quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the this compoundΔ strain compared to the wild-type.

Expected Data and Interpretation

The deletion of this compound is known to affect the expression of stress-responsive and TATA-containing genes.[1] RNA-seq data would be expected to show a significant overlap with the gene expression profiles of other Mediator tail subunit mutants. This provides strong evidence that this compound functions as part of the Mediator tail in regulating these specific gene programs.

Gene Set Number of Genes in Set Number of Differentially Expressed Genes in this compoundΔ Enrichment p-value Conclusion
Stress-responsive genes600150< 0.001This compound is involved in regulating stress response
Ribosomal protein genes1375> 0.05This compound is not primarily involved in ribosome biogenesis
TATA-containing genes~1200250< 0.001This compound preferentially regulates TATA-containing promoters

Table 3: Gene set enrichment analysis of hypothetical RNA-seq data from a this compoundΔ strain.

G cluster_pathway Mediator Complex Signaling cluster_mediator Mediator TF Transcription Factor Enhancer Enhancer/UAS TF->Enhancer binds Tail Tail Enhancer->Tail recruits Head Head PolII RNA Pol II Head->PolII interacts with Middle Middle Middle->Head Tail->Middle This compound This compound Promoter Promoter PolII->Promoter binds Transcription Transcription PolII->Transcription Gene Target Gene

References

Safety Operating Guide

Proper Disposal of Prostaglandin D1 (PGD1): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of Prostaglandin D1 (PGD1) are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound, a bioactive lipid with important functions in the animal body.[1] Adherence to these protocols is paramount due to the compound's potential health risks.

Immediate Safety and Hazard Information

Prostaglandin D1 is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed and may cause damage to fertility or an unborn child.[2] Therefore, all materials that have come into contact with this compound must be treated as hazardous waste.

Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Quantitative Data and Chemical Properties

Below is a summary of key data for Prostaglandin D1.

PropertyValueSource
Synonyms 9α,15S-dihydroxy-11-oxo-prost-13E-en-1-oic acid; this compound[2]
CAS Number 17968-82-0[2][3][4]
Molecular Formula C₂₀H₃₄O₅[3][4]
Molecular Weight 354.5 g/mol [3][4]
Hazard Statements H302: Harmful if swallowed. H360: May damage fertility or the unborn child.[2]
Signal Word Danger[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling to prevent accidental exposure and environmental contamination.

  • Waste Identification and Segregation:

    • Isolate all waste materials that have been in direct contact with this compound. This includes:

      • Unused or expired solid this compound.

      • Solutions containing this compound.

      • Contaminated consumables such as pipette tips, microfuge tubes, vials, and bench paper.

      • Contaminated PPE, including gloves and disposable lab coats.

  • Waste Container Preparation:

    • Select separate, dedicated hazardous waste containers for solid and liquid waste.

    • For liquid waste: Use a leak-proof, screw-cap container made of a chemically compatible material.

    • For solid waste: Use a durable, sealable container or a designated hazardous waste bag.

    • Ensure all containers are in good condition and free from cracks or damage.

  • Labeling:

    • Clearly label each waste container with "Hazardous Waste."

    • The label must include:

      • The full chemical name: "Prostaglandin D1".

      • The CAS number: "17968-82-0".

      • Any solvents or other chemicals present in the waste.

      • The relevant hazard pictograms (e.g., health hazard, exclamation mark).

      • The date the waste was first added to the container.

  • Waste Collection:

    • Solid Waste: Place all contaminated solid materials directly into the designated solid hazardous waste container.

    • Liquid Waste: Carefully transfer all liquid waste containing this compound into the designated liquid hazardous waste container.

      • Never dispose of liquid this compound waste down the drain.[5]

      • Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.

    • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6] After triple-rinsing, deface the original label before disposing of the container as non-hazardous waste.

    • Contaminated Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.

  • Storage:

    • Keep waste containers securely closed at all times, except when adding waste.

    • Store hazardous waste in a designated, well-ventilated, and secure area, such as a satellite accumulation area (SAA).

    • Ensure secondary containment is used to capture any potential leaks or spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste pickup, including completing any necessary forms or tags.

    • Do not attempt to transport hazardous waste outside of the laboratory.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the proper disposal of Prostaglandin D1.

PGD1_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Solid & Liquid Waste ppe->segregate prep_containers Prepare & Label Hazardous Waste Containers segregate->prep_containers collect_solid Collect Solid Waste prep_containers->collect_solid collect_liquid Collect Liquid Waste prep_containers->collect_liquid store Store Waste in Designated Area collect_solid->store collect_liquid->store rinse Triple-Rinse Empty Containers collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate collect_rinsate->store contact_ehs Contact EHS for Pickup store->contact_ehs end_point End: Professional Disposal contact_ehs->end_point

Caption: Workflow for the safe disposal of Prostaglandin D1.

Caption: Logical relationship for this compound waste segregation.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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